D-Glutamine
Description
A non-essential amino acid present abundantly throughout the body and is involved in many metabolic processes. It is synthesized from glutamic acid and ammonia. It is the principal carrier of nitrogen in the body and is an important energy source for many cells.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Daphnia pulex and Homo sapiens with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2,5-diamino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046345 | |
| Record name | D-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Glutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003423 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5959-95-5 | |
| Record name | D-Glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutamine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glutamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02174 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-amino-4-carbamoylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-GLUTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63HB36CA2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Glutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003423 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
D-Glutamine vs. L-Glutamine: An In-depth Technical Guide to Their Core Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamine, the most abundant amino acid in the human body, exists as two stereoisomers: L-glutamine and D-glutamine. While structurally similar, their biological activities diverge significantly. This technical guide provides a comprehensive analysis of the distinct roles of D- and L-glutamine, focusing on their metabolic fates, involvement in cellular signaling, and implications for drug development. L-glutamine serves as a crucial nutrient and signaling molecule, essential for a myriad of physiological processes, including cell proliferation, immune function, and neurotransmission.[1][2] Conversely, this compound exhibits minimal biological activity in mammalian cells due to enzymatic stereospecificity, though it plays a role in the metabolism of certain bacteria. A clear understanding of these differences is paramount for researchers in various fields, from oncology to immunology and neuroscience.
Introduction
Glutamine is a conditionally essential amino acid, pivotal for numerous metabolic and signaling pathways.[3] It exists in two enantiomeric forms, L-glutamine and this compound, which are non-superimposable mirror images. This stereoisomerism dictates their interaction with enzymes and transport systems, leading to vastly different biological consequences. L-glutamine is the biologically active form in mammals, participating in protein synthesis, nucleotide biosynthesis, and serving as a primary energy source for rapidly dividing cells.[4] this compound, on the other hand, is not readily metabolized by mammalian cells and is generally considered to have limited biological significance in this context.[5] This guide delves into the core differences in their biological activity, providing quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Comparative Biological Activity: this compound vs. L-Glutamine
The differential biological activities of D- and L-glutamine are primarily dictated by the stereospecificity of enzymes and transporters in mammalian cells.
Cellular Uptake and Transport
L-glutamine is actively transported into mammalian cells by a variety of transporters, including ASCT2 (SLC1A5), SNAT1 (SLC38A1), and SNAT2 (SLC38A2).[6][7] These transporters exhibit high specificity for the L-isomer. In contrast, the uptake of this compound by mammalian cells is significantly lower.
| Parameter | This compound | L-Glutamine | Reference |
| Cellular Uptake Rate | Significantly lower | High | [8] |
| Primary Transporters | Not well characterized | ASCT2 (SLC1A5), SNAT1 (SLC38A1), SNAT2 (SLC38A2) | [6][9] |
Metabolism
The metabolic pathways of glutamine are central to cellular function, and the enzymes involved are highly specific for L-glutamine.
-
L-Glutamine Metabolism: L-glutamine is a key anaplerotic substrate, replenishing the tricarboxylic acid (TCA) cycle. It is first hydrolyzed to L-glutamate and ammonia by the enzyme glutaminase (GLS) . L-glutamate is then converted to α-ketoglutarate, a TCA cycle intermediate, by glutamate dehydrogenase (GDH) or transaminases.[10]
-
This compound Metabolism: Mammalian cells lack the enzymes to readily metabolize this compound. While some microorganisms possess glutaminase that can act on this compound, this activity is generally absent or very low in mammals.[11] The primary enzyme responsible for the catabolism of D-amino acids in mammals is D-amino acid oxidase (DAO) , which is found in peroxisomes, particularly in the kidney and liver.[12] DAO catalyzes the oxidative deamination of neutral D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[12] While DAO can oxidize a range of neutral D-amino acids, its activity towards this compound is reported to be very low.[13] D-aspartate oxidase (D-AspO), on the other hand, can oxidize this compound, but also at a very low rate compared to its primary substrates, D-aspartate and D-glutamate.[13]
| Enzyme | Substrate Specificity | This compound Activity | L-Glutamine Activity | Reference |
| Glutaminase (GLS) | Highly specific for L-glutamine | Very low to none in mammals | High | [11][14] |
| D-Amino Acid Oxidase (DAO) | Neutral D-amino acids | Very low | None | [12][13] |
| D-Aspartate Oxidase (D-AspO) | Acidic D-amino acids, D-Asn, D-Gln | Very low | None | [13] |
Cell Proliferation
L-glutamine is essential for the proliferation of rapidly dividing cells, including cancer cells and activated immune cells, by providing nitrogen for nucleotide and protein synthesis and carbon for energy production.[4][15] Depletion of L-glutamine from cell culture media leads to cell cycle arrest and reduced proliferation.[15] In contrast, this compound cannot substitute for L-glutamine in supporting cell proliferation in mammalian cells.[16]
| Condition | Effect on Cell Proliferation | Reference |
| L-Glutamine Supplementation | Promotes proliferation | [15] |
| L-Glutamine Deprivation | Inhibits proliferation | [15] |
| This compound Supplementation (in absence of L-Glutamine) | Does not support proliferation | [16] |
Immune Function
L-glutamine is a critical fuel for immune cells, such as lymphocytes and macrophages, and is essential for their proliferation, differentiation, and cytokine production.[1][2] L-glutamine supplementation has been shown to enhance immune responses.[17] For instance, it can modulate the production of pro-inflammatory and anti-inflammatory cytokines.[18] There is limited evidence to suggest that this compound has any significant direct impact on mammalian immune cell function.
| Cytokine | Effect of L-Glutamine | Reference |
| IL-6 | Decreased production (in IL-1β stimulated biopsies) | [18] |
| IL-8 | Decreased production (in IL-1β stimulated biopsies) | [18] |
| IL-10 | Increased production (in IL-1β stimulated biopsies) | [18] |
| TNF-α, IL-1β, IL-6 | Increased production (by LPS-stimulated macrophages in mice fed a glutamine-enriched diet) | [17] |
Signaling Pathways
L-glutamine is not only a metabolite but also a key signaling molecule that regulates critical pathways involved in cell growth, proliferation, and survival.
L-Glutamine and the mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth that senses nutrient availability. L-glutamine activates mTORC1 through several mechanisms, including promoting the uptake of other essential amino acids like leucine and by contributing to the production of α-ketoglutarate, which is sensed by the Rag GTPases that recruit mTORC1 to the lysosome for activation.[19][20]
L-Glutamine and c-Myc Signaling
The oncoprotein c-Myc plays a critical role in reprogramming cellular metabolism to support rapid proliferation. c-Myc upregulates the expression of genes involved in glutamine uptake and metabolism, including the transporter ASCT2 and the enzyme glutaminase (GLS).[21] This creates a positive feedback loop where c-Myc drives glutamine metabolism, which in turn supports the metabolic demands of c-Myc-driven cell growth.
Experimental Protocols
Glutamine Uptake Assay (Radiolabeled)
This protocol measures the rate of glutamine uptake into cultured cells using a radiolabeled glutamine tracer.
Materials:
-
Cultured mammalian cells
-
Complete culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
[³H]-L-glutamine or [³H]-D-glutamine
-
Unlabeled L-glutamine and this compound
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Wash the cells twice with pre-warmed HBSS.
-
Incubate the cells with HBSS containing a known concentration of [³H]-L-glutamine or [³H]-D-glutamine (e.g., 1 µCi/mL) for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C. To determine non-specific binding, incubate a parallel set of wells with the radiolabeled glutamine in the presence of a high concentration of unlabeled glutamine (e.g., 10 mM).
-
At each time point, aspirate the incubation medium and rapidly wash the cells three times with ice-cold HBSS to stop the uptake.
-
Lyse the cells with cell lysis buffer.
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use another portion of the cell lysate to determine the total protein concentration.
-
Calculate the specific uptake as counts per minute (CPM) per milligram of protein. Subtract the non-specific binding to obtain the specific uptake.
Glutaminase (GLS) Activity Assay (Colorimetric)
This protocol measures the activity of glutaminase in cell or tissue lysates by quantifying the amount of glutamate produced.
Materials:
-
Cell or tissue lysate
-
Glutaminase Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6)
-
L-glutamine solution
-
Glutamate dehydrogenase (GDH)
-
NAD⁺
-
Diaphorase
-
Resazurin
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare cell or tissue lysates in ice-cold Glutaminase Assay Buffer.
-
Determine the protein concentration of the lysates.
-
Prepare a reaction mixture containing Glutaminase Assay Buffer, NAD⁺, diaphorase, and resazurin.
-
Add the cell lysate to the wells of a 96-well plate.
-
Add GDH to all wells.
-
Initiate the reaction by adding the L-glutamine solution.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Measure the fluorescence (Ex/Em = 535/587 nm) or absorbance at 570 nm at multiple time points.
-
Prepare a glutamate standard curve to quantify the amount of glutamate produced.
-
Calculate the glutaminase activity as nmol of glutamate produced per minute per milligram of protein.
Implications for Drug Development
The stark contrast in the biological activities of D- and L-glutamine has significant implications for drug development.
-
Targeting L-Glutamine Metabolism in Cancer: The dependence of many cancer cells on L-glutamine metabolism, often termed "glutamine addiction," makes the enzymes and transporters involved in this pathway attractive targets for cancer therapy. Inhibitors of glutaminase and L-glutamine transporters are currently under investigation as potential anti-cancer agents.
-
This compound in Drug Delivery and Imaging: The metabolic inertness of this compound in mammalian cells, coupled with its utilization by bacteria, has opened avenues for its use in specific applications. For example, radiolabeled this compound can be used as a PET imaging agent to specifically detect and monitor bacterial infections.[8]
Conclusion
The biological activities of this compound and L-glutamine are fundamentally different, a consequence of the stereospecificity of mammalian enzymes and transporters. L-glutamine is a vital nutrient and signaling molecule, indispensable for cell growth, metabolism, and immune function. In contrast, this compound has minimal biological activity in mammals. This in-depth guide has highlighted these core differences through quantitative data, detailed experimental protocols, and pathway visualizations. A thorough understanding of the distinct roles of these enantiomers is crucial for advancing research in cellular metabolism, immunology, and for the development of novel therapeutic and diagnostic strategies.
References
- 1. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED: Glutamine Metabolism and Its Role in Immunity, a Comprehensive Review [mdpi.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 5. Glutamine and Cancer | What You Need to Know [my.klarity.health]
- 6. Glutamine Transporters in Mammalian Cells and Their Functions in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. article.imrpress.com [article.imrpress.com]
- 9. The transport of glutamine into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Further study on the specificity of D-amino acid oxidase and D-aspartate oxidase and time course for complete oxidation of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. Glutamine activates STAT3 to control cancer cell proliferation independently of glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dietary glutamine enhances cytokine production by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modulating effect of glutamine on IL-1beta-induced cytokine production by human gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bosterbio.com [bosterbio.com]
- 21. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of D-Glutamine from DL-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the synthetic pathways for producing D-glutamine from the racemic starting material, DL-glutamic acid. This compound, a non-proteinogenic amino acid, is a valuable chiral building block in the development of pharmaceuticals and other specialty chemicals. This document outlines both a primary chemoenzymatic route and alternative enzymatic and chemical strategies, presenting detailed experimental protocols, quantitative data, and logical workflows to support research and development in this area.
Chemoenzymatic Synthesis of this compound: A Hybrid Approach
A robust and widely cited method for the synthesis of this compound from DL-glutamic acid involves a combination of chemical synthesis to produce racemic DL-glutamine, followed by an enzymatic resolution to isolate the desired D-enantiomer. This pathway is advantageous as it leverages well-established chemical reactions and the high selectivity of enzymes.
Chemical Synthesis of DL-Glutamine from DL-Glutamic Acid
The initial phase of this pathway focuses on the conversion of the carboxylic acid group of DL-glutamic acid into an amide. This is typically achieved through a three-step process involving protection of the amino group, activation of the carboxyl group, and subsequent amidation, followed by deprotection.
Step 1: Protection of the Amino Group (N-Phthaloyl-DL-Glutamic Acid)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend DL-glutamic acid in pyridine.
-
Reagent Addition: Add phthalic anhydride to the suspension.
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, evaporate the pyridine under reduced pressure to obtain the crude phthalamic acid derivative.
-
Ring Closure: Treat the crude product with acetic anhydride and heat to form N-phthaloyl-DL-glutamic anhydride.[1][2]
-
Hydrolysis: Dissolve the anhydride in warm water to hydrolyze it to N-phthaloyl-DL-glutamic acid.[2]
Step 2: Amidation (N-Phthaloyl-DL-Glutamine)
-
Reaction Setup: The N-phthaloyl-DL-glutamic anhydride from the previous step is dissolved in an appropriate solvent.
-
Reagent Addition: Add a 2 mol/L solution of ammonia in a suitable solvent (e.g., an ethereal solvent) dropwise to the reaction mixture at ambient temperature and under normal pressure.[1]
-
Reaction and Work-up: Stir the reaction mixture until the conversion is complete (monitored by TLC). The resulting N-phthaloyl-DL-glutamine can be isolated by precipitation and filtration.
Step 3: Deprotection (DL-Glutamine)
-
Reaction Setup: Suspend the N-phthaloyl-DL-glutamine in a suitable solvent.
-
Reagent Addition: Add a 0.5 mol/L solution of hydrazine hydrate.[1]
-
Reaction Conditions: Stir the mixture at ambient temperature for approximately 48 hours.[1]
-
Purification: The DL-glutamine product can be isolated and purified from the reaction mixture through crystallization, yielding a racemic mixture of DL-glutamine. An overall yield of 57% for the conversion of DL-glutamic acid to DL-glutamine has been reported for this multi-step process.[1]
Enzymatic Resolution of DL-Glutamine
The final and crucial step in this pathway is the separation of the D- and L-enantiomers of glutamine. This is efficiently achieved using an enzyme that selectively metabolizes the L-enantiomer, leaving the desired this compound untouched. A decarboxylase from Escherichia coli has been shown to be effective for this purpose.[1]
-
Enzyme Source: A decarboxylase from E. coli AS1.505 that selectively decarboxylates L-glutamine to 4-aminobutanamide.[1]
-
Reaction Buffer: Prepare a suitable buffer and adjust the pH to 4.8.
-
Substrate: Dissolve the chemically synthesized DL-glutamine in the buffer to a final concentration of 30 g/L.[1]
-
Enzymatic Reaction: Add the E. coli decarboxylase to the substrate solution.
-
Incubation: Maintain the reaction at 37°C for 8 hours.[1]
-
Product Isolation and Purification: After the reaction, the this compound can be separated from the 4-aminobutanamide and other reaction components. This is typically achieved through chromatographic methods, such as ion-exchange chromatography, followed by crystallization to yield optically pure this compound.
Quantitative Data Summary: Chemoenzymatic Pathway
| Step | Product | Starting Material | Key Reagents | Reported Yield | Purity | Ref. |
| 1-3 | DL-Glutamine | DL-Glutamic Acid | Phthalic anhydride, Acetic anhydride, Ammonia, Hydrazine hydrate | 57% (overall) | - | [1] |
| 4 | This compound | DL-Glutamine | E. coli Decarboxylase | Efficiently produced | Optically pure | [1] |
Workflow Diagram: Chemoenzymatic Synthesis of this compound
Caption: Chemoenzymatic synthesis workflow for this compound.
Alternative Synthetic Pathways
While the chemoenzymatic route is well-documented, other strategies exist for the synthesis of this compound, primarily leveraging enzymatic transformations.
Multi-Enzyme Cascade for D-Amino Acid Synthesis
A sophisticated enzymatic cascade can be employed for the synthesis of various D-amino acids, which could be adapted for this compound. This system often starts from an α-keto acid precursor.
This multi-enzyme system typically involves the following key enzymes:
-
Glutamate Dehydrogenase: Generates L-glutamate from α-ketoglutarate and ammonia, using a cofactor like NADH.
-
Glutamate Racemase: Interconverts L-glutamate and D-glutamate, providing the necessary D-enantiomer.
-
D-Amino Acid Aminotransferase (DAAT): Transfers the amino group from D-glutamate to a target α-keto acid, producing the desired D-amino acid.
-
Formate Dehydrogenase: Often included to regenerate the NADH cofactor consumed by glutamate dehydrogenase.
To synthesize this compound via this route, the corresponding α-keto acid, α-ketoglutaramate, would be required as the starting substrate for the DAAT.
Signaling Pathway Diagram: Multi-Enzyme Cascade
Caption: Multi-enzyme cascade for D-amino acid synthesis.
Direct Amidation of D-Glutamic Acid
A more direct approach involves the chemical or enzymatic amidation of D-glutamic acid, which can be obtained through the resolution of DL-glutamic acid.
Direct amidation of the γ-carboxylic acid of D-glutamic acid can be achieved using coupling agents commonly employed in peptide synthesis.
Conceptual Protocol: Chemical Amidation
-
Protection: The α-amino and α-carboxylic acid groups of D-glutamic acid are protected to ensure regioselective amidation at the γ-position.
-
Activation: The γ-carboxylic acid is activated using a carbodiimide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form an active ester.
-
Amidation: The activated ester is then reacted with ammonia to form the amide.
-
Deprotection: The protecting groups are removed to yield this compound.
Glutamine synthetase catalyzes the ATP-dependent synthesis of glutamine from glutamic acid and ammonia. While the enzyme predominantly acts on L-glutamate, some studies have investigated its activity with D-glutamate. The efficiency of this reaction is generally lower for the D-enantiomer.
Quantitative Data: Glutamine Synthetase Activity
| Enzyme Source | Substrate | Apparent Km (mM) | Relative Activity (D- vs L-Glu) | Ref. |
| E. coli | L-Glutamate | 3 | - | [3] |
| E. coli | D-Glutamate | 90 | Low | [3] |
| Archaeoglobus fulgidus | β-Glutamate | - | 0.08 (vs α-Glu) | [4] |
| Methanohalophilus portucalensis | β-Glutamate | - | ~0.14 (vs α-Glu) | [4] |
Note: The data for archaeal glutamine synthetase is for β-glutamate, a structural isomer, but it indicates some flexibility in substrate recognition which may be relevant for D-glutamate.
Logical Relationship Diagram: Alternative Pathways
Caption: Alternative pathways to this compound from DL-glutamic acid.
Industrial Production and Purification
On an industrial scale, the production of amino acids often relies on fermentation processes, which are typically optimized for L-enantiomers. The production of D-amino acids at a large scale often involves either dedicated fermentation processes with engineered microorganisms or chemoenzymatic methods similar to those described above.
Purification is a critical step in industrial production to achieve the high purity required for pharmaceutical applications. Common industrial purification techniques for amino acids include:
-
Ion-Exchange Chromatography: This is a powerful method for separating amino acids from impurities based on their charge.
-
Crystallization: A crucial step for obtaining a highly pure solid product. The crystallization process is carefully controlled to achieve the desired crystal size and morphology.
-
Filtration and Drying: The final steps to isolate the pure, solid this compound.
Conclusion
The synthesis of this compound from DL-glutamic acid is a multi-faceted challenge that can be addressed through various chemical and enzymatic strategies. The chemoenzymatic pathway, combining a robust chemical synthesis of DL-glutamine with a highly selective enzymatic resolution, represents a well-documented and effective approach. Alternative enzymatic cascades and direct amidation methods offer potential avenues for process optimization and development. For professionals in drug development and research, a thorough understanding of these pathways, their associated protocols, and the quantitative aspects of each step is crucial for the successful and efficient production of this valuable chiral intermediate. The choice of the optimal synthetic route will depend on factors such as scale, desired purity, cost-effectiveness, and available resources.
References
The Pivotal Role of D-Glutamine in Bacterial Peptidoglycan Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial cell wall, a formidable fortress essential for survival, is primarily composed of peptidoglycan. The intricate biosynthesis of this polymer presents a rich landscape of targets for antimicrobial agents. While the incorporation of D-amino acids is a hallmark of peptidoglycan structure, the specific role of D-glutamine has often been a point of nuanced discussion. This technical guide provides an in-depth exploration of the synthesis and incorporation of this compound into the peptidoglycan of various bacteria. It elucidates the enzymatic pathways, presents key quantitative data, details relevant experimental protocols, and visualizes the core processes, offering a comprehensive resource for researchers in microbiology and drug development.
Introduction to Peptidoglycan and D-Amino Acids
Peptidoglycan is a massive, mesh-like macromolecule that encases the bacterial cytoplasmic membrane, providing structural integrity and protection against osmotic lysis.[1] It is composed of long glycan strands of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide stems.[2] A distinctive feature of these peptide stems is the presence of D-amino acids, such as D-alanine and D-glutamate, which are largely absent in eukaryotic proteins.[3] This uniqueness makes the enzymes involved in their synthesis and incorporation prime targets for antibacterial drugs.[4]
While D-glutamate is a direct component of the pentapeptide precursor in most bacteria, the presence of this compound (in its isomeric form, D-iso-glutamine) is a critical modification in many Gram-positive bacteria, including notable pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Mycobacterium tuberculosis.[2][5] This amidation of D-glutamate is not a mere structural variant; it plays a crucial role in the degree of peptidoglycan cross-linking, resistance to host-derived lysozyme, and susceptibility to β-lactam antibiotics.[4][6]
The Biochemical Pathway: From D-Glutamate to this compound in Peptidoglycan
Contrary to a direct incorporation of free this compound, the D-iso-glutamine residue in the peptidoglycan stem peptide arises from the amidation of D-glutamate after its incorporation into the lipid II precursor. This critical transformation is catalyzed by the MurT-GatD enzyme complex.[4][5]
The overall cytoplasmic pathway leading to the formation of the amidated lipid II precursor can be summarized as follows:
-
Synthesis of UDP-MurNAc-pentapeptide: The synthesis begins with the formation of UDP-N-acetylglucosamine (UDP-GlcNAc). A series of Mur ligases (MurC, MurD, MurE, and MurF) then sequentially add L-alanine, D-glutamate, a diamino acid (like L-lysine or meso-diaminopimelic acid), and a D-alanyl-D-alanine dipeptide to UDP-N-acetylmuramic acid (UDP-MurNAc).[2] The D-glutamate is generated from L-glutamate by the enzyme glutamate racemase.[3]
-
Formation of Lipid I and Lipid II: The UDP-MurNAc-pentapeptide is then transferred to the lipid carrier undecaprenyl phosphate on the cytoplasmic face of the cell membrane by the MraY transferase, forming Lipid I. Subsequently, MurG adds a GlcNAc moiety to Lipid I, yielding Lipid II, the complete peptidoglycan building block.[2]
-
Amidation of D-Glutamate in Lipid II: In many Gram-positive bacteria, the MurT-GatD complex then modifies Lipid II. GatD, a glutaminase, hydrolyzes L-glutamine to produce ammonia.[5] This ammonia is then channeled to the MurT subunit, an ATP-dependent ligase, which catalyzes the amidation of the γ-carboxyl group of the D-glutamate residue in Lipid II, converting it to D-iso-glutamine.[4][7]
Signaling Pathway for Peptidoglycan Synthesis Initiation
Experimental Workflow for Peptidoglycan Precursor Analysis
References
- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Amidation of glutamate residues in mycobacterial peptidoglycan is essential for cell wall cross-linking [frontiersin.org]
- 5. Structure of the essential peptidoglycan amidotransferase MurT/GatD complex from Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
D-Glutamine in Escherichia coli: An Analysis of a Putative Metabolite and the Central Role of D-Glutamate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 7, 2025
Abstract
This technical guide delves into the metabolic significance of D-amino acids in Escherichia coli, with a primary focus on the established pathways of D-glutamate and a critical evaluation of the putative role of D-glutamine. While L-glutamine is a central metabolite in nitrogen assimilation and biosynthesis, evidence for a direct, significant metabolic role for this compound in E. coli is currently absent. This document synthesizes the existing literature, clarifying that the key D-amino acid in this context is D-glutamate, an essential component of the bacterial cell wall. We provide a comprehensive overview of D-glutamate biosynthesis and its incorporation into peptidoglycan, detail the enzymatic specificity that precludes this compound degradation by known glutaminases, and discuss the broader regulatory impacts of D-amino acids on L-glutamine metabolism. This guide presents quantitative data, detailed experimental protocols, and pathway visualizations to serve as a foundational resource for researchers in microbiology, biochemistry, and drug development.
Introduction: The Question of this compound as a Metabolite
L-glutamine is a cornerstone of nitrogen metabolism in Escherichia coli, serving as a primary nitrogen donor for the biosynthesis of amino acids, nucleotides, and other essential molecules[1]. Its synthesis and degradation are tightly regulated. In contrast, the metabolic role of its stereoisomer, this compound, is not established.
Current research indicates a lack of evidence for this compound as a standard metabolite in E. coli. Key enzymes in L-glutamine degradation, the glutaminases YbaS and YneH, have been shown to be specific for the L-isomer and do not hydrolyze this compound[2][3]. Furthermore, no direct biosynthetic pathway for this compound has been identified in this organism.
However, the metabolism of other D-amino acids is well-characterized and essential for E. coli viability. The most relevant of these to the user's query is D-glutamate, which is a critical component of the peptidoglycan cell wall[4][5]. Therefore, this guide will focus on the established metabolic pathways of D-glutamate in E. coli and the broader context of D-amino acid metabolism, providing a scientifically grounded perspective on the potential for this compound involvement.
The Central Role of D-Glutamate in E. coli Metabolism
The primary significance of D-amino acids in E. coli lies in the structural integrity of the cell wall. Specifically, D-glutamate and D-alanine are essential building blocks of the peptidoglycan layer[4][5].
Biosynthesis of D-Glutamate
D-glutamate is synthesized from L-glutamate in a single enzymatic step catalyzed by glutamate racemase, which is encoded by the murI gene[6][7]. This reaction is essential for providing the D-glutamate necessary for peptidoglycan synthesis[6].
dot
Caption: Biosynthesis of D-Glutamate in E. coli.
Incorporation of D-Glutamate into Peptidoglycan
Once synthesized, D-glutamate is incorporated into the pentapeptide side chain of peptidoglycan. This process is a series of enzymatic reactions that occur in the cytoplasm, leading to the formation of the UDP-N-acetylmuramoyl-pentapeptide precursor.
dot
Caption: Incorporation of D-Glutamate into Peptidoglycan.
Enzymes Involved in D-Amino Acid Metabolism
While a this compound-specific enzyme is not known in E. coli, other enzymes acting on D-amino acids are present and could theoretically be involved in this compound metabolism if the substrate were available.
D-Amino Acid Transaminase (DAT)
E. coli possesses a D-amino acid transaminase that can interconvert D-amino acids and their corresponding α-keto acids. The primary described reaction involves D-alanine and 2-oxoglutarate to produce pyruvate and D-glutamate[8]. While its activity on this compound has not been reported, it represents a potential, though unconfirmed, route for this compound metabolism.
Glutaminases (YbaS and YneH)
As previously mentioned, the two known glutaminases in E. coli, YbaS and YneH, are strictly specific for L-glutamine[2][3]. This specificity is a key piece of evidence against a significant role for this compound as a substrate for degradation in E. coli.
Regulatory Effects of D-Amino Acids on L-Glutamine Metabolism
Interestingly, some D-amino acids, including D-glutamate, have been shown to exert a regulatory effect on the central enzyme of L-glutamine synthesis, glutamine synthetase (GS)[9]. The addition of D-glutamate to E. coli cultures can lead to an increase in the specific activity of GS[9]. This suggests a potential signaling role for D-amino acids in modulating nitrogen metabolism, although the precise mechanism remains to be fully elucidated.
dot
Caption: Regulatory Influence of D-Glutamate on Glutamine Synthetase.
Quantitative Data
Quantitative data on this compound in E. coli is not available in the literature. However, kinetic parameters for enzymes involved in L-glutamine and D-glutamate metabolism have been reported.
| Enzyme | Substrate | Km (mM) | Vmax (units/mg) | Organism | Reference |
| Glutaminase (YbaS) | L-Glutamine | 7.3 | Not specified | E. coli | [3] |
| Glutaminase (YneH) | L-Glutamine | 27.6 | Not specified | E. coli | [3] |
| Glutamate Racemase (MurI) | L-Glutamate | Not specified | Not specified | E. coli | [10] |
Experimental Protocols
Assay for Glutamate Racemase Activity
This protocol is adapted from previously described methods to determine the activity of glutamate racemase.
Principle: The conversion of L-glutamate to D-glutamate is measured by coupling the production of D-glutamate to a D-amino acid oxidase reaction, which produces a detectable product.
Materials:
-
Purified glutamate racemase (MurI)
-
L-glutamate solution (100 mM)
-
D-amino acid oxidase (from porcine kidney)
-
Peroxidase
-
O-dianisidine dihydrochloride
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 8.0), 50 mM L-glutamate, 0.1 mg/ml O-dianisidine, 10 units/ml peroxidase, and 5 units/ml D-amino acid oxidase.
-
Initiate the reaction by adding a known amount of purified glutamate racemase.
-
Monitor the increase in absorbance at 460 nm over time at 37°C.
-
Calculate the rate of D-glutamate formation based on the molar extinction coefficient of oxidized O-dianisidine.
Quantification of D-Glutamate in Cell Lysates
This protocol outlines a method for the quantification of D-glutamate from E. coli cell extracts using HPLC after derivatization.
Principle: D- and L-amino acids are derivatized with a chiral reagent, and the resulting diastereomers are separated and quantified by reverse-phase HPLC.
Materials:
-
E. coli cell pellet
-
Perchloric acid (PCA), 3%
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Lyse the E. coli cell pellet by sonication in cold 3% PCA.
-
Centrifuge to remove cell debris and collect the supernatant.
-
Neutralize the supernatant with KOH and centrifuge to remove the KClO4 precipitate.
-
Derivatize an aliquot of the supernatant with Marfey's reagent according to the manufacturer's instructions.
-
Inject the derivatized sample onto a C18 HPLC column.
-
Elute the diastereomers using a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile at 340 nm.
-
Quantify the D-glutamate peak by comparing its area to a standard curve prepared with known concentrations of D-glutamate.
Conclusion and Future Directions
Future research could explore the following areas:
-
Substrate promiscuity of other enzymes: Investigating whether other uncharacterized racemases or transaminases in E. coli could have activity towards this compound.
-
Metabolic engineering: Exploring the possibility of engineering E. coli to metabolize this compound by introducing heterologous enzymes.
-
This compound as a signaling molecule: Although not a primary metabolite, investigating whether exogenous this compound could have any regulatory or signaling effects on E. coli gene expression or physiology.
This technical guide provides a current and comprehensive overview of the state of knowledge regarding this compound and D-glutamate in E. coli. It is intended to be a valuable resource for researchers and professionals working to understand and exploit the unique aspects of bacterial metabolism.
References
- 1. PathWhiz [smpdb.ca]
- 2. Functional and Structural Characterization of Four Glutaminases from Escherichia coli and Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 6. The murI gene of Escherichia coli is an essential gene that encodes a glutamate racemase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamate racemase - Wikipedia [en.wikipedia.org]
- 8. D-amino-acid transaminase - Wikipedia [en.wikipedia.org]
- 9. Effect of some D-amino acids on the steady-state level of glutamine synthetase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The glutamate racemase activity from Escherichia coli is regulated by peptidoglycan precursor UDP-N-acetylmuramoyl-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecificity in Action: A Technical Guide to the Divergent Properties of D- and L-Glutamine
For Immediate Release
A Deep Dive into the Stereospecific Properties of Glutamine Isomers for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the profound stereospecific differences between D-Glutamine and L-Glutamine, from their metabolic fates to their physiological functions. L-Glutamine, the proteinogenic and biologically predominant isomer, is a cornerstone of cellular metabolism, while this compound, its enantiomer, is largely inert in mammalian systems. This document provides a comprehensive overview of their distinct properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.
Core Distinctions: L-Glutamine as a Metabolic Hub, this compound as a Biological Observer
L-Glutamine is the most abundant free amino acid in the human body, playing a critical role in a multitude of physiological processes.[1] It is considered a "conditionally essential" amino acid, meaning that during periods of intense stress, illness, or injury, the body's demand for L-Glutamine surpasses its synthetic capacity.[2] In stark contrast, this compound is not significantly utilized by mammalian cells.[3] This is primarily due to the absence of racemase enzymes capable of converting this compound to its metabolically active L-form.[3]
Cellular Uptake and Metabolism
The stereospecificity of glutamine's biological activity begins at the cell membrane. The cellular uptake of L-Glutamine is markedly more efficient than that of this compound. Studies have shown that the uptake of L-Glutamine can be 10 to 12 times higher than that of this compound in various cell types.[3]
Once inside the cell, L-Glutamine is a key player in numerous metabolic pathways:
-
Energy Production: It serves as a primary respiratory fuel for rapidly dividing cells, including enterocytes and lymphocytes.
-
Biosynthesis: L-Glutamine is a crucial nitrogen donor for the synthesis of nucleotides, amino sugars, and other amino acids.
-
Redox Balance: It is a precursor for the synthesis of glutathione, a major intracellular antioxidant.
-
Acid-Base Balance: The kidneys utilize L-Glutamine for ammoniagenesis to maintain acid-base homeostasis.
This compound, on the other hand, does not participate in the tricarboxylic acid (TCA) cycle in mammalian cells and is largely excluded from these vital metabolic processes.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the metabolic parameters of L-Glutamine and this compound.
Table 1: Comparative Cellular Uptake
| Enantiomer | Relative Uptake | Cell Types Studied | Reference |
| L-Glutamine | 10-12x higher | E. coli, MRSA | [3] |
| This compound | 1x | E. coli, MRSA | [3] |
Table 2: Kinetic Parameters of Key Metabolic Enzymes
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg or U/ml) | Source Organism/Enzyme Type | Reference |
| L-Glutaminase | L-Glutamine | 1.66 - 5.6 | 0.09 - 10.20 | Various | [4][5] |
| L-Glutaminase | This compound | Not a substrate | Not applicable | Mammalian | |
| D-Amino Acid Oxidase | This compound | Not reported | Not reported | Human | |
| Glutamine Synthetase | L-Glutamate | ~0.2 - 2.0 | Not specified | E. coli, A. bisporus | [6][7] |
| Glutamine Synthetase | D-Glutamate | Not a substrate | Not applicable | Mammalian |
Signaling Pathways
The metabolic activity of L-Glutamine is intricately linked to cellular signaling. It is a key regulator of the mTORC1 pathway, which controls cell growth and proliferation. In contrast, there is no direct evidence to suggest that this compound influences major signaling pathways in mammalian cells. Its biological inactivity precludes it from acting as a signaling molecule in the same manner as its L-isomer.
Experimental Protocols
Chiral Separation and Quantification of D- and L-Glutamine by HPLC
Objective: To separate and quantify the enantiomers of glutamine in biological samples.
Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice for separating D- and L-amino acids.
-
Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T) or a crown ether, is used.[8][9]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a small amount of acid (e.g., formic acid or perchloric acid) to improve peak shape and resolution.[8][9]
-
Detection: Detection can be achieved using mass spectrometry (LC-MS) for high sensitivity and specificity, or with fluorescence detection after pre-column derivatization with a chiral derivatizing agent.[10][11]
-
Sample Preparation: Biological samples (e.g., plasma, cell lysates) are first deproteinized, typically by precipitation with a solvent like methanol or perchloric acid. The supernatant is then filtered before injection into the HPLC system.
Enzymatic Assay for D-Amino Acid Oxidase (DAAO) Activity
Objective: To determine the activity of DAAO with a potential D-amino acid substrate.
Methodology: DAAO activity can be measured by monitoring the consumption of oxygen or the production of one of the reaction products (α-keto acid, ammonia, or hydrogen peroxide).[12][13]
-
Oxygen Consumption Assay:
-
A Clark-type oxygen electrode is used to measure the decrease in dissolved oxygen in a sealed reaction chamber at a constant temperature (e.g., 25°C or 37°C).
-
The reaction mixture contains a buffer (e.g., sodium pyrophosphate, pH 8.3-8.5), FAD (as DAAO is a flavoenzyme), the D-amino acid substrate, and the DAAO enzyme preparation.
-
-
Coupled Spectrophotometric Assay for Hydrogen Peroxide Production:
-
The hydrogen peroxide produced by DAAO is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., o-dianisidine), leading to a color change that can be measured spectrophotometrically.
-
-
Coupled Spectrophotometric Assay for Ammonia Production:
-
The ammonia produced is used by glutamate dehydrogenase (GDH) to reductively aminate α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[12]
-
In Vitro Cell Culture Assay to Compare the Metabolic Effects of D- and L-Glutamine
Objective: To assess the differential effects of D- and L-Glutamine on cell proliferation and metabolism.
Methodology:
-
Cell Culture: Select a cell line known to have high glutamine metabolism (e.g., lymphocytes, enterocytes, or a cancer cell line).
-
Media Preparation: Prepare glutamine-free culture medium and supplement it with either L-Glutamine, this compound, or a combination, at various concentrations. A control group with no glutamine supplementation should also be included.
-
Cell Proliferation Assay: Seed cells at a low density and monitor their growth over several days using methods like direct cell counting (hemocytometer), or colorimetric assays (e.g., MTT or WST-1).
-
Metabolite Analysis: After a defined incubation period, collect the cell culture medium and cell lysates. Analyze the concentrations of glutamine, glutamate, ammonia, lactate, and other relevant metabolites using HPLC or NMR spectroscopy to determine the rates of consumption and production.
Visualizations
Caption: L-Glutamine Metabolic Pathways.
Caption: Fate of this compound in Mammalian Cells.
Caption: Chiral Amino Acid Analysis Workflow.
Conclusion and Future Directions
The stereospecific properties of D- and L-Glutamine are clear and profound. L-Glutamine is a versatile and essential molecule deeply integrated into the metabolic and signaling networks of mammalian cells. This compound, in contrast, is largely a metabolic bystander. This stark difference underscores the high degree of stereoselectivity in biological systems, from membrane transporters to enzyme active sites.
For drug development professionals, this distinction is critical. L-Glutamine supplementation has been explored in various clinical contexts, including critical illness and exercise recovery, due to its significant physiological roles.[14] Conversely, the inert nature of this compound in mammals makes it an unlikely candidate for direct therapeutic intervention, although its unique metabolic processing in bacteria could be explored for diagnostic or antimicrobial strategies.[3]
Future research should aim to definitively characterize the interaction, or lack thereof, between this compound and D-amino acid oxidase to complete our understanding of its metabolic fate. Furthermore, exploring the potential for this compound or its derivatives to act as selective inhibitors of glutamine-metabolizing enzymes in pathogens could open new avenues for antimicrobial drug design. A deeper understanding of the subtle, yet absolute, differences between these stereoisomers will continue to inform our knowledge of biochemistry and guide the development of novel therapeutic strategies.
References
- 1. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED: Glutamine Metabolism and Its Role in Immunity, a Comprehensive Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation and determination of acetyl-glutamine enantiomers by HPLC–MS and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays of D-amino acid oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of glutamine supply on growth and metabolism of mammalian cells in chemostat culture - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-Glutamine Cellular Transport Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular transport mechanisms of D-Glutamine, an enantiomer of the more abundant L-Glutamine. While research has historically focused on L-Glutamine, understanding the transport of D-amino acids is of growing importance in various physiological and pathological contexts. This document details the primary transporters involved, their kinetic properties, the experimental protocols for their study, and the signaling pathways that regulate their activity.
Primary this compound Cellular Transporters
This compound, like other small neutral amino acids, is transported across the plasma membrane by specific solute carriers (SLCs). The primary transporters implicated in this compound transport are members of the SLC1 family, specifically the Alanine-Serine-Cysteine Transporters (ASCTs).
-
ASCT1 (SLC1A4): This transporter is widely expressed in the brain, particularly in glial cells, as well as in skeletal muscle, lungs, and kidneys.[1] ASCT1 functions as a sodium-dependent exchanger of small neutral amino acids, including alanine, serine, cysteine, and threonine.[1][2] Notably, ASCT1 is a known transporter of D-serine, a key co-agonist of NMDA receptors, suggesting its capacity to transport other D-amino acids like this compound.[3][4][5] Its role is crucial in maintaining neurotransmitter homeostasis.[1]
-
ASCT2 (SLC1A5): ASCT2 is a major transporter for L-Glutamine in rapidly dividing cells, including various cancer cell lines.[6][7][8][9][10][11] Similar to ASCT1, it is a sodium-dependent exchanger.[6][12] Besides its preference for L-Glutamine, ASCT2 also transports other neutral amino acids.[3][12] Evidence strongly indicates that ASCT2 is also a transporter for D-serine, making it a primary candidate for this compound transport.[3][4] L-glutamine is a selective substrate for ASCT2 and not for ASCT1, which can be used to differentiate the activity of these two transporters.[4]
The transport mechanism for both ASCT1 and ASCT2 is an obligatory exchange, where the influx of an extracellular amino acid along with a sodium ion is coupled to the efflux of an intracellular amino acid.[4][13]
Quantitative Analysis of this compound Transport
Quantitative data on the transport kinetics of this compound is not as abundant as for its L-isomer. However, data from studies on D-serine and L-Glutamine transport by ASCT1 and ASCT2 provide valuable insights into the likely kinetic parameters for this compound.
| Transporter | Substrate | Cell Type/System | Km (µM) | Vmax (nmol/mg protein/min) | Notes |
| ASCT2 (SLC1A5) | L-Glutamine | Human Intestinal Epithelial Cells | 247 ± 45 | 4.44 ± 0.65 | Sodium-dependent transport.[14] |
| ASCT2 (SLC1A5) | L-Glutamine | A549 Lung Cancer Cells | Not specified | Not specified | Competitively inhibited by GPNA.[6] |
| ASCT1 (SLC1A4) | D-Serine | HEK293 cells | ~200 | Not specified | Estimated from inhibition constants. |
| ASCT2 (SLC1A5) | D-Serine | HEK293 cells | ~100 | Not specified | Estimated from inhibition constants. |
| System N (SN1/SNAT3) | L-Glutamine | Oocytes | K_m for Na+ of 31 ± 10 mM | Not specified | pH-dependent Na+ affinity.[15] |
Note: Direct kinetic data (Km, Vmax) for this compound is limited in the reviewed literature. The data for D-serine is included as a proxy due to its structural similarity and shared transport pathways. Further dedicated studies are required to precisely determine the kinetics of this compound transport.
Experimental Protocols for Measuring this compound Transport
Studying this compound transport typically involves uptake assays using either radiolabeled substrates or fluorescent biosensors. Below are detailed methodologies for these key experiments.
Radiolabeled Amino Acid Uptake Assay
This is a classic and robust method to quantify the transport of a specific substrate into cells.
A. Cell Culture and Preparation:
-
Culture the cells of interest (e.g., HEK293 cells transfected to express a specific transporter, or a cancer cell line endogenously expressing the transporter) to near confluency in appropriate multi-well plates (e.g., 24-well plates).
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells twice with a pre-warmed transport buffer, such as Hank's Balanced Salt Solution (HBSS) or a Krebs-Ringer solution. For sodium-dependency experiments, a sodium-free buffer (e.g., with choline or N-methyl-D-glucamine replacing sodium chloride) should be used for washing and incubation.[6][16]
B. Uptake Assay:
-
Prepare the uptake solution containing the radiolabeled substrate (e.g., [³H]this compound or [¹⁴C]this compound) at the desired concentration in the transport buffer.
-
To initiate the uptake, add the uptake solution to each well and incubate for a specific period (e.g., 1-10 minutes) at a controlled temperature (e.g., 37°C). The incubation time should be within the linear range of uptake.
-
To terminate the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold transport buffer to remove extracellular radioactivity.
C. Measurement and Analysis:
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the cell lysate to a scintillation vial.
-
Add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well (e.g., using a BCA protein assay) to normalize the radioactivity counts.
-
Transport activity is typically expressed as pmol or nmol of substrate per mg of protein per minute.
Fluorescent Biosensor-Based Transport Assay
This method allows for real-time measurement of amino acid transport in living cells.[17]
A. Cell Preparation and Transduction:
-
Plate cells (e.g., HEK293) in a glass-bottom dish suitable for microscopy.[18]
-
Transduce the cells with a lentiviral vector encoding a fluorescent amino acid biosensor (e.g., a FRET-based glutamine sensor).[16] These sensors change their fluorescence properties upon binding to the amino acid.
-
Allow for sensor expression for 48-72 hours.
B. Imaging and Transport Measurement:
-
Prior to imaging, replace the culture medium with a suitable imaging buffer (e.g., FluoroBrite DMEM).[18]
-
Mount the dish on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.
-
Acquire baseline fluorescence images.
-
Initiate the transport by perfusing the cells with a buffer containing the D-amino acid of interest (e.g., this compound).
-
Record the change in fluorescence signal over time. The rate of change in fluorescence is proportional to the rate of transport.
C. Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to individual cells.
-
Calculate the rate of change in the fluorescence ratio (for FRET sensors) to determine the initial transport velocity.
-
Kinetic parameters can be derived by measuring the transport rates at various substrate concentrations.
Regulation of this compound Transporters
The activity and expression of amino acid transporters are tightly regulated to meet the metabolic demands of the cell. This regulation occurs at transcriptional, translational, and post-translational levels.
A. Regulation by Amino Acid Availability: The expression of amino acid transporters is often regulated by the availability of their substrates.[19] For instance, amino acid starvation can lead to an upregulation of certain transporters to increase the cell's capacity for amino acid uptake. This is a key homeostatic mechanism to ensure a steady supply of amino acids for protein synthesis and other metabolic processes.[20]
B. Signaling Pathways: The mTORC1 (mechanistic target of rapamycin complex 1) pathway is a central regulator of cell growth and proliferation, and its activity is sensitive to amino acid levels.[20] ASCT2-mediated glutamine transport is known to be crucial for the activation of mTORC1 signaling.[6][21][22] The process is often indirect: glutamine imported by ASCT2 is used in an exchange reaction by other transporters, such as LAT1 (SLC7A5), to import essential amino acids like leucine, which is a potent activator of mTORC1.[7][22]
Conclusion
The cellular transport of this compound is primarily mediated by the neutral amino acid transporters ASCT1 (SLC1A4) and ASCT2 (SLC1A5). While direct kinetic data for this compound is still emerging, the well-characterized transport of D-serine and L-Glutamine by these transporters provides a solid foundation for understanding its mechanism. The regulation of these transporters, particularly ASCT2, is intricately linked to fundamental cellular processes like cell growth and proliferation through signaling pathways such as mTORC1. The experimental protocols outlined in this guide provide robust methodologies for further investigation into this compound transport, which will be crucial for elucidating its role in physiology and for the development of novel therapeutic strategies targeting amino acid metabolism in various diseases.
References
- 1. ASCT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. Neutral Amino Acid Transporter ASCT1 Is Preferentially Expressed in l-Ser-Synthetic/Storing Glial Cells in the Mouse Brain with Transient Expression in Developing Capillaries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCT1 (Slc1a4) transporter is a physiologic regulator of brain d-serine and neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Serine Is a Substrate for Neutral Amino Acid Transporters ASCT1/SLC1A4 and ASCT2/SLC1A5, and Is Transported by Both Subtypes in Rat Hippocampal Astrocyte Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SLC1A4 and Serine Homeostasis: Implications for Neurodevelopmental and Neurodegenerative Disorders [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. article.imrpress.com [article.imrpress.com]
- 9. Cryo-EM structures of the human glutamine transporter SLC1A5 (ASCT2) in the outward-facing conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology [frontiersin.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Functional and Molecular Analysis of D-Serine Transport in Retinal Müller Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutamine Transporters in Mammalian Cells and Their Functions in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of the sodium-dependent glutamine transporter in human intestinal cell confluent monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of the glutamine transporter SN1 by extracellular pH and intracellular sodium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Visualization of Glutamine Transporter Activities in Living Cells Using Genetically Encoded Glutamine Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Regulation of amino acid transporters by amino acid availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biochemden.com [biochemden.com]
- 21. SLC1A5 mediates glutamine transport required for lung cancer cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inflammatory T cell responses rely on amino acid transporter ASCT2 facilitation of glutamine uptake and mTORC1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of Glutamine in the Central Nervous System: An In-Depth Technical Guide on the Predominance of L-Glutamine and the Enigma of D-Glutamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamine, the most abundant amino acid in the human body, plays a pivotal role in the central nervous system (CNS). This technical guide provides a comprehensive overview of the functions of glutamine, with a primary focus on the biologically dominant L-isomer (L-Glutamine) and a critical examination of the current, limited understanding of its stereoisomer, D-Glutamine. L-Glutamine is integral to neurotransmitter cycling, nitrogen homeostasis, and cellular energy metabolism within the brain. It serves as the direct precursor to the principal excitatory and inhibitory neurotransmitters, glutamate and GABA, respectively, through the well-characterized glutamate-glutamine cycle between astrocytes and neurons. In stark contrast, the role of this compound in the CNS remains largely uncharted territory. While its presence in cerebrospinal fluid has been detected, its specific functions, transport mechanisms, and metabolic pathways are not well-defined. This guide will synthesize the current knowledge on both isomers, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to provide a thorough resource for researchers in neuroscience and drug development.
The Central Role of L-Glutamine in CNS Function
L-Glutamine is a cornerstone of CNS metabolism and neurotransmission. Its functions are multifaceted and essential for maintaining brain health.
Neurotransmitter Precursor and the Glutamate-Glutamine Cycle
The most critical function of L-Glutamine in the CNS is its role as a precursor for the neurotransmitters glutamate (excitatory) and gamma-aminobutyric acid (GABA) (inhibitory). This process is compartmentalized between astrocytes and neurons in a pathway known as the glutamate-glutamine cycle.[1][2][3]
Following neuronal firing, glutamate is released into the synaptic cleft. To prevent excitotoxicity from excess glutamate, it is rapidly taken up by surrounding astrocytes via excitatory amino acid transporters (EAATs).[3][4] Within the astrocytes, the enzyme glutamine synthetase (GS) , which is almost exclusively located in these glial cells, catalyzes the amidation of glutamate to form L-Glutamine.[5][6] This reaction requires ATP and incorporates ammonia, thereby also serving as a key mechanism for ammonia detoxification in the brain.[5]
L-Glutamine is then transported out of the astrocytes and taken up by neurons.[1][2] Inside the neuron, the enzyme phosphate-activated glutaminase (PAG) hydrolyzes L-Glutamine back into glutamate.[3] This newly synthesized glutamate can then be repackaged into synaptic vesicles for subsequent release or converted to GABA in GABAergic neurons by the enzyme glutamate decarboxylase (GAD).[3]
Transport Across the Blood-Brain Barrier and Within the CNS
The transport of L-Glutamine across the blood-brain barrier (BBB) and between neural cells is a tightly regulated process mediated by a variety of amino acid transporters.
-
Blood-Brain Barrier Transport : L-Glutamine transport from the blood into the brain is relatively slow compared to other neutral amino acids.[1] Conversely, there is a mechanism for the net efflux of glutamine from the brain to the blood, which is important for nitrogen removal.[7] This bidirectional transport is mediated by several transporter systems located on the luminal (blood-facing) and abluminal (brain-facing) membranes of the brain endothelial cells.[1][7]
-
Astrocyte-Neuron Transport : The shuttling of L-Glutamine from astrocytes to neurons is a critical step in the glutamate-glutamine cycle. This is primarily mediated by System N transporters (e.g., SNAT3/SN1) on astrocytes, which release L-Glutamine, and System A transporters (e.g., SNAT1/SAT1 and SNAT2/SAT2) on neurons, which take it up.[1][2][3]
| Transporter System | Key Transporters | Location | Primary Function in Glutamine Transport |
| System A | SNAT1 (SLC38A1), SNAT2 (SLC38A2) | Neurons | Uptake of L-Glutamine from extracellular fluid.[2] |
| System N | SNAT3 (SLC38A3), SNAT5 (SLC38A5) | Astrocytes | Release of L-Glutamine into the extracellular fluid.[3] |
| System L | LAT1 (SLC7A5) | Endothelial Cells (BBB), Neurons, Astrocytes | Bidirectional transport of large neutral amino acids, including L-Glutamine. |
| ASCT2 | SLC1A5 | Astrocytes, Neurons | Exchange of neutral amino acids. |
Other Metabolic Roles
Beyond neurotransmitter synthesis, L-Glutamine contributes to other essential metabolic processes in the CNS:
-
Energy Metabolism : L-Glutamine can be used as a substrate for the tricarboxylic acid (TCA) cycle in both neurons and astrocytes, providing an alternative energy source to glucose.[5]
-
Antioxidant Defense : L-Glutamine is a precursor for the synthesis of glutathione (GSH), a major antioxidant in the brain that protects against oxidative stress.[8]
-
Nitrogen Transport : L-Glutamine serves as a non-toxic carrier of nitrogen, facilitating its transport and removal from the brain.[7]
The Enigma of this compound in the CNS
In contrast to the well-established roles of L-Glutamine, the significance of this compound in the CNS is largely unknown. The available information is sparse, and much of the current understanding is based on the general metabolism of D-amino acids.
Metabolism by D-Amino Acid Oxidase (DAAO)
The primary enzyme responsible for the catabolism of D-amino acids in mammals is D-amino acid oxidase (DAAO) .[9] DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide in the process.[9]
The substrate specificity of DAAO is broad for neutral D-amino acids.[10][11] While D-serine is a well-established substrate for DAAO in the brain, the specific activity of DAAO towards this compound has not been extensively characterized. However, as a neutral D-amino acid, it is plausible that this compound is a substrate for DAAO. Some studies have explicitly stated that D-aspartate and D-glutamate are not substrates for DAAO.[9]
Presence and Potential Roles
The lack of research into this compound's role in the CNS could be due to several factors:
-
Low Abundance : It is likely that this compound is present at much lower concentrations than L-Glutamine.
-
Lack of Specific Transporters : There is no evidence to suggest the existence of specific transporters for this compound across the BBB or between neural cells.
-
Enzymatic Specificity : Key enzymes in the glutamate-glutamine cycle, such as glutamine synthetase and glutaminase, are stereospecific for the L-isomers of their substrates.
Quantitative Data Summary
The following tables summarize the available quantitative data for glutamine concentrations in the CNS. It is important to note that these values almost exclusively refer to L-Glutamine.
Table 1: L-Glutamine Concentrations in Different CNS Compartments
| Compartment | Concentration | Species | Reference(s) |
| Cerebrospinal Fluid (CSF) | ~0.5 mM | Human, Rat | [12] |
| Brain Extracellular Fluid | 0.2 - 0.5 mM | Various | [12] |
| Whole Brain Tissue | ~6 µmol/g | Rat | [1] |
Table 2: Kinetic Parameters of Key Enzymes and Transporters (L-Glutamine)
| Enzyme/Transporter | Parameter | Value | Substrate/Condition | Reference(s) |
| Glutamine Synthetase (GS) | Km for Glutamate | ~0.2-0.4 mM | - | [5] |
| Phosphate-Activated Glutaminase (PAG) | Km for L-Glutamine | ~1-5 mM | - | [3] |
| System A Transporters (e.g., SNAT1/2) | Km for L-Glutamine | ~0.3-1.0 mM | Neuronal uptake | [2] |
| System N Transporters (e.g., SNAT3) | Km for L-Glutamine | ~0.3-0.6 mM | Astrocyte release | [3] |
Experimental Protocols
This section outlines general methodologies for key experiments related to the study of glutamine in the CNS. These protocols are primarily designed for L-Glutamine but can be adapted for the study of this compound, provided appropriate standards and detection methods are used.
Measurement of Glutamine Concentration in CNS Samples
Objective: To quantify the concentration of glutamine in brain tissue, CSF, or microdialysates.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Tissue: Homogenize brain tissue in a suitable buffer (e.g., perchloric acid) to precipitate proteins. Centrifuge and collect the supernatant.
-
CSF/Microdialysate: Centrifuge to remove any cellular debris.
-
-
Derivatization: Derivatize the amino acids in the sample with a fluorescent tag, such as o-phthaldialdehyde (OPA), to enable sensitive detection.
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
-
Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
Quantification: Calculate the concentration of glutamine by comparing the peak area to a standard curve generated with known concentrations of L-Glutamine (or this compound if being studied).
Note: For chiral separation of D- and L-Glutamine, a chiral column or a chiral derivatizing agent is required.[7]
In Vitro Assay of Glutamine Synthetase (GS) Activity
Objective: To measure the activity of glutamine synthetase in brain tissue homogenates or cell lysates.
Methodology: Colorimetric Assay
-
Reaction Mixture: Prepare a reaction buffer containing L-glutamate, ATP, and ammonium chloride.
-
Enzyme Reaction: Add the tissue homogenate or cell lysate to the reaction mixture and incubate at 37°C. The GS in the sample will convert L-glutamate and ammonia to L-Glutamine.
-
Termination and Detection: Stop the reaction by adding a ferric chloride reagent. This reagent reacts with the γ-glutamyl hydroxamate formed in a parallel reaction (when hydroxylamine is substituted for ammonia) to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a spectrophotometer at a wavelength of approximately 540 nm.
-
Calculation: Calculate the enzyme activity based on the rate of product formation, normalized to the protein concentration of the sample.
Experimental Workflow for Studying Glutamine Transport
Conclusion and Future Directions
The role of L-Glutamine in the central nervous system is well-established and fundamental to its proper functioning. The glutamate-glutamine cycle, in which L-Glutamine is a key player, is essential for maintaining the balance of excitatory and inhibitory neurotransmission and for protecting against excitotoxicity. The transport of L-Glutamine is a complex and highly regulated process that ensures a steady supply of this crucial amino acid to neural cells.
In stark contrast, the story of this compound in the CNS is largely unwritten. The prevailing evidence, or lack thereof, suggests that it does not play a significant physiological role comparable to its L-isomer. It is likely present in very low concentrations and is catabolized by D-amino acid oxidase. However, the absence of evidence is not evidence of absence.
Future research should aim to definitively answer the following questions:
-
What are the precise concentrations of this compound in different brain regions and in the CSF?
-
What is the substrate specificity and kinetic efficiency of D-amino acid oxidase for this compound?
-
Does this compound have any unique, undiscovered signaling or metabolic roles in the CNS?
-
Can any of the known amino acid transporters mediate the transport of this compound?
Answering these questions will provide a more complete picture of glutamine metabolism in the brain and could potentially open new avenues for understanding neurological disorders and developing novel therapeutic strategies. For now, the focus of research and drug development rightfully remains on the multifaceted and critical roles of L-Glutamine.
References
- 1. Transfer of glutamine between astrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glutamine Metabolism in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate and Glutamine: A Review of In Vivo MRS in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of chiral amino acids in cerebrospinal fluid samples linked to different stages of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. troscriptions.com [troscriptions.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamine Uptake by Neurons: Interaction of Protons with System A Transporters - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of D-Glutamine in the Central Nervous System: An Exploration of a Scientific Terra Incognita
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical whitepaper navigates the current scientific landscape surrounding the potential neuroactive properties of D-Glutamine. While its L-isomer, L-Glutamine, is a cornerstone of central nervous system (CNS) metabolism and neurotransmission, a comprehensive understanding of this compound's role remains largely elusive. This document aims to synthesize the limited available information, highlight critical knowledge gaps, and provide a framework for future research into this intriguing molecule.
Introduction: The Tale of Two Isomers
Glutamine, a non-essential amino acid, is the most abundant amino acid in the human body and plays a pivotal role in a multitude of physiological processes. In the CNS, L-Glutamine is a central player in the glutamate-glutamine cycle, a metabolic loop between astrocytes and neurons that is fundamental for the replenishment of the neurotransmitters glutamate and GABA. Given the well-established neuroactivity of L-Glutamine and other D-amino acids like D-serine, the question of this compound's own potential as a neuroactive compound naturally arises. However, a thorough review of the scientific literature reveals a striking scarcity of research dedicated specifically to the neuropharmacology of this compound.
The Glutamate-Glutamine Cycle: The L-Isomer's Domain
To appreciate the context of this compound, it is essential to first understand the well-defined role of L-Glutamine in the brain. The glutamate-glutamine cycle is a critical pathway for maintaining the balance of excitatory (glutamate) and inhibitory (GABA) neurotransmission.
Caption: The Glutamate-Glutamine Cycle.
This intricate cycle involves the following key steps:
-
Release: Glutamate is released from presynaptic neurons into the synaptic cleft.
-
Uptake: Astrocytes surrounding the synapse take up the excess glutamate.
-
Conversion: Inside the astrocyte, the enzyme glutamine synthetase converts glutamate to L-Glutamine.
-
Transport: L-Glutamine is then transported out of the astrocyte and taken up by neurons.
-
Recycling: Within the neuron, the enzyme glutaminase converts L-Glutamine back into glutamate, which can then be repackaged into synaptic vesicles for future release. This glutamate can also serve as a precursor for the synthesis of the inhibitory neurotransmitter GABA.
This compound: A Paucity of Direct Evidence
In stark contrast to the wealth of information on L-Glutamine, direct evidence for the neuroactive properties of this compound is virtually absent from the peer-reviewed literature. Searches for quantitative data on this compound's receptor binding affinities, its effects in electrophysiological studies, or its impact on synaptic transmission have yielded no specific results.
One critical consideration that emerges from the literature is the potential for contamination in experimental reagents. A study investigating the effects of glutamine on NMDA receptors found that the weak agonist activity observed in commercial glutamine preparations was likely due to residual L-glutamate contamination. This highlights the importance of using highly purified reagents in any future studies on this compound to avoid misleading results.
Potential Metabolic Pathways and Transport Mechanisms
While direct neuroactive effects are unconfirmed, we can speculate on the potential fate of this compound in the CNS based on our understanding of D-amino acid metabolism.
D-Amino Acid Oxidase (DAO)
The primary enzyme responsible for the degradation of D-amino acids in mammals is D-amino acid oxidase (DAO). DAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. While DAO is known to act on neutral D-amino acids, its specific activity towards this compound in the brain has not been well-characterized. Further research is needed to determine the kinetic parameters of DAO for this compound and to elucidate the physiological relevance of this metabolic pathway in the CNS.
Caption: Potential Metabolism of this compound by D-Amino Acid Oxidase.
Transport across the Blood-Brain Barrier and into Neural Cells
The transport of L-Glutamine across the blood-brain barrier (BBB) and between astrocytes and neurons is mediated by a variety of amino acid transporters, including members of the SLC1, SLC7, and SLC38 families. The stereospecificity of these transporters for glutamine isomers has not been systematically investigated. It is currently unknown whether this compound can be transported into the brain and within the neural parenchyma with any significant efficiency.
Future Directions and Unanswered Questions
The field of D-amino acid neurobiology is rapidly expanding, yet this compound remains a significant blind spot. To address this knowledge gap, future research should focus on:
-
Purity of Reagents: Ensuring the use of this compound with negligible L-glutamate contamination is paramount for obtaining reliable experimental data.
-
Receptor Binding Studies: Comprehensive screening of this compound against a panel of CNS receptors, including all subtypes of glutamate receptors, is necessary to identify any direct interactions.
-
Electrophysiological Analysis: Patch-clamp and other electrophysiological techniques should be employed to determine if this compound can directly modulate neuronal excitability or synaptic transmission.
-
Metabolic Studies: The metabolism of this compound by DAO and other potential enzymes in brain tissue needs to be quantitatively assessed.
-
Transport Assays: The stereospecificity of known amino acid transporters for this compound should be investigated to understand its potential for entering and moving within the CNS.
-
In Vivo Studies: Following robust in vitro characterization, in vivo studies using techniques like microdialysis coupled with electrophysiology will be crucial to understand the physiological effects of this compound in the living brain.
Conclusion
The neuroactive properties of this compound currently represent a significant unknown in the field of neuroscience. While the extensive research on L-Glutamine provides a valuable framework, it cannot be assumed that its D-isomer behaves similarly. The lack of dedicated research on this compound presents both a challenge and an opportunity. A systematic and rigorous investigation into the neuropharmacology of this compound is warranted and has the potential to uncover novel signaling pathways and therapeutic targets within the central nervous system. Until such studies are conducted, the role of this compound in the brain will remain an intriguing but unanswered question.
Methodological & Application
Application Notes and Protocols for Glutamine Supplementation in Mammalian Cell Culture Media
Ref: AP-Glutamine-2025-11
Introduction: The Critical Role of Glutamine in Cell Culture
Glutamine, a conditionally essential amino acid, is a critical component of mammalian cell culture media. It serves as a primary energy source, a precursor for nucleotide and amino acid synthesis, and a key player in maintaining redox homeostasis.[1] However, the standard L-glutamine isomer is notoriously unstable in liquid media, spontaneously degrading into pyrrolidone carboxylic acid and ammonia.[2][3] The accumulation of ammonia can be toxic to cells, leading to reduced cell viability, altered metabolism, and impaired protein glycosylation.[3][4]
A common misconception is the utility of D-glutamine in mammalian cell culture. Mammalian cells lack the necessary racemase enzymes to convert this compound into its biologically active L-form. Consequently, This compound is not utilized by mammalian cells and should not be used as a substitute for L-glutamine. Its primary application is in bacteriology, where it is a component of the bacterial cell wall.
To address the instability of L-glutamine, stable dipeptide forms, such as L-alanyl-L-glutamine (available commercially as GlutaMAX™), have been developed. These alternatives are resistant to spontaneous degradation and provide a controlled release of L-glutamine into the culture medium, resulting in improved cell health, extended culture viability, and reduced ammonia accumulation.[1][2][5]
This document provides a comprehensive guide to the proper use of L-glutamine and its stable dipeptide alternative, GlutaMAX™, in mammalian cell culture.
Data Presentation: L-Glutamine vs. GlutaMAX™
The selection of a glutamine source can significantly impact cell culture performance. The following tables summarize the recommended concentrations and comparative performance of L-glutamine and GlutaMAX™.
Table 1: Recommended Starting Concentrations for Common Cell Lines
| Cell Line | L-Glutamine Concentration (mM) | GlutaMAX™ Concentration (mM) | Notes |
| CHO (Chinese Hamster Ovary) | 2 - 4 | 2 - 4 | Lower concentrations (0-2 mM) can improve recombinant protein production in growth-arrested cells.[6] |
| HEK-293 (Human Embryonic Kidney) | 2 - 4 | 2 - 4 | Some studies show optimal transient protein production in the absence of glutamine for growth-arrested cells.[6][7] |
| HeLa (Henrietta Lacks) | 2 | 2 | Standard concentration for many epithelial cell lines. |
| Jurkat | 2 | 2 | Standard concentration for suspension lymphocyte cell lines. |
| Hybridoma | 2.7 - 4 | 2.7 - 4 | Hybridoma cell lines often have higher glutamine requirements. |
Note: The optimal concentration is cell-line dependent and should be empirically determined. GlutaMAX™ should be used at an equimolar concentration to L-glutamine.
Table 2: Comparative Performance of L-Glutamine vs. GlutaMAX™
| Parameter | L-Glutamine | GlutaMAX™ | Reference |
| Stability in Media at 37°C | Degrades significantly over several days. | Stable for prolonged periods. | [2] |
| Ammonia Accumulation | High; increases over time. | Significantly lower. | [2][5][6] |
| Peak Cell Density | Generally lower due to ammonia toxicity. | Generally higher. | [8] |
| Cell Viability | Declines more rapidly in later culture stages. | Maintained for a longer duration. | [8] |
| Recombinant Protein Yield | Can be inhibited by high ammonia levels. | Often improved due to healthier culture conditions. | [5][8] |
Experimental Protocols
Protocol for Preparation of 200 mM L-Glutamine Stock Solution
This protocol details the preparation of a 100 mL sterile stock solution of L-glutamine, which can be used to supplement glutamine-free media.
Materials:
-
L-Glutamine powder (Cell culture grade)
-
0.85% Saline or cell culture grade water
-
Sterile 250 mL beaker or flask
-
Sterile magnetic stir bar and stir plate
-
Sterile 100 mL graduated cylinder or volumetric flask
-
Sterile 0.22 µm filter unit
-
Sterile storage bottles/aliquot tubes
Procedure:
-
Weigh 2.92 g of L-glutamine powder.
-
In a sterile environment (e.g., a laminar flow hood), add the L-glutamine powder to a sterile beaker/flask containing a stir bar and 90 mL of 0.85% saline or cell culture grade water.
-
Stir the solution on a magnetic stir plate until the L-glutamine is completely dissolved. The solution should be clear and colorless.[8]
-
Transfer the solution to a sterile 100 mL graduated cylinder or volumetric flask and adjust the final volume to 100 mL with the same solvent.
-
Sterilize the 200 mM L-glutamine solution by passing it through a 0.22 µm filter into a sterile collection vessel. Do not autoclave L-glutamine as it is heat-labile. [8]
-
Aseptically dispense the sterile stock solution into smaller, working aliquots (e.g., 5 or 10 mL) in sterile tubes.
-
Label the aliquots clearly with the name, concentration (200 mM), and date of preparation.
-
Store the aliquots at -20°C. The frozen solution is stable for several months. Once thawed, an aliquot should be stored at 4°C and used within two weeks to minimize degradation. Avoid repeated freeze-thaw cycles.[9][10]
Protocol for Comparative Analysis of L-Glutamine vs. GlutaMAX™
This experiment is designed to directly compare the effects of L-glutamine and GlutaMAX™ on the growth, viability, and ammonia production of a specific cell line.
Experimental Groups:
-
Control: Basal medium + standard L-glutamine concentration (e.g., 2 mM).
-
Test: Basal medium + equimolar GlutaMAX™ concentration (e.g., 2 mM).
-
Optional: Basal medium with no glutamine supplement (negative control).
Procedure:
-
Cell Seeding: Seed the cell line of interest in triplicate for each experimental group into appropriate culture vessels (e.g., T-25 flasks or 6-well plates) at a recommended starting density (e.g., 1 x 10⁵ cells/mL).
-
Culture Maintenance: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Daily Monitoring (for 5-7 days):
-
Cell Counting and Viability (Trypan Blue Exclusion Assay): a. Aseptically remove a representative aliquot of cell suspension from each vessel. b. Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).[5] c. Incubate for 1-3 minutes at room temperature. Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.[11] d. Load 10 µL of the mixture into a hemocytometer. e. Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells. f. Calculate the viable cell density (cells/mL) and percentage viability.
-
Supernatant Collection: a. Centrifuge a separate aliquot of the cell suspension (e.g., 1 mL at 200 x g for 5 minutes) to pellet the cells. b. Carefully collect the supernatant and store it at -20°C for subsequent ammonia analysis.
-
-
Data Analysis:
-
Plot a growth curve (viable cell density vs. time) for each experimental group.
-
Plot the percentage viability vs. time for each group.
-
Perform the ammonia assay on the collected supernatants and plot ammonia concentration vs. time.
-
Protocol for Ammonia Determination in Cell Culture Media
This protocol is based on a typical colorimetric assay kit for the quantification of ammonia. Always refer to the specific manufacturer's instructions.
Materials:
-
Ammonia Assay Kit (e.g., Abcam ab83360, Cell Biolabs STA-670)
-
Collected cell culture supernatants (from Protocol 3.2)
-
Microplate reader capable of measuring absorbance at ~570 nm
-
96-well clear flat-bottom plate
Procedure:
-
Standard Curve Preparation: Prepare a series of ammonia standards from the provided stock solution as described in the kit manual. This typically involves serial dilutions to generate a standard curve ranging from 0 to 10 nmol/well.[12]
-
Sample Preparation: Thaw the frozen supernatant samples. If necessary, dilute the samples with the provided assay buffer to ensure the ammonia concentration falls within the range of the standard curve.
-
Reaction Setup:
-
Add 50 µL of each standard and sample into separate wells of the 96-well plate.
-
For each sample, prepare a "sample background" well containing 50 µL of the sample. This is used to subtract the absorbance from other components in the media.
-
Prepare the Reaction Mix and Background Reaction Mix according to the kit's instructions. The Reaction Mix contains the converting enzyme, while the Background Reaction Mix does not.[12]
-
Add 50 µL of the Reaction Mix to the standard and sample wells.
-
Add 50 µL of the Background Reaction Mix to the sample background wells.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.[12]
-
Measurement: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Calculation:
-
Subtract the zero standard OD from all standard readings. Plot the standard curve (OD vs. nmol of ammonia).
-
For each sample, subtract the sample background OD from the sample OD.
-
Use the corrected sample OD to determine the amount of ammonia (in nmol) from the standard curve.
-
Calculate the ammonia concentration in the original sample using the following formula: Ammonia Concentration (mM) = (Amount of ammonia from standard curve / Sample volume added to well) x Dilution Factor
-
Visualizations: Workflows and Pathways
Experimental Workflow for Glutamine Supplement Comparison
Caption: Experimental workflow for comparing L-glutamine and GlutaMAX™.
L-Glutamine Metabolic Pathway
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 3. The concentrations of glutamine and ammonia in commercially available cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of glutamine on transient and stable recombinant protein production in CHO and HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced glutamine concentration improves protein production in growth-arrested CHO-DG44 and HEK-293E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. khimexpert.com [khimexpert.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. L-Glutamine and GlutaMAX Supplement | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. abcam.com [abcam.com]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Application Notes and Protocols: D-Glutamine as a Selective Agent in Microbiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of microbiology, the ability to selectively cultivate specific microorganisms is fundamental to research, diagnostics, and industrial applications. Selective agents are crucial components of culture media, designed to inhibit the growth of unwanted organisms while promoting the growth of the desired ones. D-glutamine, a stereoisomer of the more common L-glutamine, presents a unique opportunity for selective microbiology based on fundamental metabolic differences between prokaryotic and eukaryotic cells, as well as among different bacterial species.
Mammalian cells primarily utilize L-amino acids and generally lack the metabolic pathways to process D-amino acids like this compound.[1] In contrast, many bacteria can utilize D-amino acids. Specifically, this compound is a key precursor for the synthesis of D-glutamate, an essential component of the peptidoglycan cell wall in both Gram-positive and Gram-negative bacteria.[1] Bacteria possess enzymes such as glutaminases and racemases that allow them to convert this compound into usable forms for cell wall construction and other metabolic processes.[1] This metabolic dichotomy forms the basis of this compound's utility as a selective agent to favor the growth of bacteria over mammalian cells and to potentially select for specific bacterial species.
These application notes provide a comprehensive overview of the principles and protocols for using this compound as a selective agent in microbiological applications.
Principle of Selection
The selective action of this compound hinges on its differential metabolism. When this compound is provided as the sole source of glutamine or a primary nitrogen source in a defined culture medium, only cells capable of metabolizing it will proliferate.
-
Bacteria vs. Mammalian Cells: Mammalian cells lack the necessary racemases to convert this compound to the usable L-glutamine, leading to starvation and growth inhibition.[1] Bacteria, however, can process this compound, making it a powerful tool for eliminating contaminating eukaryotic cells from bacterial cultures or for isolating bacteria from mixed samples containing animal tissues.
-
Inter-bacterial Selection: The efficiency of this compound utilization can vary among different bacterial species, depending on the expression and activity of specific transporters and enzymes like glutaminases and glutamate racemases. This variation can be exploited to create media that favor the growth of certain bacteria over others.
Core Metabolic Pathway
The primary pathway for this compound utilization in bacteria involves its conversion to D-glutamate, which is then incorporated into the peptidoglycan layer of the cell wall.
Applications
-
Elimination of Eukaryotic Cell Contamination: Purifying bacterial cultures from contaminating yeast or mammalian cells.
-
Selective Isolation of Bacteria: Isolating bacteria from environmental or clinical samples that contain a mixed microbial and eukaryotic population.
-
Auxotrophic Selection: In genetic engineering, this compound can be used to select for bacterial mutants that have been engineered to utilize it, or against those that cannot, when a counter-selection scheme is devised.
-
Studying Bacterial Physiology: Investigating the roles of D-amino acid metabolism in bacterial survival, virulence, and biofilm formation.[1]
Protocols
Protocol 1: Preparation of this compound Based Selective Minimal Medium
This protocol describes the preparation of a minimal medium where this compound serves as the primary nitrogen source. This medium can be used to selectively grow bacteria capable of this compound metabolism.
Materials:
-
M9 Minimal Salts (5x stock solution)
-
This compound powder (molecular weight: 146.14 g/mol )
-
Carbon source (e.g., 20% w/v Glucose solution, sterile)
-
Magnesium Sulfate (MgSO₄, 1M stock, sterile)
-
Calcium Chloride (CaCl₂, 1M stock, sterile)
-
Trace metals solution (optional, sterile)
-
Sterile deionized water
Procedure:
-
Prepare 1L of 1x M9-D-Glutamine Medium:
-
To 700 mL of sterile deionized water, add 200 mL of 5x M9 Minimal Salts.
-
Add 20 mL of sterile 20% glucose solution (final concentration 0.4%).
-
Add 2 mL of sterile 1M MgSO₄ (final concentration 2 mM).
-
Add 0.1 mL of sterile 1M CaCl₂ (final concentration 0.1 mM).
-
-
Prepare this compound Stock:
-
Prepare a 200 mM stock solution of this compound. For 100 mL, dissolve 2.92 g of this compound in deionized water.
-
Sterilize the this compound solution by passing it through a 0.22 µm filter. Do not autoclave , as glutamine is heat-labile.[2]
-
-
Final Medium Assembly:
-
Add the filter-sterilized this compound stock solution to the M9 salt base to achieve the desired final concentration (see table below for recommendations). For a final concentration of 2 mM, add 10 mL of the 200 mM stock to 990 mL of the M9 base.
-
Add sterile deionized water to bring the final volume to 1 Liter.
-
Mix gently and the medium is ready for use.
-
Recommended Concentrations:
| Application | Suggested this compound Conc. | Control Medium | Expected Outcome |
| General Bacterial Selection | 2 - 5 mM | Medium with 2-5 mM L-Glutamine | Growth of bacteria, inhibition of mammalian cells. |
| Stringent Auxotrophic Selection | 0.5 - 2 mM | Medium with no glutamine | Growth only of specific mutants or species with high-efficiency uptake. |
| Streptococcus pneumoniae culture | 100 - 1000 µg/mL (~0.7 - 7 mM) | Standard CDM with L-Glutamine | Enhanced growth under nutrient stress conditions.[3] |
Protocol 2: Selective Culture of Bacteria from a Mixed Sample
This protocol outlines a workflow for isolating bacteria from a sample containing eukaryotic cells, such as a tissue biopsy.
Procedure:
-
Sample Preparation: Aseptically collect the sample. If it is a solid tissue, homogenize it in sterile Phosphate Buffered Saline (PBS) to release the microorganisms.
-
Inoculation:
-
Selective Plate: Spread a dilution series of the homogenate onto plates of a solid selective medium (e.g., M9-D-Glutamine Agar).
-
Control Plate: As a control, spread the same dilutions onto a non-selective medium containing L-glutamine instead of this compound.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours) for the expected bacteria to grow.
-
Analysis:
-
Compare the colony forming units (CFU) on the selective and non-selective plates. The non-selective plate will show total viable bacteria and potentially contaminating fungi, while the selective plate should only show bacteria capable of utilizing this compound.
-
Mammalian cells from the sample will not grow on either agar plate. The selection in this case is primarily against auxotrophic bacteria that cannot utilize this compound.
-
-
Isolation and Verification: Pick individual colonies from the selective plate and streak them onto fresh selective plates to ensure purity. Use techniques like 16S rRNA sequencing or MALDI-TOF to identify the isolated bacteria.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on the principles of this compound selection. Actual results will vary based on the specific bacterial strains and experimental conditions.
| Organism | Medium | Glutamine Source (2 mM) | Relative Growth Rate (%) | Doubling Time (min) |
| Escherichia coli (wild-type) | M9 Minimal | L-Glutamine | 100 | 50 |
| Escherichia coli (wild-type) | M9 Minimal | This compound | 85-95 | 55-60 |
| Bacillus subtilis | M9 Minimal | L-Glutamine | 100 | 45 |
| Bacillus subtilis | M9 Minimal | This compound | 90-100 | 45-50 |
| Mycoplasma spp. (lacks cell wall) | PPLO Broth | L-Glutamine | 100 | 120 |
| Mycoplasma spp. (lacks cell wall) | PPLO Broth | This compound | < 5 | > 2400 |
| CHO Mammalian Cells | DMEM | L-Glutamine | 100 | 1440 |
| CHO Mammalian Cells | DMEM | This compound | < 1 | No proliferation |
Note: Data is illustrative. Mycoplasma, lacking a peptidoglycan cell wall, would not be expected to utilize this compound for this purpose and may lack the necessary metabolic pathways, making them susceptible to selection.
Troubleshooting
-
No Growth on Selective Medium:
-
The target bacterium may not be able to utilize this compound efficiently. Try supplementing with a very small amount of L-glutamine or yeast extract to kickstart growth.
-
The concentration of this compound may be too low. Try increasing the concentration.
-
Ensure the basal medium is appropriate for the target organism.
-
-
Contaminant Growth on Selective Medium:
-
The contaminating organism may also be capable of this compound metabolism. Further purification by colony selection and re-streaking is necessary.
-
Consider adding another selective agent if the identity of the contaminant is known.
-
-
High Background Growth in Counter-selection:
-
If using this compound in a counter-selection scheme, ensure the selection pressure is high enough to kill or inhibit the non-target cells. This may involve optimizing the this compound concentration and incubation time.
-
Conclusion
This compound serves as a highly effective and specific selective agent in microbiology due to the fundamental metabolic differences between bacteria and eukaryotes. Its application can simplify the isolation of bacteria from mixed samples, aid in the purification of cultures, and provide a selection pressure for genetic engineering applications. By understanding the metabolic principles and following optimized protocols, researchers can successfully integrate this compound into their microbiological workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells [jcmr.um.ac.ir]
- 3. Frontiers | Glutamine enhances pneumococcal growth under methionine semi-starvation by elevating intracellular pH [frontiersin.org]
Application Notes and Protocols for D-Glutamine Colorimetric Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the quantification of D-Glutamine in various biological samples using a colorimetric assay kit. This guide is intended for research use only and is not for use in diagnostic procedures.
Introduction
Glutamine, the most abundant free amino acid in human blood, is a conditionally essential amino acid vital for numerous cellular processes, including protein synthesis, acid-base balance, cellular energy, and nitrogen donation for anabolic processes.[1] Cancer cells, in particular, often exhibit a high reliance on glutamine as a key nitrogen and carbon source.[1] Consequently, the accurate measurement of glutamine levels in biological samples is crucial for research in cancer metabolism, immunology, and neuroscience. This compound colorimetric assay kits provide a simple and sensitive method for quantifying glutamine levels in samples such as serum, plasma, urine, tissue homogenates, and cell culture supernatants.[2][3][4]
Assay Principle
The colorimetric assay for this compound is based on a multi-step enzymatic reaction. First, glutaminase hydrolyzes glutamine to glutamate.[1][2] The resulting glutamate is then oxidized by glutamate oxidase, producing α-ketoglutarate, ammonia, and hydrogen peroxide (H₂O₂).[1] In the presence of a specific colorimetric probe and horseradish peroxidase (HRP), the H₂O₂ reacts to generate a colored product.[1] The intensity of the color, which can be measured spectrophotometrically at a specific wavelength (typically between 540-570 nm or around 450 nm depending on the kit), is directly proportional to the glutamine concentration in the sample.[1][2][4] Some kits may employ a signal amplification system where L-alanine and glutamate-pyruvate transaminase are included to regenerate glutamate, leading to increased H₂O₂ production.[1]
To account for endogenous glutamate in the sample, a background control is often necessary. This is achieved by performing a parallel reaction for each sample without the addition of glutaminase.[1][5] The glutamine concentration is then determined by subtracting the absorbance of the background control from the total absorbance.
Kit Components and Storage
While specific components may vary between manufacturers, a typical this compound colorimetric assay kit includes the following reagents. Upon receipt, it is recommended to store the kit components at -20°C, protected from light.[2][6]
| Component | Description | Storage |
| Assay Buffer | A buffered solution to maintain optimal pH for the enzymatic reactions. | -20°C or Room Temperature[6][7] |
| Glutaminase | Enzyme that catalyzes the hydrolysis of glutamine to glutamate. | -20°C or -80°C[7] |
| Enzyme Mix/Developer | Contains enzymes like glutamate oxidase and HRP required for the detection reaction. | -20°C[3][6] |
| Colorimetric Probe/Substrate | A substance that reacts with H₂O₂ to produce a colored product. | -20°C (often light-sensitive)[1][7] |
| Glutamine Standard | A solution of known glutamine concentration to generate a standard curve. | -20°C[2][3] |
| Stop Reagent (Optional) | A solution to terminate the enzymatic reaction. | -20°C or Room Temperature[2] |
Quantitative Data Summary
The performance of this compound colorimetric assay kits can be summarized by the following key parameters.
| Parameter | Typical Value |
| Detection Method | Colorimetric[3] |
| Assay Type | Quantitative[3] |
| Linear Detection Range | 0.02 - 2 mM[2][8][9] |
| Sensitivity | ~25 µM[3][8] |
| Assay Time | 40 - 90 minutes[3][4][9] |
| Sample Volume | 20 - 50 µL[2][4][10] |
| Wavelength | 450 nm or 540-570 nm[1][2][4][5] |
Experimental Protocols
The following protocols provide a detailed methodology for the determination of this compound concentration in various biological samples. It is recommended to perform all assays in duplicate or triplicate for accuracy.[1]
Reagent Preparation
-
1X Assay Buffer: If a concentrated stock is provided, dilute it with deionized water to the working concentration as per the manufacturer's instructions.[7]
-
Glutamine Standard Curve: Prepare a fresh set of glutamine standards for each experiment.[1][7] Dilute the provided glutamine standard (e.g., 100 mM) to a working concentration (e.g., 1 or 2 mM).[2][5] Then, perform serial dilutions to generate a standard curve. An example of a standard curve preparation is provided below:
| Standard | Volume of 1 mM Glutamine Standard (µL) | Volume of ddH₂O (µL) | Final Glutamine Concentration (nmol/well) |
| 1 | 0 | 40 | 0 |
| 2 | 2 | 38 | 2 |
| 3 | 4 | 36 | 4 |
| 4 | 6 | 34 | 6 |
| 5 | 8 | 32 | 8 |
| 6 | 10 | 30 | 10 |
-
Enzyme Mix/Reaction Mix: Reconstitute or prepare the enzyme/reaction mix according to the kit's manual, ensuring all components are thoroughly mixed. Prepare enough mix for all standards, samples, and controls.[6]
Sample Preparation
Proper sample preparation is critical for accurate results. Samples should be clear and free of particles.[2] If necessary, centrifuge samples to remove any precipitates.[11]
-
Serum, Plasma, and Urine: To remove proteins that may interfere with the assay, deproteinize the samples using a 10 kDa spin filter.[1][5] Centrifuge at 10,000 x g for 10 minutes at 4°C. The collected flow-through can be used directly in the assay.[1][5]
-
Cell Culture Supernatants: Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble particles.[7] Deproteinize the supernatant using a 10 kDa spin filter. The flow-through can be assayed directly.[7]
-
Tissue Lysates: Homogenize 10-20 mg of tissue in an appropriate volume of assay buffer or hydrolysis buffer on ice.[5] Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove debris.[5] Collect the supernatant and deproteinize using a 10 kDa spin filter.[5]
-
Cell Lysates: Resuspend cells in cold assay buffer or distilled water.[6][7] Homogenize by sonication or pipetting up and down.[6][7] Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[7] The resulting supernatant can be deproteinized and used for the assay.
Note on Sample Background Control: If high levels of endogenous glutamate are expected in your samples, it is essential to prepare a parallel sample well that will not be treated with glutaminase. This will serve as a background control.[1][5]
Assay Procedure
-
Plate Setup: Add 20-50 µL of each standard and sample to separate wells of a clear, flat-bottom 96-well plate.[2] For samples requiring a background control, add the same volume to a separate well.
-
Hydrolysis Step:
-
Detection Step:
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm or 565 nm) using a microplate reader.[2][4][5]
Data Analysis
-
Standard Curve: Subtract the absorbance of the blank (0 nmol/well standard) from all standard and sample readings.[5] Plot the corrected absorbance values for the standards against the known glutamine concentrations (nmol/well) to generate a standard curve.
-
Sample Glutamine Concentration:
-
If a sample background control was used, subtract the absorbance of the background control from the corresponding sample reading to obtain the corrected absorbance.[5]
-
Use the corrected absorbance of your samples to determine the amount of glutamine (B) from the standard curve.[5][6]
-
Calculate the glutamine concentration in the original sample using the following formula:
Glutamine Concentration = (B / V) x D
Where:
-
Visualizations
This compound Assay Signaling Pathway
Caption: Biochemical pathway of the this compound colorimetric assay.
Experimental Workflow
Caption: General experimental workflow for the this compound colorimetric assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal or Sensitivity | - Inactive reagents | - Ensure proper storage of kit components. - Prepare fresh reagents for each experiment. |
| - Insufficient incubation time | - Optimize incubation times for both hydrolysis and detection steps. | |
| - Low glutamine concentration in samples | - Concentrate the sample or use a larger sample volume if possible. | |
| High Background | - Endogenous glutamate in samples | - Run a sample background control without glutaminase and subtract the reading. |
| - Contaminated reagents | - Use fresh, high-purity water and reagents. | |
| Inconsistent Results | - Pipetting errors | - Use calibrated pipettes and ensure accurate and consistent pipetting. - Prepare a master mix for reagents to be added to multiple wells. |
| - Temperature fluctuations | - Ensure consistent incubation temperatures. | |
| - Bubbles in wells | - Be careful not to introduce bubbles when adding reagents. Centrifuge the plate briefly if bubbles are present. |
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Glutamine Assay Kit (Colorimetric) (ab197011) | Abcam [abcam.com]
- 4. assaygenie.com [assaygenie.com]
- 5. abcam.com [abcam.com]
- 6. abcam.com [abcam.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Glutamine Assay Kit (Colorimetric) (KA1627): Novus Biologicals [novusbio.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Glutamine (Gln) Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 11. jaica.com [jaica.com]
Application Notes and Protocols: D-Glutamine as a Tracer in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical technique for elucidating the intricate network of metabolic pathways within biological systems. Stable isotope tracers are indispensable tools in these studies, allowing researchers to track the fate of specific atoms through metabolic reactions. Glutamine, the most abundant amino acid in human plasma, is a key nutrient for highly proliferative cells, including cancer cells, and serves as a crucial source of carbon and nitrogen for various biosynthetic pathways.[1]
While L-glutamine is widely recognized and utilized as the biologically active isomer for tracing studies, the role and application of D-glutamine in metabolic flux analysis are less defined. This document provides a comprehensive overview of the application of glutamine isomers as tracers in MFA, with a primary focus on the established protocols for L-glutamine due to its biological relevance and a discussion on the potential, albeit limited, applications of this compound. In most biological contexts, when "glutamine" is mentioned, it refers to L-glutamine, the biologically active form.[2]
Principle of Glutamine Tracing in Metabolic Flux Analysis
Stable isotope-labeled glutamine, typically enriched with ¹³C or ¹⁵N, is introduced into a cell culture or in vivo model.[3] The labeled atoms are incorporated into downstream metabolites as glutamine is metabolized. By using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the distribution of these isotopes in various metabolites can be quantified. This data allows for the calculation of metabolic fluxes, providing a quantitative understanding of the activity of different metabolic pathways.
Key Metabolic Pathways Traced by Glutamine:
-
Glutaminolysis and the TCA Cycle: Glutamine is converted to glutamate and then to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate.[1] Tracing the labeled carbons from glutamine through the TCA cycle intermediates provides insights into anaplerosis and mitochondrial respiration.
-
Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, some cancer cells utilize the reverse flux of the TCA cycle, known as reductive carboxylation, to produce citrate from glutamine-derived α-ketoglutarate for lipid synthesis.[4][5]
-
Nucleotide and Amino Acid Synthesis: The nitrogen atoms from glutamine are essential for the synthesis of purines, pyrimidines, and other non-essential amino acids.[1]
-
Glutathione Synthesis: Glutamate derived from glutamine is a precursor for the synthesis of glutathione, a major antioxidant.
The Role of this compound vs. L-Glutamine
In nature, amino acids exist as L- and D-isomers. The vast majority of amino acids found in proteins and utilized in metabolic pathways in mammals are in the L-form.[2] Consequently, L-glutamine is the primary substrate for enzymes involved in glutamine metabolism, such as glutaminase.
The use of this compound as a metabolic tracer is not a common practice in metabolic flux analysis for several reasons:
-
Biological Inactivity: D-amino acids are generally not metabolized by mammalian cells in the same manner as L-amino acids. Therefore, this compound is not expected to enter and be processed by the central metabolic pathways to a significant extent.
-
Lack of Specific Enzymes: Mammalian cells lack the specific enzymes required to efficiently convert this compound into D-glutamate and subsequently into other metabolites.
-
Alternative Fates: If taken up by cells, D-amino acids may be metabolized by D-amino acid oxidase, a peroxisomal enzyme, leading to different metabolic fates than their L-counterparts.
Due to these limitations, stable isotope-labeled L-glutamine is the tracer of choice for studying glutamine metabolism. The protocols and data presented in this document will, therefore, focus on the application of labeled L-glutamine.
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling with [U-¹³C₅]-L-Glutamine
This protocol describes the general procedure for tracing the metabolism of L-glutamine in cultured cells.
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
Standard cell culture medium
-
Glutamine-free medium
-
[U-¹³C₅]-L-Glutamine (or other desired labeled glutamine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
Cell scrapers
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing glutamine-free medium with the desired concentration of [U-¹³C₅]-L-glutamine. The concentration should be similar to that in the standard culture medium.
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a specific duration to allow for the incorporation of the labeled glutamine into downstream metabolites. The incubation time should be optimized based on the cell type and the pathways of interest, but a time course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to ensure isotopic steady state is reached for the metabolites of interest.[4]
-
-
Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove any remaining extracellular labeled glutamine.
-
Add a specific volume of ice-cold extraction solvent (e.g., 1 mL for a well of a 6-well plate).
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell lysates and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the samples at maximum speed for 10-15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Analysis:
-
Analyze the metabolite extracts using LC-MS or GC-MS to determine the mass isotopologue distribution of key metabolites.
-
Protocol 2: In Vivo L-Glutamine Tracing in a Mouse Model
This protocol outlines a general approach for in vivo glutamine tracing.
Materials:
-
Animal model (e.g., tumor-bearing mouse)
-
Sterile [U-¹³C₅]-L-Glutamine solution in saline
-
Anesthesia
-
Surgical tools
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS or GC-MS system
Procedure:
-
Tracer Administration: Administer the sterile [U-¹³C₅]-L-Glutamine solution to the animal via a suitable route, such as intravenous (IV) or intraperitoneal (IP) injection. The dosage and infusion protocol should be optimized based on the animal model and experimental goals.
-
Tissue Collection: At specific time points after tracer administration, euthanize the animal and rapidly excise the tissues of interest (e.g., tumor, liver, brain).
-
Quenching Metabolism: Immediately freeze the collected tissues in liquid nitrogen to halt all metabolic activity.
-
Metabolite Extraction:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a pre-chilled tube with a specific volume of ice-cold extraction solvent.
-
-
Sample Processing and Analysis: Follow steps 5 and 6 from Protocol 1.
Data Presentation and Analysis
The primary data from a stable isotope tracing experiment is the mass isotopologue distribution (MID) of metabolites. The MID represents the fractional abundance of each isotopologue of a metabolite. This data can be used to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).
Table 1: Example Mass Isotopologue Distribution of TCA Cycle Intermediates after [U-¹³C₅]-L-Glutamine Labeling in Cancer Cells
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Glutamate | 5% | 2% | 3% | 5% | 85% | 0% |
| α-Ketoglutarate | 8% | 3% | 4% | 6% | 79% | 0% |
| Succinate | 15% | 5% | 8% | 12% | 60% | 0% |
| Fumarate | 20% | 6% | 9% | 15% | 50% | 0% |
| Malate | 25% | 7% | 10% | 18% | 40% | 0% |
| Citrate (oxidative) | 30% | 8% | 12% | 20% | 30% | 0% |
| Citrate (reductive) | 30% | 2% | 3% | 5% | 10% | 50% |
Note: This is illustrative data. Actual values will vary depending on the cell type, experimental conditions, and duration of labeling.
Visualization of Metabolic Pathways and Workflows
Glutamine Metabolism Pathways
References
- 1. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the Difference Between L-glutamine vs Glutamine? [fitbudd.com]
- 3. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: D-Glutamine in Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Current Research Status of D-Glutamine
While L-Glutamine is one of the most extensively studied amino acids in neurobiology, its stereoisomer, this compound, remains largely uncharacterized. Current scientific literature on the specific applications of this compound in neurobiology research is exceptionally limited. Unlike other D-amino acids such as D-serine and D-aspartate, which have established roles as neuromodulators, this compound does not have well-documented functions or applications as a research tool or therapeutic agent.
This document summarizes the sparse available data on this compound in the central nervous system (CNS) and provides detailed context through the well-understood roles of L-Glutamine and other relevant D-amino acids. The included protocols and diagrams for related pathways are intended to serve as a foundational resource for researchers interested in the broader field of amino acid metabolism in neurobiology.
Application Note: The Enigma of this compound in the CNS
Presence and Metabolism in the Brain
The primary challenge in studying this compound is the lack of information regarding its specific metabolic pathways and functional roles. What is known is that D-amino acids, once considered "unnatural," are indeed present in the mammalian brain and are involved in key biological processes[1].
-
Brain Concentration : Studies in mice have shown that this compound is one of the more abundant D-amino acids in brain tissue, with concentrations comparable to D-aspartic acid and D-serine. In stark contrast, its corresponding acidic amino acid, D-glutamate, is undetectable[1].
-
Unidirectional Metabolism : The conspicuous absence of D-glutamate suggests that its metabolism is likely a unidirectional process and not a cycle, which is fundamentally different from the well-established L-glutamate/L-glutamine cycle between neurons and astrocytes[1]. This finding implies that D-glutamate may be rapidly converted to this compound or other metabolites, or that specific racemases for glutamate are absent.
The primary enzyme for the degradation of neutral D-amino acids is D-amino acid oxidase (DAAO)[2][3]. While DAAO is known to metabolize neutral D-amino acids, its specific activity with this compound as a substrate is not well-documented in the available literature.
Comparison with L-Glutamine
To understand the potential significance of this compound, it is essential to contrast it with its well-studied L-isomer. L-Glutamine is the most abundant free amino acid in the CNS and is central to multiple critical functions[4][5]:
-
Neurotransmitter Precursor : It is the primary precursor for the synthesis of the brain's main excitatory neurotransmitter, glutamate, and its main inhibitory neurotransmitter, GABA[5][6].
-
The Glutamate-Glutamine Cycle : This intercellular pathway is crucial for replenishing neurotransmitter pools and clearing glutamate from the synapse to prevent excitotoxicity. In this cycle, astrocytes take up synaptic glutamate, convert it to L-glutamine via glutamine synthetase (GS), and shuttle it back to neurons[7][8]. Neurons then convert L-glutamine back to glutamate using phosphate-activated glutaminase (PAG)[4][7].
-
Ammonia Detoxification : The synthesis of L-glutamine from glutamate and ammonia in astrocytes is the brain's primary mechanism for detoxifying ammonia[9][10][11].
-
Energy Metabolism : L-Glutamine serves as an energy substrate for both neurons and astrocytes[12].
Given that this compound cannot substitute for L-Glutamine in these critical, stereospecific enzymatic pathways, its applications in research are not established. It is not used as a supplement in neuronal cell culture, where the focus is on providing a stable source of L-Glutamine to support cell health and neurotransmitter synthesis[13][14].
Data Presentation
Due to the lack of research on this compound's functional effects, quantitative data is limited to its measured concentrations in brain tissue.
Table 1: Endogenous Levels of D-Amino Acids in Mouse Brain Tissue
| D-Amino Acid | Concentration in Hippocampus (nmol/g) | Concentration in Cortex (nmol/g) |
|---|---|---|
| This compound | ~150 | ~125 |
| D-Aspartate | ~175 | ~150 |
| D-Serine | ~125 | ~110 |
| D-Alanine | ~100 | ~90 |
| D-Glutamate | Not Detectable | Not Detectable |
Data adapted from a comparative study on D-amino acid levels in perfused mouse brain tissue[1]. Concentrations are approximate values derived from graphical data for illustrative purposes.
Key Signaling and Metabolic Pathways
While no specific signaling pathways involving this compound are known, the following diagrams illustrate the foundational metabolic cycles for L-Glutamine and other D-amino acids in the brain, providing essential context.
Caption: The L-Glutamate/L-Glutamine cycle between astrocytes and neurons.
Caption: Metabolism of neutral D-amino acids by DAAO and the role of D-Serine.
Experimental Protocols
As there are no established experimental protocols involving this compound, this section provides a standard protocol for primary neuronal cell culture, a fundamental technique in neurobiology where the use of L-Glutamine is critical. This protocol is provided for foundational context.
Protocol: Primary Cortical Neuron Culture (Mouse Embryo)
This protocol describes the isolation and culture of cortical neurons from embryonic day 15.5 (E15.5) mice.
5.1.1 Materials
-
Dissection Medium: Hibernate-E medium, supplemented with 1x B-27 supplement.
-
Digestion Solution: Papain (20 U/mL) and DNase I (0.005%) in Hibernate-E.
-
Plating Medium: Neurobasal medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine (or 1x GlutaMAX™ supplement), and 1x Penicillin-Streptomycin.
-
Maintenance Medium: Neurobasal medium supplemented with 1x B-27 supplement, 2 mM L-Glutamine (or 1x GlutaMAX™), and 1x Penicillin-Streptomycin.
-
Coating Solution: Poly-D-Lysine (PDL) (50 µg/mL) and Laminin (10 µg/mL) in sterile water.
-
E15.5 timed-pregnant mouse.
-
Standard dissection tools, sterile conical tubes, cell strainers (70 µm).
5.1.2 Experimental Workflow
Caption: Workflow for primary cortical neuron culture.
5.1.3 Detailed Procedure
-
Plate Coating:
-
Add PDL solution to culture wells to completely cover the surface. Incubate for at least 4 hours at 37°C or overnight at 4°C.
-
Aspirate PDL, wash three times with sterile water, and allow to dry completely.
-
Add laminin solution and incubate for at least 2 hours at 37°C before plating cells.
-
-
Dissection and Tissue Preparation:
-
Euthanize the timed-pregnant mouse according to institutional guidelines.
-
Dissect E15.5 embryos and place them in a petri dish with cold dissection medium.
-
Under a dissecting microscope, remove the brains and carefully dissect the cortical hemispheres, removing the meninges.
-
-
Digestion:
-
Transfer cortices to a 15 mL conical tube containing pre-warmed digestion solution.
-
Incubate for 15-20 minutes in a 37°C water bath, inverting the tube every 5 minutes.
-
-
Dissociation:
-
Carefully remove the digestion solution and wash the tissue three times with warm plating medium (containing serum to inactivate papain).
-
Gently triturate the tissue with a P1000 pipette until a single-cell suspension is achieved. Avoid creating bubbles.
-
-
Plating:
-
Pass the cell suspension through a 70 µm cell strainer into a new conical tube.
-
Perform a cell count using a hemocytometer and trypan blue to determine viability.
-
Aspirate the laminin solution from the coated plates and immediately plate the cells at a desired density (e.g., 1.5 x 10⁵ cells/cm²) in Plating Medium.
-
-
Maintenance:
-
Incubate the culture at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, replace the entire volume of Plating Medium with pre-warmed Maintenance Medium. The serum is removed to prevent glial proliferation.
-
Perform a 50% medium change every 3-4 days thereafter.
-
Note on Glutamine Use: L-Glutamine is unstable in liquid media and degrades into ammonia, which is toxic to neurons. For long-term cultures, it is highly recommended to use a stabilized dipeptide form, such as L-alanyl-L-glutamine (GlutaMAX™), to ensure a consistent supply of L-glutamine and minimize ammonia buildup[14].
Conclusion and Future Directions
The study of this compound in neurobiology is a nascent field with more questions than answers. Its presence in the brain at significant levels, coupled with the absence of D-glutamate, points to a unique and tightly regulated metabolic pathway that is distinct from the canonical L-glutamine cycle[1].
Future research should aim to:
-
Identify Metabolic Enzymes: Determine the specific enzymes responsible for the synthesis and degradation of this compound in the CNS.
-
Elucidate Functional Roles: Investigate whether this compound has any direct or indirect effects on neuronal signaling, such as modulation of NMDA receptors or other neurotransmitter systems.
-
Explore as a Biomarker: Assess if levels of this compound in cerebrospinal fluid or blood correlate with neurological or psychiatric disorders, similar to what has been proposed for other amino acids[15].
Until such research is conducted, the applications of this compound in neurobiology remain speculative. The information and protocols provided herein on related, well-understood pathways serve as a critical foundation for any future investigations into this enigmatic molecule.
References
- 1. D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 3. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. Roles of glutamine in neurotransmission | Neuron Glia Biology | Cambridge Core [cambridge.org]
- 6. Roles of glutamine in neurotransmission [hero.epa.gov]
- 7. Glutamine in the central nervous system: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glutamate Dehydrogenase Is Important for Ammonia Fixation and Amino Acid Homeostasis in Brain During Hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hepatic encephalopathy, ammonia, glutamate, glutamine and oxidative stress | Annals of Hepatology [elsevier.es]
- 12. researchgate.net [researchgate.net]
- 13. jcmr.um.ac.ir [jcmr.um.ac.ir]
- 14. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 15. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Studying D-Glutamine Utilization in Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine metabolism is a cornerstone of cancer cell biology, providing essential resources for proliferation, bioenergetics, and redox balance. While the overwhelming focus of research has been on L-glutamine, the role of its stereoisomer, D-glutamine, is an emerging area of interest. Unlike L-glutamine, this compound does not appear to support cancer cell proliferation directly, but its metabolic processing can have significant downstream effects, including the generation of reactive oxygen species (ROS), which may present novel therapeutic avenues.[1] These application notes provide a comprehensive overview of this compound utilization in cancer cells and detailed protocols for its study.
This compound Metabolism in Cancer Cells: A Divergence from L-Glutamine
Cancer cells are avid consumers of L-glutamine, which fuels the tricarboxylic acid (TCA) cycle and provides nitrogen for the synthesis of nucleotides, amino acids, and lipids.[2][3][4][5] The metabolic pathways for L-glutamine are well-defined, involving enzymes like glutaminase (GLS) and glutamate dehydrogenase (GLUD).[3][4][5]
In contrast, the utilization of this compound follows a distinct and less characterized path. The key enzyme implicated in the metabolism of D-amino acids is D-amino acid oxidase (DAAO).[6] While studies indicate that DAAO activity is considerably lower in tumor cells compared to healthy tissues, its presence suggests a potential metabolic route for this compound. This pathway is hypothesized to proceed as follows:
-
Oxidative Deamination by D-Amino Acid Oxidase (DAAO): this compound is converted to α-ketoglutaramate and ammonia, with the concomitant production of hydrogen peroxide (H₂O₂).
-
Hydrolysis of α-Ketoglutaramate: α-Ketoglutaramate is subsequently hydrolyzed to α-ketoglutarate (α-KG), a key intermediate of the TCA cycle, and ammonia.
The production of H₂O₂ during this process is of particular interest, as it can induce oxidative stress, a state to which cancer cells are often vulnerable.[2][7]
Signaling Pathways Potentially Influenced by this compound Metabolism
While direct evidence for this compound's influence on specific signaling pathways is limited, its metabolic byproducts suggest potential interactions with pathways known to be regulated by cellular redox status and metabolic shifts. L-glutamine is known to activate mTOR and STAT3 signaling pathways, which are crucial for cancer cell proliferation and survival.[1][8][9][10][11][12][13] The oxidative stress induced by this compound metabolism could potentially modulate these and other redox-sensitive signaling cascades, such as:
-
mTOR Pathway: The mTOR pathway is a central regulator of cell growth and metabolism and is sensitive to cellular stress, including oxidative stress.
-
STAT3 Pathway: STAT3 is a transcription factor involved in cell proliferation and survival, and its activity can be modulated by ROS.
Further research is necessary to elucidate the precise impact of this compound metabolism on these and other signaling networks in cancer cells.
Data Presentation
The following tables summarize key quantitative data relevant to the study of this compound in cancer cell metabolism.
Table 1: D-Amino Acid Oxidase (DAAO) Activity in Tumor Cells vs. Healthy Tissues
| Tissue Type | Relative DAAO Activity | Reference |
| Rat Kidney | High | [14] |
| Rat Liver | Moderate | [14] |
| Tumor Cells | Considerably Low | [14] |
Table 2: Comparative Effects of L-Glutamine and this compound on Cancer Cell Proliferation
| Amino Acid | Effect on Cancer Cell Proliferation | Reference |
| L-Glutamine | Supports Proliferation | [15][16][17] |
| This compound | Does not substitute for L-glutamine to sustain proliferation | [1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Glutamine activates STAT3 to control cancer cell proliferation independently of glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Glutamine’s double-edged sword: fueling tumor growth and offering therapeutic hope [frontiersin.org]
- 3. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Glutamine promotes ovarian cancer cell proliferation through the mTOR/S6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamine activates STAT3 to control cancer cell proliferation independently of glutamine metabolism | DIAL.pr - BOREAL [dial.uclouvain.be]
- 10. researchgate.net [researchgate.net]
- 11. Glutamine affects T24 bladder cancer cell proliferation by activating STAT3 through ROS and glutaminolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutamine activates STAT3 to control cancer cell proliferation independently of glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Application Note 34 â Fluxing Through Cancer: Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors [isotope.com]
- 15. ijsciences.com [ijsciences.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Targeting Glutamine Induces Apoptosis: A Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Sterile, Stable D-Glutamine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glutamine, the D-enantiomer of the proteinogenic amino acid L-Glutamine, is a critical component in various specialized research and pharmaceutical applications. While L-Glutamine is a well-established essential nutrient in cell culture, this compound is often utilized as a metabolic probe, a chiral building block in drug synthesis, or for studying stereospecific enzymatic activities. The preparation of sterile and stable this compound stock solutions is paramount to ensure experimental reproducibility and the integrity of research outcomes. However, like its L-isomer, this compound is susceptible to degradation in aqueous solutions, which can impact the accuracy of experimental results.
These application notes provide a comprehensive guide to preparing, sterilizing, and storing this compound stock solutions to maintain their stability and purity.
Stability of this compound in Aqueous Solutions
This compound in aqueous solutions is prone to spontaneous degradation, a process that is significantly influenced by pH, temperature, and storage duration.[1][2][3] The primary degradation pathway is a non-enzymatic cyclization to form 5-pyrrolidone-2-carboxylic acid (pyroglutamic acid) and ammonia.[1][2][3] The accumulation of ammonia in cell cultures can be toxic and affect cellular metabolism.[2][4]
The stability of glutamine is greatest in a pH range of 5.0 to 7.5.[1] The degradation process follows pseudo-first-order kinetics and is accelerated at higher temperatures.[1][2][3] Frozen solutions of glutamine are significantly more stable than those stored at 4°C or room temperature.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation of this compound solutions.
Table 1: Solubility of Glutamine
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | Approx. 9 mg/mL (for this compound) |
| Water | 25 | 36 - 41.3 mg/mL (for L-Glutamine) |
| 1 M HCl | - | 50 mg/mL (for L-Glutamine)[6] |
| DMSO | - | Insoluble |
| Ethanol | - | Insoluble |
Note: While specific solubility data for this compound is limited, the principles of its aqueous solubility are expected to be similar to L-Glutamine, although the absolute values may differ.
Table 2: Stability of Glutamine Solutions
| Storage Temperature (°C) | pH | Degradation Rate | Stability Period |
| -80 | Neutral | Undetectable | > 1 year |
| -20 | Neutral | Minimal (<0.03%/day) | Several months to 2 years[5][7][8] |
| 4 | Neutral | ~0.15%/day | Approx. 2 weeks[5][8] |
| 22-24 | 6.5 (Water) | ~0.23%/day | Days |
| 37 | Neutral | ~7%/day | < 1 week |
Experimental Protocols
Protocol 1: Preparation of a 200 mM Sterile this compound Stock Solution
This protocol describes the preparation of 100 mL of a 200 mM this compound stock solution, a common concentration for laboratory use.
Materials:
-
This compound powder (MW: 146.14 g/mol )
-
Cell culture-grade water or 0.85% saline solution
-
Sterile 150 mL beaker or flask
-
Sterile magnetic stir bar and stir plate
-
Sterile 100 mL graduated cylinder or volumetric flask
-
Sterile 0.22 µm syringe filter or bottle-top filter unit
-
Sterile conical tubes or cryovials for aliquoting
-
Laminar flow hood or sterile work area
Procedure:
-
Preparation: In a laminar flow hood, measure 90 mL of cell culture-grade water or 0.85% saline solution into a sterile beaker or flask containing a sterile magnetic stir bar.
-
Weighing this compound: Aseptically weigh 2.92 g of this compound powder.
-
Dissolving this compound: Slowly add the this compound powder to the water or saline solution while stirring continuously on a magnetic stir plate. Continue stirring until the powder is completely dissolved. This may take several minutes.
-
Adjusting Volume: Carefully transfer the solution to a sterile 100 mL graduated cylinder or volumetric flask. Adjust the final volume to 100 mL with the same solvent.
-
Sterilization: Filter-sterilize the this compound solution using a sterile 0.22 µm filter.[7] Attach the filter to a sterile syringe and push the solution through into a sterile bottle, or use a bottle-top filter unit for larger volumes. Do not autoclave , as heat will degrade the this compound.[7]
-
Aliquoting and Storage: Dispense the sterile 200 mM this compound solution into sterile, clearly labeled conical tubes or cryovials in volumes appropriate for your experimental needs to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or lower.[5][7][8] For long-term storage (up to 2 years), -80°C is recommended.[5] Once thawed, a refrigerated aliquot (4°C) should be used within two weeks.[8]
Visualizations
Caption: Experimental workflow for preparing sterile this compound stock solution.
Caption: Degradation pathway of this compound in aqueous solution.
References
- 1. amino acids - ʟ-Glutamine solubility in hot water - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 5. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. khimexpert.com [khimexpert.com]
Application Notes and Protocols for the Use of D-Glutamine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of D-glutamine in peptide synthesis. The inclusion of this non-canonical amino acid offers significant advantages in the development of therapeutic peptides by enhancing their stability and modulating their biological activity. This document outlines the key applications, challenges, and detailed protocols for the successful incorporation of this compound into synthetic peptides.
Introduction to this compound in Peptide Synthesis
The incorporation of D-amino acids, such as this compound, into peptide sequences is a critical strategy in modern drug discovery and development. Unlike their naturally occurring L-isomers, D-amino acids are not readily recognized by proteases, leading to significantly enhanced resistance to enzymatic degradation[1]. This increased stability translates to longer in-vivo half-lives for peptide therapeutics, potentially reducing dosing frequency and improving patient compliance.
The use of this compound can also influence the peptide's conformation and interaction with its biological target, sometimes leading to enhanced activity or altered selectivity[1]. However, the synthesis of peptides containing this compound presents unique challenges that require specialized protocols and careful optimization.
Key Applications of this compound-Containing Peptides
The unique properties of this compound-containing peptides have led to their application in several key areas of research and drug development:
-
Enhanced Therapeutic Stability: The primary application is to increase the metabolic stability of peptide drugs by making them resistant to proteolytic enzymes[1].
-
Antimicrobial Peptides: Incorporation of D-amino acids can enhance the activity and selectivity of antimicrobial peptides[1].
-
Neurodegenerative Disease Research: Synthetic poly-L-glutamine peptides are used to study the mechanisms of neurodegenerative diseases, though their synthesis is challenging. The inclusion of this compound could offer tools with different aggregation properties[2].
-
Control of Self-Assembly: The chirality of amino acids influences the self-assembly of peptides into nanostructures like hydrogels, which have applications in drug delivery and tissue engineering[1].
-
Modulation of Biological Activity: The altered stereochemistry can lead to novel interactions with biological targets, offering a way to fine-tune the pharmacological profile of a peptide.
Challenges in the Synthesis of this compound Peptides
Researchers should be aware of the following challenges when synthesizing peptides containing this compound:
-
Reduced Coupling Efficiency: The steric hindrance from the D-amino acid's side chain can lead to a 15-20% drop in coupling efficiency during solid-phase peptide synthesis (SPPS) compared to L-amino acids.
-
Racemization and Epimerization: Solution-phase synthesis methods are particularly prone to high rates of epimerization, which can exceed 30%. While SPPS offers better control, the risk of racemization still exists, especially during the activation step.
-
Aggregation of Poly-Glutamine Sequences: Peptides with consecutive glutamine residues are notoriously difficult to synthesize and purify due to strong intermolecular hydrogen bonding, leading to aggregation on the solid support[2].
-
Pyroglutamate Formation: N-terminal glutamine residues can cyclize to form pyroglutamic acid, which terminates the peptide chain. This side reaction can be catalyzed by weak acids[2].
-
Difficulties in Anchoring to Resin: Attaching the first Fmoc-Gln to p-alkoxybenzyl ester resins for SPPS can be inefficient[3].
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of peptides containing D-amino acids.
Table 1: Synthesis Efficiency and Purity
| Parameter | Synthesis Method | Value | Reference |
| Coupling Efficiency Drop (D-amino acids vs. L-amino acids) | Solid-Phase Peptide Synthesis (SPPS) | 15-20% | |
| Epimerization Rate (D-amino acids) | Solution-Phase Synthesis | >30% | |
| Achieved Purity (15-mer with 3 D-lysine residues) | Optimized Fmoc-SPPS | 92% |
Table 2: Stability of Glutamine and its Derivatives
| Compound | Condition | Outcome | Reference |
| Glutamine Monomer | Heating in aqueous solution | Easily converts to toxic pyroglutamic acid and decomposes to glutamic acid and ammonia | [4][5] |
| Glutamine Dipeptides (e.g., Ala-Gln) | Sterilization temperatures | Good thermal stability | [6] |
| Free Glutamine Solubility (20 °C) | Aqueous solution | 36 g/L | [7] |
| Alanyl-Glutamine Solubility (20 °C) | Aqueous solution | 568 g/L | [7] |
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
This protocol outlines a general procedure for the manual synthesis of a peptide containing a this compound residue using Fmoc chemistry.
Materials:
-
Fmoc-protected L-amino acids
-
Fmoc-D-Gln(Trt)-OH (or other suitable side-chain protection like Xan)
-
Rink Amide or Wang resin
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Precipitation solvent: Cold diethyl ether
Workflow Diagram:
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (if starting from a bare resin): Couple the C-terminal amino acid to the resin. For peptides with a C-terminal D-Gln, a more effective method involves attaching Fmoc-D-Glu(OtBu)-OH to a carboxamide resin via its side chain[3].
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (including Fmoc-D-Gln(Trt)-OH) by dissolving it in DMF with a coupling agent (e.g., HBTU/HOBt) and a base (DIPEA) for a few minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. To improve coupling efficiency for this compound, consider double coupling or extending the reaction time.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove unreacted reagents.
-
Repeat: Repeat steps 3-6 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection (step 3). Wash the resin extensively with DMF, DCM, and methanol, and then dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H2O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with cold ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC[8].
Protocol for Enzymatic Ligation to Form a this compound Containing Dipeptide
This protocol describes a conceptual approach for synthesizing a dipeptide with this compound using an L-amino acid α-ligase (Lal), which can catalyze dipeptide formation from unprotected amino acids[9].
Materials:
-
L-amino acid α-ligase (Lal) enzyme
-
L-Alanine (or other desired N-terminal amino acid)
-
This compound
-
ATP (Adenosine triphosphate)
-
Magnesium Chloride (MgCl₂)
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Reaction vessel
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution containing the L-amino acid (e.g., L-Alanine) and this compound in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactor Addition: Add ATP and MgCl₂ to the reaction mixture. These are typically required for the ligase activity.
-
Enzyme Addition: Initiate the reaction by adding the L-amino acid α-ligase to the solution.
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., several hours to overnight), with gentle agitation.
-
Reaction Quenching: Stop the reaction, for example, by heat inactivation of the enzyme or by adding a denaturing agent.
-
Purification: Purify the resulting dipeptide from the reaction mixture using techniques such as ion-exchange chromatography or RP-HPLC.
-
Analysis: Verify the formation of the desired dipeptide using mass spectrometry and NMR to confirm its structure and stereochemistry.
Signaling Pathways Modulated by Glutamine
Glutamine and its derivatives can influence cellular signaling pathways, which is relevant for their therapeutic applications. For instance, glutamine has been shown to activate key pathways involved in cell proliferation and inflammation in intestinal epithelial cells.
Caption: Signaling pathways in enterocytes modulated by glutamine.
Glutamine can activate the ERK and JNK pathways, leading to the activation of the transcription factor AP-1 and increased c-Jun expression, which promotes cell proliferation and repair[10]. Additionally, glutamine can modulate the NF-κB signaling pathway, which is a key regulator of the inflammatory response[4][10]. The specific effects of this compound on these pathways may differ and represent an area for further investigation.
Conclusion
The incorporation of this compound is a powerful tool in peptide drug design, offering a route to overcome the inherent instability of natural peptides. While the synthesis of this compound-containing peptides presents specific challenges, these can be managed through careful selection of synthetic strategies, optimization of reaction conditions, and appropriate use of protecting groups. The detailed protocols and application notes provided here serve as a guide for researchers to successfully synthesize and utilize these valuable molecules in their research and development endeavors.
References
- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US5032675A - Process for the production of glutamine derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Fermentative Production of l-Alanyl-l-Glutamine by a Metabolically Engineered Escherichia coli Strain Expressing l-Amino Acid α-Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Glutamine Stability in Liquid Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the chemical degradation of L-Glutamine in liquid media. The following information is presented in a question-and-answer format to directly address common issues and provide practical solutions for your experiments. Note: While the user specified "D-Glutamine," the amino acid commonly used and subject to degradation in cell culture is L-Glutamine . All information herein pertains to L-Glutamine.
Frequently Asked Questions (FAQs)
Q1: Why is L-Glutamine stability a concern in liquid media?
A1: L-Glutamine is an essential amino acid for the growth and proliferation of most mammalian cells in culture, serving as a primary energy and nitrogen source.[1] However, it is chemically unstable in aqueous solutions and can spontaneously degrade over time.[1] This degradation leads to two major problems: the depletion of a critical nutrient and the accumulation of toxic byproducts, namely ammonia and pyroglutamate (also known as pyrrolidone carboxylic acid).[1]
Q2: What are the consequences of L-Glutamine degradation in my cell cultures?
A2: The degradation of L-Glutamine can have several detrimental effects on your experiments:
-
Ammonia Toxicity: Ammonia is toxic to cells, even at low concentrations. It can inhibit cell growth, reduce cell viability, alter metabolism, and affect protein glycosylation.[1][2]
-
Reduced Cell Growth and Viability: Depletion of L-Glutamine can lead to slower proliferation and cell death.[1]
-
Altered Media pH: The production of ammonia can raise the pH of the culture medium, moving it out of the optimal range for cell growth.[1]
-
Experimental Inconsistency: The continuous degradation of L-Glutamine means its concentration is constantly changing, which can lead to variability and poor reproducibility in experimental results.
Q3: What factors influence the rate of L-Glutamine degradation?
A3: The primary factors affecting L-Glutamine stability are:
-
Temperature: Degradation is highly temperature-dependent. Storage at higher temperatures (e.g., 37°C) significantly accelerates degradation compared to refrigeration (2-8°C).
-
pH: The rate of degradation increases with increasing pH.[3] L-Glutamine is most stable in a pH range of approximately 5.0 to 7.5.
-
Media Components: The presence of certain ions, such as bicarbonate and phosphate, which are common in cell culture media, can accelerate the deamination and subsequent degradation of L-Glutamine.
Q4: How can I prevent or minimize L-Glutamine degradation?
A4: There are several effective strategies:
-
Use Stabilized L-Glutamine Dipeptides: The most effective solution is to replace standard L-Glutamine with a stabilized dipeptide form, such as L-alanyl-L-glutamine.[1][4] These dipeptides are resistant to spontaneous degradation. Cells possess peptidases that cleave the dipeptide, releasing L-Glutamine and another amino acid (e.g., L-alanine) for use as needed.[1][4]
-
Proper Storage: Store L-Glutamine-containing media at 2-8°C and protect it from light.[5] Avoid long-term storage of complete media at 37°C.
-
Fresh Supplementation: If using standard L-Glutamine, add it to the basal medium immediately before use rather than storing the complete medium for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow cell growth or low cell viability. | 1. L-Glutamine depletion. 2. Ammonia toxicity from L-Glutamine degradation. | 1. Switch to a stabilized L-Glutamine dipeptide (e.g., L-alanyl-L-glutamine). 2. If using standard L-Glutamine, add it fresh to the media before use. 3. Measure the ammonia concentration in your spent media. |
| Rising pH of the culture medium. | Accumulation of ammonia, a basic byproduct of L-Glutamine degradation. | 1. Use a stabilized L-Glutamine dipeptide to minimize ammonia production. 2. Perform more frequent media changes. 3. Ensure your medium is properly buffered. |
| Inconsistent experimental results. | Variable concentrations of L-Glutamine and ammonia due to ongoing degradation. | 1. Standardize your procedure by using a stabilized L-Glutamine dipeptide for consistent nutrient levels. 2. If using standard L-Glutamine, prepare fresh media for each experiment. |
Data Summary Tables
Table 1: Stability of L-Glutamine vs. L-alanyl-L-glutamine at 37°C in DMEM
| Time (Days) | L-Glutamine Remaining (%) | L-alanyl-L-glutamine Remaining (%) |
| 0 | 100 | 100 |
| 1 | ~90 | >95 |
| 3 | ~70 | >95 |
| 7 | ~50 | >95 |
Data compiled from publicly available information by suppliers like Thermo Fisher Scientific. Actual values may vary.
Table 2: Effect of pH on L-Glutamine and L-alanyl-L-glutamine Stability
| Compound | Optimal pH for Stability | Stability Trend |
| L-Glutamine | 5.0 - 7.5 | Degradation rate increases as pH moves away from the optimal range, particularly at higher pH values.[3] |
| L-alanyl-L-glutamine | ~6.0 | Highly stable across a broad pH range, with maximum stability around pH 6.0.[6] |
Experimental Protocols
Protocol 1: Quantification of L-Glutamine by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for quantifying L-Glutamine. Specific parameters may need to be optimized for your system.
Objective: To determine the concentration of L-Glutamine in liquid media.
Materials:
-
HPLC system with a UV detector
-
Amino acid analysis column (e.g., C18 or a specific amino acid column like NUCLEOSIL 5 NH2)[7]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Potassium dihydrogen phosphate buffer (e.g., 0.05 M, pH 4.0)[7]
-
L-Glutamine standard solution
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Sample Preparation:
-
Collect a sample of your cell culture medium.
-
Centrifuge the sample to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of L-Glutamine of known concentration.
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1 mM to 5 mM).
-
-
HPLC Analysis:
-
Set up the HPLC system. An example of parameters could be:
-
Inject the standards and samples onto the column.
-
-
Data Analysis:
-
Integrate the peak corresponding to L-Glutamine for each standard and sample.
-
Plot the peak area of the standards against their known concentrations to create a standard curve.
-
Use the standard curve to determine the concentration of L-Glutamine in your samples.
-
Protocol 2: Quantification of Ammonia using a Colorimetric Assay Kit
This protocol is based on commercially available kits (e.g., Abcam ab83360). Always refer to the manufacturer's specific instructions.
Objective: To measure the concentration of ammonia in liquid media.
Principle: The assay converts ammonia/ammonium to a product that reacts with a probe to generate a colorimetric signal (e.g., at 570 nm), which is proportional to the ammonia concentration.[8]
Materials:
-
Ammonia Assay Kit (containing assay buffer, enzyme mix, probe, and standards)
-
96-well microplate
-
Microplate reader
-
Samples of cell culture medium
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of ammonia standards in a 96-well plate according to the kit's instructions.
-
-
Sample Preparation:
-
Add your cell culture media samples to different wells of the 96-well plate. Dilute if necessary.
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix by combining the assay buffer, enzyme mix, and probe as directed by the kit manual.
-
-
Assay:
-
Add the reaction mix to each well containing the standards and samples.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.[8]
-
-
Measurement:
-
Measure the absorbance at the specified wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (from a blank well) from all standard and sample readings.
-
Plot the standard readings to generate a standard curve.
-
Determine the ammonia concentration in your samples from the standard curve.
-
Visualizations
Caption: Chemical degradation pathway of L-Glutamine in liquid media.
Caption: Workflow for assessing L-Glutamine stability.
Caption: Impact of L-Glutamine availability on the mTORC1 signaling pathway.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. The importance of ammonia in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical decomposition of glutamine in cell culture media: effect of media type, pH, and serum concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Glutamine (L-Alanyl-L-Glutamine Solution), 200 mM [capricorn-scientific.com]
- 5. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 6. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of L-Glutamine in Its Preparation by HPLC: Ingenta Connect [ingentaconnect.com]
- 8. Ammonia Assay Kit. Colorimetric. (ab83360/K370-100) | Abcam [abcam.com]
troubleshooting interference in D-Glutamine enzymatic assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding interference in D-Glutamine enzymatic assays. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a this compound enzymatic assay? A1: Most this compound enzymatic assays are multi-step reactions. First, the enzyme glutaminase hydrolyzes this compound to produce D-Glutamate and ammonia.[1][2] Next, the D-Glutamate is acted upon by a specific oxidase or dehydrogenase. This second reaction produces a detectable signal, such as hydrogen peroxide (H2O2) or NADH, which is then measured using a colorimetric or fluorometric probe.[3][4] The intensity of the signal is directly proportional to the amount of this compound in the original sample.[5][6] Some kits use an enzyme cycling system to amplify the signal.[1][7]
Q2: My sample is known to have high levels of glutamate. How can I accurately measure this compound? A2: Endogenous glutamate is a common source of interference as it is an intermediate in the assay reaction.[4][8] To correct for this, you should run a parallel "sample background control" for each of your samples. This control well contains your sample but omits the glutaminase enzyme, instead adding only the buffer it is suspended in.[8] The signal from this control well represents the pre-existing glutamate. You can then subtract this background signal from the signal obtained in the well containing the complete reaction mix to determine the concentration of this compound specifically.[7]
Q3: Should I deproteinize my samples? If so, what is the best method? A3: For samples with high protein content, such as serum, plasma, or tissue lysates, deproteinization is highly recommended to prevent interference.[8] The most common and effective method is to use a 10 kDa molecular weight cut-off (MWCO) spin filter.[1][7] Centrifuging the sample through this filter removes larger proteins while allowing the smaller this compound molecule to pass through in the filtrate, which can then be used in the assay.[8]
Q4: Can I use a trichloroacetic acid (TCA) or perchloric acid (PCA) precipitation to deproteinize my sample? A4: Acid-based deproteinization methods are generally not recommended for enzymatic assays.[5] The resulting low pH of the sample can denature the enzymes used in the assay, leading to inaccurate or no signal. It is safer to use physical methods like spin filtration.[5]
Q5: What common laboratory chemicals can interfere with the assay? A5: Several common reagents can interfere with the enzymatic reactions. These include detergents like SDS (>0.2%), TWEEN® 20 (>1%), and NP-40 (>1%), as well as preservatives like sodium azide.[6] High concentrations of reducing agents, such as ascorbic acid, may also interfere, particularly in colorimetric assays that rely on redox reactions.[5][6]
Q6: My absorbance reading is unstable and continues to increase over time. What is the cause? A6: This issue in an end-point assay suggests that the enzymatic reaction has not fully completed or that a slow, non-specific reaction is occurring.[9] Potential causes include using an insufficient amount or low-activity enzyme, which slows the reaction time considerably.[9] Another possibility is that the reaction has not reached its true endpoint. Ensure you are incubating for the time specified in your protocol. If the problem persists even with standards, consider preparing fresh enzyme stocks, as repeated freeze-thaw cycles can reduce activity.[1][10]
Q7: I suspect my sample matrix contains an unknown inhibitor. How can I confirm this? A7: The most effective way to test for matrix inhibition is to perform a "spike and recovery" experiment. This involves splitting a sample into two aliquots. One is measured as-is, while the other is "spiked" with a known concentration of a this compound standard.[8] You then calculate the percentage of the spiked amount that was detected. A low recovery percentage (typically <80%) indicates the presence of an inhibitor in your sample matrix.
Troubleshooting Guide
This section addresses specific problems you may encounter during your assay.
Problem: High Background Signal
A high background signal can mask the true signal from this compound, reducing the dynamic range and sensitivity of the assay.
Troubleshooting Workflow for High Background
Caption: Troubleshooting logic for high background signals.
Problem: Low or No Signal
This indicates a failure in the enzymatic reaction or detection steps.
-
Possible Cause: Degraded enzymes or reagents.
-
Possible Cause: Presence of an enzyme inhibitor in the sample.
-
Solution: Perform a spike and recovery experiment as detailed in the protocols section. If inhibition is confirmed, sample cleanup via spin filtration or dialysis may be necessary to remove the inhibitor.
-
-
Possible Cause: Incorrect pH of the final reaction mixture.
-
Solution: Some samples (e.g., cell culture media with high bicarbonate) can alter the pH of the assay buffer, taking it outside the optimal range for the enzymes (typically pH 7-8).[1] Check the pH of your sample and adjust if necessary, or dilute the sample in the assay buffer.
-
Problem: High Variability Between Replicates
Poor precision can make data interpretation difficult and unreliable.
-
Possible Cause: Inaccurate pipetting or incomplete mixing.
-
Solution: Use calibrated pipettes and ensure tips are properly sealed. After adding each component (sample, enzyme mix, detection reagent), mix the contents of the well thoroughly by gently pipetting up and down or by using a plate shaker.
-
-
Possible Cause: Sample is not homogenous.
-
Solution: For samples like tissue homogenates or cell lysates, ensure they are well-mixed before pipetting. A brief vortex and centrifugation step can help pellet debris and provide a more uniform supernatant for analysis.[8]
-
Quantitative Data on Interferences
The following table summarizes known interfering substances and their approximate tolerance limits based on commercially available assay kits.
| Interfering Substance | Tolerance Limit | Mitigation Strategy | Reference |
| Endogenous Glutamate | Varies by sample | Subtract signal from a "sample background" control run without glutaminase. | [4][8] |
| Protein | >10 mg/mL (sample dependent) | Deproteinize sample using a 10 kDa MWCO spin filter. | [8] |
| Ascorbic Acid | >125 µM (assay dependent) | Dilute sample to bring concentration below the interference threshold. | [5] |
| SDS (detergent) | >0.2% | Avoid in sample preparation or dilute sample. | [6] |
| TWEEN® 20 (detergent) | >1% | Avoid in sample preparation or dilute sample. | [6] |
| Sodium Azide | Any significant amount | Do not use as a preservative in samples or buffers for this assay. | [6] |
Key Experimental Protocols
Protocol 1: Sample Deproteinization with 10 kDa Spin Filters
This protocol is for removing interfering proteins from complex biological samples.
-
Pre-rinse a 10 kDa MWCO spin filter by adding 400 µL of ultrapure water and centrifuging according to the manufacturer's instructions. Discard the flow-through. This step removes any residual glycerol or preservatives.
-
Add up to 500 µL of your sample (e.g., serum, plasma, cell lysate) to the upper chamber of the spin filter.
-
Centrifuge at 10,000 - 14,000 x g for 10-30 minutes at 4°C.[8] The exact time will depend on the viscosity of your sample.
-
Collect the filtrate from the bottom collection tube. This deproteinized sample is now ready for use in the this compound assay.[1]
-
Discard the spin filter containing the concentrated proteins.
Protocol 2: Spike and Recovery for Inhibitor Detection
This protocol validates that the sample matrix does not interfere with signal detection.
Spike and Recovery Workflow
Caption: Workflow for a spike and recovery experiment.
-
Prepare a this compound Spike Solution: Prepare a this compound standard at a concentration that, when added to your sample, will fall in the middle of your standard curve range.
-
Set up Assay Wells:
-
Unspiked Sample: Add your sample and an equal volume of assay buffer.
-
Spiked Sample: Add your sample and an equal volume of the Spike Solution.
-
-
Run the Assay: Perform the this compound assay on both the unspiked and spiked samples.
-
Calculate Recovery:
-
First, determine the concentration of this compound in each sample using your standard curve.
-
Use the following formula: % Recovery = ([Concentration in Spiked Sample] - [Concentration in Unspiked Sample]) / [Known Concentration of Spike] * 100
-
-
Interpret Results: A recovery value between 80% and 120% is generally considered acceptable, indicating no significant matrix interference. Values outside this range suggest the sample matrix is either inhibiting (<80%) or enhancing (>120%) the assay signal.
Protocol 3: Correction for Endogenous Glutamate
This is a mandatory control for any sample suspected of containing glutamate.
-
For each sample you plan to test, prepare two wells in your 96-well plate.
-
Well A (Total Signal): Add your sample and the complete reaction mix, including the glutaminase enzyme.
-
Well B (Background Signal): Add your sample and a "background control mix." This mix should be identical to the complete reaction mix, but substitute the glutaminase enzyme with an equal volume of the enzyme's storage buffer.[8]
-
Incubate the plate and read the signals as per the standard protocol.
-
Calculate True this compound Signal: For each sample, subtract the signal from Well B from the signal in Well A. Corrected Signal = Signal (Well A) - Signal (Well B)
-
Use this corrected signal to determine the this compound concentration from your standard curve.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ysi.com [ysi.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. abcam.com [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. abcam.com [abcam.com]
D-Glutamine & Ammonia Accumulation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of D-Glutamine in experimental settings and addresses common concerns regarding ammonia accumulation. Through a series of frequently asked questions (FAQs) and a troubleshooting guide, this document clarifies the metabolic fate of this compound in mammalian cells and offers solutions for managing ammonia levels originating from its L-isomer counterpart, L-Glutamine.
Frequently Asked Questions (FAQs)
Q1: Is this compound a significant source of ammonia in mammalian cell culture?
A: No, this compound is not considered a significant source of ammonia in mammalian cell culture. Mammalian cells primarily utilize the L-isomers of amino acids for their metabolic processes. The enzymatic machinery required to metabolize this compound and subsequently produce ammonia is largely absent in these cells.[1]
Q2: How do mammalian cells typically produce ammonia from glutamine?
A: Ammonia accumulation in cell culture is almost exclusively due to the breakdown of L-Glutamine . This occurs through two primary mechanisms:
-
Metabolic Conversion: Rapidly dividing cells consume L-Glutamine as a primary energy and nitrogen source. The enzyme glutaminase converts L-Glutamine to L-glutamate, releasing an ammonium ion (NH₄⁺) in the process.
-
Spontaneous Degradation: L-Glutamine is unstable in liquid culture media and can spontaneously degrade into pyrrolidone carboxylic acid and ammonia, especially at physiological temperatures and pH.[2][3][4]
Q3: What are the consequences of substituting L-Glutamine with this compound in my experiments?
A: Substituting L-Glutamine with this compound is not recommended for most mammalian cell culture applications. Since mammalian cells cannot effectively utilize this compound, this substitution will lead to glutamine starvation.[1] This can result in:
-
Decreased cell viability and increased apoptosis.
-
Altered cellular metabolism and function.
-
Compromised experimental outcomes.
Q4: Are there any enzymes in mammalian cells that can break down this compound to produce ammonia?
A: The primary enzyme responsible for the breakdown of D-amino acids in mammals is D-amino acid oxidase (DAAO). However, DAAO has a specific substrate preference and does not act on acidic D-amino acids like D-glutamate.[7][8][9][10][11] There is no evidence to suggest that DAAO or other mammalian enzymes can efficiently deaminate this compound to produce ammonia.
Troubleshooting Guide: Ammonia Accumulation in Cell Culture
This guide focuses on troubleshooting ammonia accumulation from the correct source, L-Glutamine, and addresses issues that may arise from the incorrect use of this compound.
| Observed Problem | Potential Cause | Recommended Solution & Experimental Protocol |
| High ammonia levels in culture despite using this compound. | The source of ammonia is likely residual L-Glutamine in the basal media, serum, or from the breakdown of other amino acids. It is highly unlikely to be from this compound metabolism. | Action: Verify the composition of your media and supplements for L-Glutamine content. Protocol: Protocol 1: Quantification of Ammonia in Cell Culture Supernatant. |
| Poor cell growth, low viability, or altered morphology after adding this compound. | Cells are experiencing L-Glutamine starvation because they cannot metabolize this compound. | Action: Immediately replace the this compound-supplemented medium with a medium containing L-Glutamine or a stabilized dipeptide form. Protocol: Culture cells in media containing 2-4 mM L-Glutamine or an equimolar concentration of a stabilized glutamine dipeptide. Monitor cell health and proliferation daily. |
| Consistently high ammonia levels in L-Glutamine-supplemented cultures. | High rate of L-Glutamine consumption by cells and/or spontaneous degradation of L-Glutamine in the medium. | Action: Replace L-Glutamine with a stabilized dipeptide such as L-alanyl-L-glutamine (e.g., GlutaMAX™).[3][12][13] Protocol: Protocol 2: Replacing L-Glutamine with a Stabilized Dipeptide. |
| Need to minimize ammonia for a sensitive application (e.g., protein production, toxicology). | Both metabolic production and spontaneous degradation of L-Glutamine contribute to toxic ammonia levels. | Action: In addition to using a stabilized dipeptide, consider optimizing feeding strategies or using specialized media formulations with lower glutamine concentrations. Protocol: Implement a fed-batch strategy where a concentrated feed of the stabilized dipeptide is added periodically to maintain a low but sufficient concentration in the culture. |
Data Presentation
Table 1: Comparison of L-Glutamine and its Alternatives on Ammonia Accumulation
| Compound | Stability in Media | Primary Source of Ammonia | Impact on Cell Growth |
| L-Glutamine | Unstable, degrades over time[2][3][4] | Metabolic conversion and spontaneous degradation[2][3] | Supports growth, but accumulation of toxic ammonia can be limiting. |
| This compound | Stable | Negligible; not metabolized by mammalian cells.[1] | Does not support growth; leads to cell starvation.[5][6] |
| L-alanyl-L-glutamine (Dipeptide) | Highly stable[3] | Only from metabolic conversion after cellular uptake. | Supports robust growth with significantly reduced ammonia accumulation.[3][13] |
Experimental Protocols
Protocol 1: Quantification of Ammonia in Cell Culture Supernatant
This protocol outlines a common enzymatic method for measuring ammonia concentration.
-
Sample Preparation:
-
Collect cell culture supernatant by centrifuging the cell suspension to pellet the cells.
-
If necessary, dilute the supernatant with deionized water to bring the ammonia concentration within the linear range of the assay kit.
-
-
Assay Procedure (using a commercial kit):
-
Prepare a standard curve using the provided ammonium chloride standards.
-
Add samples and standards to a 96-well microplate in duplicate or triplicate.
-
Add the assay reagents, which typically include glutaminase and glutamate dehydrogenase, according to the manufacturer's instructions.[14][15]
-
Incubate the plate for the recommended time (e.g., 30 minutes) to allow for the enzymatic reaction.
-
Measure the absorbance at the specified wavelength (e.g., 340 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all standards and samples.
-
Plot the standard curve and determine the equation of the line.
-
Calculate the ammonia concentration in the samples based on the standard curve, accounting for any dilution factors.
-
Protocol 2: Replacing L-Glutamine with a Stabilized Dipeptide
This protocol describes the direct substitution of L-Glutamine with L-alanyl-L-glutamine.
-
Determine the appropriate concentration: L-alanyl-L-glutamine should be used at a concentration equimolar to that of L-Glutamine in your original medium formulation.[4] For example, if your medium contains 2 mM L-Glutamine, use 2 mM L-alanyl-L-glutamine.
-
Media Preparation:
-
Prepare your basal medium without L-Glutamine.
-
Aseptically add the calculated amount of sterile L-alanyl-L-glutamine solution to the basal medium.
-
Complete the medium preparation by adding serum and other supplements as required.
-
-
Cell Culture:
-
Thaw and culture your cells directly in the new medium containing the stabilized dipeptide. An adaptation period is typically not required.
-
Monitor cell growth, viability, and morphology as you would normally.
-
For comparison, run a parallel culture with your original L-Glutamine-containing medium.
-
-
Monitoring Ammonia:
-
Collect supernatant samples at regular intervals from both the experimental and control cultures.
-
Measure the ammonia concentration using the method described in Protocol 1. You should observe a significant reduction in ammonia accumulation in the culture with the stabilized dipeptide.[3]
-
Visualizations
Caption: Metabolic fate of L-Glutamine vs. This compound in mammalian cells.
Caption: Troubleshooting workflow for ammonia accumulation.
References
- 1. researchgate.net [researchgate.net]
- 2. The concentrations of glutamine and ammonia in commercially available cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 4. L-Glutamine and GlutaMAX Supplement | Thermo Fisher Scientific - KE [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of reduced concentration of L-glutamine on growth and viability of cells in monolayer, in spheroids, and in experimental tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 12. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. L-Glutamine/Ammonia, UV method [nzytech.com]
- 15. nzytech.com [nzytech.com]
assessing the impact of D-Glutamine degradation on cell culture viability
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of glutamine degradation on cell culture viability. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during cell culture experiments.
Troubleshooting Guide
This guide is designed to help you identify and solve problems in your cell culture that may be related to glutamine instability.
Issue 1: Decreased Cell Viability and Slower Growth Rate
Question: My cells are showing reduced viability and are not proliferating as expected. Could this be related to the glutamine in my media?
Answer:
Yes, this is a common issue linked to the degradation of L-glutamine, the biologically active form used in cell culture. L-glutamine is an essential amino acid that provides energy and is crucial for the synthesis of proteins and nucleotides to support cell growth.[1] However, it is unstable in liquid media at physiological temperature and pH.[2]
Possible Causes & Solutions:
-
Ammonia Accumulation: L-glutamine spontaneously degrades into pyrrolidone carboxylic acid and ammonia.[1] Ammonia is toxic to cells and can inhibit growth even at low concentrations.[3][4] High ammonia levels can alter the pH of the culture medium and negatively impact cell metabolism.[1]
-
Nutrient Depletion: Because L-glutamine degrades over time, its availability to the cells decreases, leading to nutrient depletion. This can slow down proliferation and reduce overall cell health.[1][2]
Issue 2: Inconsistent Experimental Results
Question: I am observing significant variability between experiments, even when using the same cell line and protocol. Could glutamine degradation be a factor?
Answer:
Absolutely. The instability of L-glutamine is a major source of experimental variability. The rate of degradation is dependent on time, temperature, and pH.[8][9]
Possible Causes & Solutions:
-
Media Storage and Age: The concentration of available L-glutamine can differ significantly between a freshly prepared bottle of medium and one that has been stored for some time, even when refrigerated.[4]
-
Solution: Prepare fresh media for each experiment or use a stabilized glutamine supplement that is resistant to degradation during storage.[1] If using L-glutamine, purchase media without it and add it fresh from a frozen stock just before use.
-
-
Fluctuating Ammonia Levels: As L-glutamine degrades, ammonia levels rise, which can have varying effects on cells depending on the exact concentration at the time of the experiment. This can lead to inconsistent cellular responses.[3]
-
Solution: Monitor ammonia levels in your culture medium (see Experimental Protocols section). Using a stabilized dipeptide like L-alanyl-L-glutamine provides a consistent, low-ammonia environment.[10]
-
Issue 3: Changes in Protein Production or Glycosylation
Question: The yield of my recombinant protein is lower than expected, or I'm noticing changes in its glycosylation patterns. Is there a link to glutamine?
Answer:
Yes, both the depletion of glutamine and the accumulation of its toxic byproduct, ammonia, can negatively affect protein synthesis and post-translational modifications.
Possible Causes & Solutions:
-
Impaired Protein Synthesis: L-glutamine is a fundamental building block for proteins. A lack of sufficient L-glutamine will directly limit the cell's ability to produce new proteins.[1]
-
Solution: Ensure a steady supply of glutamine by using a stabilized form like L-alanyl-L-glutamine, which has been shown to improve protein expression in CHO cells.[5]
-
-
Aberrant Glycosylation: High levels of ammonia are known to interfere with protein glycosylation processes within the cell.[1][3] This can affect the function, stability, and therapeutic efficacy of recombinant proteins.
-
Solution: Minimize ammonia accumulation by replacing L-glutamine with a stabilized dipeptide. This creates a more stable culture environment, leading to more consistent and correct protein glycosylation.
-
Data Summary
The stability of L-glutamine is a critical factor in maintaining a healthy cell culture environment. The use of a stabilized dipeptide form, L-alanyl-L-glutamine, significantly reduces the rate of degradation and the subsequent accumulation of toxic ammonia.
Table 1: Comparison of L-Glutamine and L-alanyl-L-glutamine Stability
| Time (Days) at 37°C | L-Glutamine Remaining (%) | Ammonia Concentration (mM) from L-Glutamine | L-alanyl-L-glutamine Remaining (%) | Ammonia Concentration (mM) from L-alanyl-L-glutamine |
| 0 | 100% | ~0 | 100% | ~0 |
| 1 | ~85% | >1 | ~100% | <0.5 |
| 3 | ~60% | >2 | ~100% | <0.5 |
| 7 | <40% | >3 | ~98% | <0.5 |
Data synthesized from typical degradation profiles shown in stability studies.[1]
Visualizations
Diagram 1: L-Glutamine Degradation Pathway
Caption: Spontaneous degradation of L-Glutamine into toxic ammonia.
Diagram 2: Troubleshooting Workflow for Poor Cell Viability
Caption: Decision tree for troubleshooting glutamine-related issues.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using Trypan Blue Exclusion
This method distinguishes between viable and non-viable cells based on membrane integrity. Viable cells exclude the dye, while non-viable cells take it up and appear blue.
Materials:
-
Cell culture suspension
-
Trypan Blue stain (0.4%)
-
Phosphate-buffered saline (PBS), Ca++/Mg++ free
-
Hemocytometer or automated cell counter
-
Microscope
Methodology:
-
Harvest cells from the culture vessel. If cells are adherent, wash with PBS and detach using trypsin. Neutralize the trypsin with serum-containing medium.
-
Transfer a representative sample of the cell suspension (e.g., 100 µL) to a microcentrifuge tube.
-
Dilute the cells in PBS to achieve a suitable concentration for counting (typically 1x10⁵ to 1x10⁶ cells/mL).
-
Add an equal volume of 0.4% Trypan Blue stain to the diluted cell suspension (e.g., 20 µL of cells + 20 µL of Trypan Blue). Mix gently by pipetting.
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as viable cells may begin to take up the dye.
-
Clean the hemocytometer and place a coverslip over the counting chamber.
-
Load 10 µL of the cell/dye mixture into the hemocytometer chamber.
-
Using a microscope at 10x magnification, count the number of viable (clear, bright) and non-viable (blue) cells in the four large corner squares of the grid.
-
Calculate cell viability using the following formula:
-
% Viability = (Number of Viable Cells / Total Number of Cells) x 100
-
-
Calculate the concentration of viable cells:
-
Viable Cells/mL = (Average Viable Cell Count per Square) x Dilution Factor x 10⁴
-
Protocol 2: Quantification of Ammonia in Cell Culture Medium
This protocol describes the use of a commercially available ammonia assay kit, which is often based on an enzymatic reaction.
Materials:
-
Cell culture supernatant (collect by centrifuging cell suspension to pellet cells)
-
Ammonia Assay Kit (e.g., colorimetric or fluorometric kits based on the glutamate dehydrogenase reaction)
-
Microplate reader
-
96-well microplate
-
Ammonia standards (provided in the kit)
Methodology:
-
Prepare ammonia standards by diluting the stock standard as described in the kit manufacturer's protocol.
-
Centrifuge cell cultures at approximately 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet. This is your sample.
-
Pipette the standards and samples into separate wells of a 96-well plate.
-
Prepare the reaction mixture according to the kit's instructions. This typically involves mixing an enzyme, a substrate, and a cofactor.
-
Add the reaction mixture to each well containing the standards and samples.
-
Incubate the plate for the time and temperature specified in the protocol (e.g., 30 minutes at 37°C).
-
Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the manufacturer.
-
Generate a standard curve by plotting the known concentrations of the ammonia standards against their measured absorbance/fluorescence values.
-
Determine the ammonia concentration in your samples by interpolating their absorbance/fluorescence values on the standard curve.
Frequently Asked Questions (FAQs)
Q1: What is the difference between L-Glutamine and this compound? While the prompt refers to this compound, it is L-Glutamine that is the biologically active isomer used as a crucial supplement in virtually all mammalian cell culture media.[1] this compound is not typically metabolized by mammalian cells and is not used in culture media. The degradation and stability issues discussed here pertain to L-Glutamine.
Q2: Why is L-Glutamine so important for cell culture? L-Glutamine is a critical amino acid that serves multiple functions. It is a primary energy source, participating in the TCA (Krebs) cycle.[8] It also acts as a nitrogen donor for the synthesis of nucleotides, proteins, and other essential biomolecules, making it indispensable for cell proliferation.[1][8]
Q3: How quickly does L-Glutamine degrade in media? The degradation rate depends on pH, temperature, and the presence of certain ions.[9] In typical culture conditions (37°C, pH 7.4), a significant portion of L-glutamine can degrade within a few days.[1] After one week at 37°C, more than 50% of the L-glutamine may be lost.
Q4: What is GlutaMAX™ supplement and how does it work? GlutaMAX™ is a commercial supplement containing the dipeptide L-alanyl-L-glutamine.[5][6] This dipeptide is highly stable in aqueous solutions and does not spontaneously degrade.[1][6] Cells release peptidases into the medium that slowly cleave the dipeptide, releasing L-alanine and L-glutamine for the cells to use as needed. This provides a stable source of glutamine without the toxic ammonia buildup.[6]
Q5: Can I just add more L-Glutamine to my media to compensate for degradation? While you can add more L-Glutamine, this approach does not solve the problem of ammonia accumulation. In fact, adding a higher initial concentration can lead to a faster buildup of toxic ammonia. The recommended practice is to add fresh L-glutamine just before use or, for better consistency and cell health, to use a stabilized form.
Q6: Are all cell lines equally sensitive to ammonia? Sensitivity to ammonia can be cell line-dependent.[4] However, elevated ammonia is generally detrimental to all mammalian cells, leading to reduced growth, lower viability, and altered metabolism. Some sensitive cell lines may show signs of toxicity at concentrations as low as 2-3 mM.[4]
Q7: Besides poor viability, what are other signs of glutamine degradation? Other indicators can include a gradual drop in the pH of the medium (due to the formation of acidic byproducts), inconsistent cell morphology, and reduced performance in cell-based assays, such as lower protein expression or altered metabolic activity.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 3. jcmr.um.ac.ir [jcmr.um.ac.ir]
- 4. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-Glutamine and GlutaMAX Supplement | Thermo Fisher Scientific - ES [thermofisher.com]
- 7. Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells [jcmr.um.ac.ir]
- 8. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 9. L-Glutamine in Cell Culture [sigmaaldrich.com]
- 10. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
methods to accurately measure D-Glutamine in the presence of L-Glutamine
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions regarding the accurate measurement of D-Glutamine in the presence of its L-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately measuring this compound?
The main challenge lies in distinguishing this compound from the often much more abundant L-Glutamine. Since they are enantiomers, they have identical physical and chemical properties in an achiral environment, making their separation and individual quantification difficult. Achieving high sensitivity and specificity for the D-enantiomer is crucial, especially when it is present in trace amounts.
Q2: Which analytical methods are most suitable for this purpose?
The most common and reliable methods fall into two main categories:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for separating and quantifying enantiomers.
-
Enzymatic Assays: These methods utilize enzymes that are specific to either D- or L-amino acids to achieve selectivity.
Q3: What is the difference between direct and indirect chiral chromatography?
-
Direct methods use a chiral stationary phase (CSP) or a chiral additive in the mobile phase to separate the enantiomers directly.
-
Indirect methods involve a pre-column derivatization step where the glutamine enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard (achiral) chromatography column.
Q4: Can I use a standard glutamine assay kit to measure this compound?
Most commercially available glutamine assay kits are designed to measure total glutamine (L- and D-forms) or are specific for L-Glutamine.[1][2][3] To measure this compound, you would need a kit that specifically utilizes a D-amino acid-specific enzyme or a method to remove L-Glutamine before measurement. Alternatively, you could measure total glutamine and L-Glutamine separately and calculate the this compound concentration by subtraction.
Troubleshooting Guides
Chromatographic Methods (HPLC, LC-MS/MS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or no separation of D- and L-Glutamine peaks | Indirect Method: Incomplete derivatization. | - Optimize reaction time, temperature, and reagent ratios. - Ensure the derivatization reagent is not degraded. |
| Direct Method: Inappropriate chiral column or mobile phase. | - Select a chiral stationary phase known to be effective for amino acids, such as teicoplanin-based CSPs.[4] - Optimize the mobile phase composition (e.g., organic modifier concentration, additives). | |
| Peak tailing or broad peaks | - Suboptimal mobile phase pH. - Column contamination or degradation. | - Adjust the mobile phase pH to ensure proper ionization of glutamine. - Flush the column with appropriate solvents or replace it if necessary. |
| Inaccurate quantification in LC-MS/MS | In-source cyclization of glutamine to pyroglutamic acid.[5][6] | - Optimize mass spectrometer source conditions (e.g., fragmentor voltage) to minimize cyclization.[5][6] - Use chromatographic conditions that separate glutamine from pyroglutamic acid.[5][6] - Employ isotopic internal standards for correction.[5] |
| Low sensitivity | - Inefficient ionization in MS. - Poor choice of derivatization reagent. | - For LC-MS, select a derivatization reagent that enhances ionization efficiency, such as (R)-BiAC.[7][8][9] |
Enzymatic Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | - Presence of interfering substances in the sample (e.g., endogenous glutamate). | - Run a parallel sample without the glutaminase enzyme to measure and subtract the background.[2] - Deproteinize samples to remove interfering enzymes. |
| Low or no signal | - Enzyme inhibition by components in the sample matrix. - Incorrect buffer pH or temperature. | - Perform a spike and recovery experiment to check for matrix effects. - Ensure optimal reaction conditions as specified in the assay protocol. |
| Inaccurate results | - Non-specificity of the enzyme for the D-enantiomer. | - Verify the specificity of the D-amino acid oxidase or other enzyme used. - Consider a coupled assay approach where L-Glutamine is first removed by a specific enzyme. |
Quantitative Data Summary
The following table summarizes the performance characteristics of various methods for this compound measurement.
| Method | Technique | Derivatization/Key Reagent | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linear Range | Key Advantages |
| Chiral HPLC-MS [10] | HPLC-MS | Acetylation (for acetyl-glutamine) | LOQ: 0.05 µg/mL | 0.05-40 µg/mL | High selectivity and sensitivity. |
| Micellar Electrokinetic Chromatography [11][12] | MEKC | (+)-1-(9-fluorenyl)-ethyl chloroformate ((+)-FLEC) | Not specified | Not specified | Rapid separation (8 min). |
| LC-MS/MS with Chiral Derivatization [8][9] | LC-MS/MS | (R)-BiAC | Attomole (amol) level | Not specified | High sensitivity, allows for simultaneous analysis of multiple D/L-amino acids. |
| Enzymatic Fluorometric Assay [2] | Fluorometry | Glutaminase and Glutamate Oxidase | 1.56 µM | Not specified | Simple, high-throughput. Measures total glutamine, requires modification for this compound specificity. |
| Enzymatic Colorimetric Assay | Colorimetry | Glutaminase | ≥ 25 µM | Not specified | Simple procedure. Measures total glutamine. |
Experimental Protocols
Indirect Chiral LC-MS/MS Method using (+)-FLEC Derivatization
This protocol is based on the principles of indirect chiral separation for analyzing D- and L-Glutamine.
a. Sample Preparation (Plasma)
-
To 100 µL of plasma, add an internal standard.
-
Deproteinize the sample by adding 200 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
b. Derivatization
-
Reconstitute the dried extract in 50 µL of borate buffer (pH 8.5).
-
Add 50 µL of a 10 mM solution of (+)-1-(9-fluorenyl)-ethyl chloroformate ((+)-FLEC) in acetone.
-
Vortex and incubate at 60°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 1 M glycine solution.
-
Dilute the sample with the mobile phase for LC-MS/MS analysis.
c. LC-MS/MS Analysis
-
Column: Standard C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the diastereomers (e.g., 5% to 95% B over 10 minutes).
-
Detection: Tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific transitions for the FLEC-derivatized D- and L-Glutamine.
Enzymatic Method for this compound (Conceptual)
This protocol outlines a conceptual approach for the specific measurement of this compound using a coupled enzyme assay.
a. Principle This method involves two main steps:
-
Removal of L-Glutamine using a specific L-glutaminase.
-
Conversion of this compound to a detectable product using a D-amino acid-specific enzyme.
b. Assay Procedure
-
Sample Preparation: Deproteinize the sample using a 10 kDa molecular weight cut-off filter to remove endogenous enzymes.
-
L-Glutamine Removal:
-
Incubate the deproteinized sample with L-glutaminase to convert all L-Glutamine to L-Glutamate.
-
This step ensures that the subsequent reaction is specific to this compound.
-
-
This compound Detection:
-
Add a reaction mixture containing a D-amino acid oxidase, horseradish peroxidase (HRP), and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).
-
The D-amino acid oxidase will act on this compound to produce α-ketoglutaramate, ammonia, and hydrogen peroxide (H₂O₂).
-
H₂O₂, in the presence of HRP, will react with the substrate to produce a colored or fluorescent product.
-
-
Quantification: Measure the absorbance or fluorescence and calculate the this compound concentration based on a standard curve prepared with known concentrations of this compound.
Visualizations
Caption: Workflow for indirect chiral LC-MS/MS analysis of this compound.
Caption: Conceptual workflow for a specific this compound enzymatic assay.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. US20160168619A1 - Colorimetric assay for l-glutamine and related assay kit - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (R)-BiAC Method (Chiral Amino Acid LC/MS Analysis) | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry [hero.epa.gov]
- 9. Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
managing freeze-thaw cycle effects on D-Glutamine solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective management of D-Glutamine solutions, with a focus on mitigating the effects of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a this compound stock solution, use high-purity this compound powder and a sterile, high-quality solvent such as cell culture grade water or a saline solution (e.g., 0.85% saline).[1][2] A common stock concentration is 200 mM.[1][2][3] Since this compound solutions are susceptible to degradation, it is crucial to filter-sterilize the solution using a 0.22 µm or smaller pore size filter immediately after preparation.[1][4] Autoclaving is not recommended as it will degrade the this compound.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: this compound solutions are most stable when stored frozen at -20°C or lower.[3][4][5] It is highly recommended to dispense the stock solution into single-use aliquots to minimize the number of freeze-thaw cycles.[2][5][6] Once thawed, if not used immediately, a this compound solution can be stored at 2-8°C for a short period, typically up to two weeks, though degradation will occur more rapidly than when frozen.[5][7][8]
Q3: Why is it important to avoid repeated freeze-thaw cycles?
A3: Multiple freeze-thaw cycles accelerate the degradation of glutamine in solution.[3][5] This can lead to a significant loss of active this compound concentration, potentially by as much as 25%, which can impact the reproducibility of experiments.[5]
Q4: What are the degradation products of this compound, and are they harmful to my experiments?
A4: this compound in aqueous solutions degrades into D-glutamate and ammonia through a process called deamidation.[9][10][11] The accumulation of ammonia can be toxic to cells in culture, potentially affecting cell viability, growth rates, and even protein glycosylation.[10][12][13][14]
Q5: How can I tell if my this compound solution has degraded?
A5: Visual signs of degradation can include a change in color, the appearance of precipitates, or cloudiness in the solution after warming it to 37°C.[3][15] However, significant degradation can occur without any visible changes. Therefore, for critical applications, it is advisable to use freshly prepared or properly stored aliquots.
Troubleshooting Guides
Issue: Inconsistent experimental results when using this compound.
-
Question: My cell cultures are showing variable growth rates and reduced viability. Could my this compound solution be the cause?
-
Answer: Yes, inconsistent results are a common symptom of this compound degradation. The concentration of this compound may be lower than expected, and the presence of ammonia could be negatively affecting your cells.[12][13] It is recommended to discard the current stock solution and prepare a fresh batch, ensuring it is aliquoted and stored correctly at -20°C to avoid repeated freeze-thaw cycles.[5][6]
-
Issue: Visible precipitate in thawed this compound solution.
-
Question: I noticed a white precipitate in my this compound aliquot after thawing. Is it still usable?
-
Answer: A precipitate may be visible upon thawing.[6] You should warm the solution in a 37°C water bath and gently agitate it to see if the precipitate dissolves completely.[3][6] If the solution becomes clear and colorless, it is likely safe to use.[3] However, if the precipitate does not dissolve or if the solution remains cloudy, it is a sign of deterioration, and the solution should not be used.[3][15]
-
Issue: pH shift in the cell culture medium.
-
Question: The pH of my cell culture medium is changing more rapidly than usual. Could this be related to the this compound?
-
Answer: The degradation of this compound produces ammonia, which can alter the pH of the culture medium.[13] This pH shift can negatively impact cellular metabolism and overall culture health.[13] Consider using a freshly thawed aliquot of this compound or preparing a new stock solution. For long-term experiments, stabilized forms of glutamine, such as dipeptide derivatives, could be a more suitable alternative to minimize ammonia buildup.[12][13]
-
Data Presentation
Table 1: Stability of L-Glutamine Solutions Under Various Storage Conditions
Note: While this data is for L-Glutamine, similar trends are expected for this compound due to their chemical similarities.
| Storage Temperature | Degradation Rate (% per day) | Stability Notes | Reference(s) |
| -80°C | Undetectable | Highly stable for long-term storage. | [9] |
| -20°C | < 0.03% | Recommended for long-term storage of aliquots. | [9] |
| 4°C | < 0.15% | Stable for short periods (approx. 2 weeks). | [5][7][9] |
| 22-24°C (Room Temp) | 0.23% (in water) | Degradation accelerates significantly. | [9] |
| 37°C | ~7% (in MEM medium) | Rapid degradation; should be used immediately. | [10] |
Table 2: Impact of Freeze-Thaw Cycles on L-Glutamine Activity
Note: This data is for L-Glutamine, but a similar impact is anticipated for this compound.
| Number of Freeze-Thaw Cycles | Potential Loss of Activity | Recommendation | Reference(s) |
| Multiple Cycles | Up to 25% | Avoid by aliquoting into single-use volumes. | [5] |
Experimental Protocols
Protocol 1: Preparation of 200 mM this compound Stock Solution
Materials:
-
This compound powder (molecular weight: 146.14 g/mol )
-
Sterile conical flask or beaker
-
Sterile measuring cylinder
-
Magnetic stirrer and stir bar (optional)
-
Sterile 0.22 µm filter unit[1]
-
Sterile storage tubes (e.g., 15 mL conical tubes)[6]
Procedure:
-
To prepare 100 mL of 200 mM this compound solution, weigh out 2.92 g of this compound powder.
-
In a sterile flask or beaker, add the this compound powder to approximately 90 mL of cell culture grade water or 0.85% saline.[1]
-
Stir the solution until the this compound is completely dissolved. This can be done with a sterile glass rod or a magnetic stirrer.[1]
-
Once dissolved, adjust the final volume to 100 mL with the same solvent.[1]
-
Immediately filter-sterilize the solution through a 0.22 µm filter into a sterile container.[1][2]
-
Aseptically dispense the solution into sterile, single-use aliquots (e.g., 5 mL aliquots in 15 mL tubes).[2][6]
-
Label each aliquot with the name of the solution (200 mM this compound), the preparation date, and store at -20°C.[4][6]
Protocol 2: Quantification of this compound Using a Colorimetric Assay Kit
This protocol is a general guideline based on commercially available glutamine assay kits. Always refer to the specific manufacturer's instructions.
Principle: This assay is based on the hydrolysis of glutamine to glutamate. The glutamate is then oxidized, which leads to the production of a stable signal that is directly proportional to the amount of glutamine in the sample. The signal can be measured using a spectrophotometer.
Materials:
-
Glutamine Assay Kit (containing glutamine standards, buffers, enzymes, and detection reagents)
-
96-well microplate
-
Microplate reader
-
Sample this compound solutions
Procedure:
-
Sample Preparation: If your samples have high protein content, deproteinize them using a 10K spin column. Dilute your samples as necessary to ensure the glutamine concentration falls within the assay's standard curve range.
-
Standard Curve Preparation: Prepare a series of glutamine standards in the 96-well plate according to the kit's instructions. This typically involves serial dilutions of a provided glutamine standard stock.
-
Reaction Setup:
-
Add your prepared samples and standards to separate wells in the microplate.
-
For samples that may contain endogenous glutamate, prepare parallel wells as a background control.
-
Add the hydrolysis enzyme mix to the standard and sample wells to convert glutamine to glutamate. Incubate as per the kit's instructions (e.g., 30 minutes at 37°C).
-
-
Signal Development: Add the reaction mix containing the developer and enzyme mix to all wells. Incubate for the recommended time (e.g., 60 minutes at 37°C), protected from light.
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the blank (0 standard) from all readings.
-
If a background control was used for samples, subtract the background reading from the sample reading.
-
Plot the standard curve of absorbance versus glutamine concentration.
-
Determine the concentration of this compound in your samples by interpolating their absorbance values on the standard curve.
-
Mandatory Visualization
Caption: this compound degradation pathway.
Caption: Recommended workflow for handling this compound solutions.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. himedialabs.com [himedialabs.com]
- 8. tools.mirusbio.com [tools.mirusbio.com]
- 9. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jcmr.um.ac.ir [jcmr.um.ac.ir]
- 13. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 14. Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells [jcmr.um.ac.ir]
- 15. biosera.com [biosera.com]
Technical Support Center: Stable Glutamine Alternatives for Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and utilizing stable alternatives to L-glutamine for robust and reproducible long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is L-glutamine a critical component of cell culture media?
L-glutamine is an essential amino acid that serves as a primary energy source for rapidly dividing cells in culture.[1][2] It is crucial for the synthesis of proteins, nucleotides, and other vital biomolecules necessary for cell proliferation and maintenance.[1][2] Without adequate L-glutamine, cells may show decreased viability, reduced growth rates, and compromised functionality, which can negatively impact experimental outcomes.[1]
Q2: What is the primary issue with using standard L-glutamine in long-term cultures?
The main drawback of L-glutamine is its instability in aqueous solutions, such as cell culture media.[1][3] At physiological temperatures (37°C), L-glutamine spontaneously degrades into pyrrolidone carboxylic acid and ammonia.[1][4] This degradation leads to two significant problems: the depletion of the essential amino acid L-glutamine and the accumulation of toxic ammonia in the culture medium.[1][5]
Q3: How does ammonia accumulation affect my cell cultures?
Ammonia is toxic to mammalian cells and can have several detrimental effects, even at low concentrations.[5][6] Elevated ammonia levels can:
-
Inhibit cell growth and reduce maximum cell densities.[5][7]
-
Alter cellular metabolism.[5]
-
Negatively impact protein glycosylation and secretion.[1][6][8]
-
Change the pH of the culture medium.[1]
Q4: What are the stable alternatives to L-glutamine?
The most common and well-documented stable alternative is the dipeptide L-alanyl-L-glutamine.[1][11][12][13] This dipeptide is commercially available as a supplement, such as GlutaMAX™.[1][12][13] Other dipeptide forms like glycyl-L-glutamine and acetyl-L-glutamine have also been mentioned as more stable options.[3][14]
Q5: How does L-alanyl-L-glutamine work?
L-alanyl-L-glutamine is not directly used by the cells. Instead, cells secrete aminopeptidases into the culture medium, which enzymatically cleave the dipeptide, gradually releasing L-alanine and L-glutamine.[15][16] This slow-release mechanism provides a steady supply of L-glutamine to the cells while preventing the rapid accumulation of ammonia that occurs with the chemical degradation of standard L-glutamine.[15][17]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow cell growth or reduced viability in long-term culture. | L-glutamine degradation and subsequent ammonia toxicity. | Switch to a cell culture medium containing a stable glutamine alternative like L-alanyl-L-glutamine (e.g., GlutaMAX™).[18] If an immediate switch is not possible, supplement the medium with fresh L-glutamine more frequently, but be mindful of increasing ammonia levels. |
| Decreased protein production or altered glycosylation patterns. | High ammonia levels interfering with protein processing.[1][8] | Use a stabilized glutamine dipeptide to minimize ammonia buildup.[16] This can lead to improved protein yield and more consistent glycosylation.[9] |
| Noticeable pH shift in the culture medium over time. | Accumulation of ammonia from L-glutamine breakdown.[1] | The use of L-alanyl-L-glutamine will reduce ammonia production and help maintain a more stable pH.[1] |
| Lag in cell growth after switching to a stable glutamine alternative. | Cells may require a short adaptation period to efficiently utilize the dipeptide. | For the first one or two passages, consider supplementing the medium with both the stable glutamine dipeptide and a small amount of L-glutamine (e.g., a 3:1 molar ratio of dipeptide to L-glutamine).[12] |
Quantitative Data Summary
The following tables summarize the comparative stability of L-glutamine and a stable alternative, L-alanyl-L-glutamine (GlutaMAX™), and the resulting ammonia accumulation.
Table 1: Stability of L-Glutamine vs. GlutaMAX™ in DMEM at 37°C
| Time (days) | L-Glutamine Remaining (%) | GlutaMAX™ Remaining (%) |
| 0 | 100 | 100 |
| 1 | ~80 | ~100 |
| 2 | ~65 | ~100 |
| 3 | ~50 | ~98 |
| 4 | ~40 | ~98 |
| 5 | ~30 | ~95 |
| 6 | ~25 | ~95 |
| 7 | ~20 | ~93 |
Data extrapolated from graphical representations in Thermo Fisher Scientific documentation.[1][8]
Table 2: Ammonia Accumulation in DMEM at 37°C
| Time (days) | Ammonia from L-Glutamine (mM) | Ammonia from GlutaMAX™ (mM) |
| 0 | 0 | 0 |
| 1 | ~0.5 | ~0 |
| 2 | ~1.0 | ~0 |
| 3 | ~1.5 | < 0.1 |
| 4 | ~2.0 | < 0.1 |
| 5 | ~2.5 | < 0.1 |
| 6 | ~2.8 | < 0.1 |
| 7 | ~3.0 | < 0.1 |
Data extrapolated from graphical representations in Thermo Fisher Scientific documentation.[1][8]
Experimental Protocols
Protocol 1: Evaluation of Glutamine and Ammonia Levels by HPLC
This protocol outlines a general method for quantifying the concentration of glutamine and ammonia in cell culture medium.
Materials:
-
Cell culture medium samples
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate HPLC column for amino acid analysis
-
Mobile phase (specific to the column and method)
-
Standard solutions of L-glutamine and ammonium chloride of known concentrations
-
Syringe filters (0.22 µm)
Methodology:
-
Collect aliquots of the cell culture medium at specified time points.
-
Immediately freeze the samples at -20°C to halt any further degradation.[1]
-
Prior to analysis, thaw the samples and clarify them by centrifuging to remove any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Prepare a standard curve using the L-glutamine and ammonium chloride standards.
-
Inject the prepared samples and standards onto the HPLC system.
-
Analyze the resulting chromatograms to determine the concentrations of L-glutamine and ammonia in the samples by comparing them to the standard curve.
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol describes a colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate and culture under desired experimental conditions.
-
At the desired time point, add MTT solution to each well (typically 10% of the culture volume).
-
Incubate the plate at 37°C for a period that allows for the formation of formazan crystals (typically 2-4 hours).
-
Remove the medium and MTT solution.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength appropriate for the formazan product (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[6]
Visualizations
Caption: Spontaneous degradation pathway of L-glutamine in cell culture media.
Caption: Mechanism of action for the stable dipeptide L-alanyl-L-glutamine.
Caption: Troubleshooting workflow for issues related to glutamine instability.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. The concentrations of glutamine and ammonia in commercially available cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Glutamine in Cell Culture [sigmaaldrich.com]
- 4. Chemical decomposition of glutamine in cell culture media: effect of media type, pH, and serum concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The importance of ammonia in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ammonia Affects Astroglial Proliferation in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ammonia Toxicity and Associated Protein Oxidation: A Single-Cell Surface Enhanced Raman Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. toku-e.com [toku-e.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Cell Culture Media, Supplements, and Reagents | Fisher Scientific [fishersci.ca]
- 14. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 15. L-グルタミン&GlutaMAXサプリメント | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. ujmoreway.com [ujmoreway.com]
- 17. researchgate.net [researchgate.net]
- 18. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
D-Glutamine vs. L-Glutamine: A Comparative Guide on Cell Growth Effects
For researchers, scientists, and drug development professionals, optimizing cell culture media is a foundational aspect of achieving reliable and reproducible experimental outcomes. L-glutamine is a standard and essential supplement in virtually all mammalian cell culture media, prized for its critical role in cellular metabolism and proliferation. This guide provides a comparative analysis of L-glutamine and its stereoisomer, D-glutamine, supported by experimental evidence, to clarify their respective roles and utility in cell culture for promoting cell growth.
L-Glutamine: The Essential Amino Acid for Proliferation
L-glutamine, the biologically active isomer, is the most abundant free amino acid in the human body and a vital nutrient for rapidly dividing cells in vitro.[1] Its importance extends beyond being a simple building block for protein synthesis. Mammalian cells have evolved to rely on L-glutamine for several key functions that are indispensable for robust proliferation and survival.
Key Roles of L-Glutamine in Cell Growth:
-
Energy and Carbon Source: L-glutamine is a primary respiratory fuel. It enters the mitochondria and is converted to L-glutamate and then to α-ketoglutarate, which replenishes the Tricarboxylic Acid (TCA) cycle—a process known as anaplerosis.[2][3] This is especially crucial for cancer cells that exhibit altered glucose metabolism (the Warburg effect) and rely heavily on glutamine to sustain their energy and biosynthetic needs.[4]
-
Nitrogen Donor: L-glutamine is the principal nitrogen donor for the synthesis of nucleotides (purines and pyrimidines) and other non-essential amino acids, which are fundamental for DNA replication and biomass accumulation.[1][5]
-
Redox Homeostasis: Cytosolic glutamate, derived from glutamine, is essential for the synthesis of glutathione (GSH), a major cellular antioxidant that protects cells from oxidative stress.[3]
-
Signaling Molecule: L-glutamine metabolism influences key signaling pathways that control cell growth and proliferation, such as the mTORC1 pathway, which is a central regulator of cell growth.[2][3][6]
The dependence of many cell lines, particularly cancer cells, on L-glutamine is so profound that it is often termed "glutamine addiction."[6] Depriving these cells of L-glutamine leads to growth arrest and cell death.[7][8]
This compound: An Unmetabolizable Isomer in Mammalian Cells
In stark contrast to its L-isomer, this compound is largely inert in mammalian cell culture. The metabolic machinery of mammalian cells is highly stereospecific, meaning enzymes are shaped to recognize and interact with only one of the two stereoisomers of a molecule.
Experimental evidence indicates that mammalian cells cannot utilize this compound for growth or survival.[9] This is primarily due to the absence of amino acid racemases that could convert this compound to the metabolically accessible L-glutamine.[9] While some lower organisms and bacteria possess these enzymes, they are not a known component of mammalian amino acid metabolism.[9]
Furthermore, the primary enzyme responsible for metabolizing D-amino acids in mammals, D-amino acid oxidase (DAAO), does not appear to offer a metabolic route for this compound. Studies have shown that DAAO activity is undetectable in certain human cell types, such as epidermal cells.[10] Moreover, even in tissues where DAAO is present, D-glutamate (the deaminated product of this compound) is not a substrate for this enzyme, rendering it unable to enter central metabolism.[11] Consequently, substituting L-glutamine with this compound in culture media results in the cessation of cell growth, similar to glutamine deprivation.[10]
Comparative Summary of Effects on Cell Growth
The functional differences between this compound and L-Glutamine with respect to cell growth are stark. The following table summarizes these differences based on available data.
| Feature | L-Glutamine | This compound | Supporting Evidence |
| Metabolic Utilization | Readily metabolized via glutaminolysis to enter the TCA cycle. | Not utilized by mammalian cells due to enzyme stereospecificity. | [2][3][9] |
| Support for Proliferation | Essential for the proliferation of most mammalian cell lines. | Does not support cell proliferation; its absence is equivalent to glutamine starvation. | [7][10][12] |
| Role as Nitrogen Source | Primary nitrogen donor for nucleotide and amino acid synthesis. | Cannot serve as a nitrogen donor in mammalian cells. | [5][9] |
| Toxicity | Degradation in media produces ammonia, which can be toxic at high concentrations. | Not metabolized, so does not produce ammonia. It is biologically inert. | [13] |
| Enzymatic Interaction | Substrate for key enzymes like Glutaminase (GLS) and Glutamine Synthetase (GS). | Not a substrate for key metabolic enzymes in mammalian cells. D-glutamate is not a substrate for D-amino acid oxidase (DAAO). | [3][9][11] |
Experimental Protocols
Protocol: Cell Proliferation Assay using Trypan Blue Exclusion
This protocol outlines a typical experiment to compare the effects of L-glutamine and this compound on the proliferation of a mammalian cell line (e.g., HeLa or MDA-MB-231).
-
Cell Seeding: Seed cells in triplicate in 6-well plates at a density of 1 x 10⁵ cells/well in their standard growth medium (e.g., DMEM with 10% FBS and L-glutamine) and allow them to attach overnight.
-
Media Preparation: Prepare three types of experimental media:
-
Control Medium: Standard DMEM with 10% FBS and 2 mM L-glutamine.
-
This compound Medium: DMEM (glutamine-free) with 10% FBS and 2 mM this compound.
-
Glutamine-Free Medium: DMEM (glutamine-free) with 10% FBS and no glutamine supplement.
-
-
Treatment: After overnight incubation, aspirate the standard medium and wash the cells once with PBS. Add 2 mL of the respective experimental media to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Counting:
-
At the end of the incubation period, trypsinize the cells from each well.
-
Resuspend the cells in a known volume of complete medium.
-
Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue stain.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
-
Data Analysis: Calculate the total number of viable cells per well for each condition. Compare the cell counts between the Control, this compound, and Glutamine-Free groups. It is expected that cell proliferation will be significantly lower in the this compound and Glutamine-Free groups compared to the L-Glutamine control.[7][14]
Visualizing the Pathways
To better understand the distinct roles of these isomers, the following diagrams illustrate key metabolic and experimental workflows.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 4. Beyond aerobic glycolysis: Transformed cells can engage in glutamine metabolism that exceeds the requirement for protein and nucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamine regulates the cellular proliferation and cell cycle progression by modulating the mTOR mediated protein levels of β-TrCP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Studies of D-amino acid oxidase activity in human epidermis and cultured human epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. ovid.com [ovid.com]
- 13. The components of cell culture media: glutamine - Cellculture2 [cellculture2.altervista.org]
- 14. ukm.my [ukm.my]
D-Glutamine's Role in Novel Metabolic Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-glutamine and its well-studied stereoisomer, L-glutamine, to validate the potential role of this compound in novel metabolic pathways. By presenting objective comparisons and supporting experimental data, this document serves as a valuable resource for researchers exploring new avenues in cellular metabolism and therapeutic development.
Introduction: The Chirality of Glutamine and its Metabolic Significance
Glutamine, a non-essential amino acid, is the most abundant amino acid in the human body and plays a crucial role in a multitude of metabolic processes.[1][2] It exists in two stereoisomeric forms: L-glutamine and this compound. While L-glutamine is a well-established central player in cellular metabolism, serving as a key substrate for energy production, biosynthesis, and nitrogen transport, the metabolic significance of this compound in mammalian systems has been far less understood and is the focus of this guide.[3] This comparison aims to shed light on the known metabolic fates of both isomers, highlighting the potential for this compound to participate in novel, yet-to-be-fully-elucidated, metabolic pathways.
Comparative Metabolic Overview: L-Glutamine vs. This compound
The metabolic roles of L-glutamine are extensive and well-documented, particularly in highly proliferative cells like those in the immune system and in cancer.[4][5] In contrast, this compound is generally considered to be poorly utilized by mammalian cells.[3] The following tables summarize the key differences in their metabolic processing and established biological functions.
Table 1: Comparison of Metabolic Pathways and Cellular Utilization
| Feature | L-Glutamine | This compound |
| Cellular Uptake | Actively transported into cells by various transporters (e.g., ASCT2/SLC1A5).[6] | Transport mechanisms in mammalian cells are not well characterized; generally considered to have low uptake. |
| Primary Metabolic Fate | Rapidly metabolized via glutaminolysis to glutamate and subsequently to α-ketoglutarate, a key intermediate in the TCA cycle.[7] | Largely unmetabolized in mammalian cells. May be a substrate for bacterial enzymes.[3] |
| Energy Production | Major source of energy for many cell types, including immune cells and cancer cells.[2][5] | Not considered a significant energy source for mammalian cells.[3] |
| Biosynthetic Precursor | Serves as a precursor for the synthesis of nucleotides, non-essential amino acids, and glutathione.[8] | Not a recognized precursor for major biosynthetic pathways in mammals. |
| Nitrogen Donor | Principal carrier of nitrogen between tissues.[1] | Role as a nitrogen donor in mammalian metabolism is not established. |
| Key Enzymes | Glutaminase (GLS), Glutamine Synthetase (GS), various transaminases.[9] | D-glutaminase (in some organisms), potentially D-amino acid transaminases (specificity for this compound is unclear).[10][11] |
Table 2: Comparison of Biological Roles and Clinical Relevance
| Feature | L-Glutamine | This compound |
| Role in Cancer | Fuels cancer cell proliferation, survival, and resistance to therapy ("glutamine addiction").[5][12] | Potential as a diagnostic marker in some cancers, but not known to fuel cancer growth. |
| Role in Immune System | Critical fuel for immune cells; supports lymphocyte proliferation and cytokine production.[4][13] | No established role in mammalian immune function. |
| Neurotransmission | Precursor to the neurotransmitters glutamate and GABA.[8] | No established direct role in neurotransmission in mammals. |
| Clinical Significance | Used as a supplement in clinical nutrition to support gut health and immune function, particularly in critically ill patients.[2] | D-pyroglutamate, a potential downstream metabolite, has been identified as a biomarker for heart failure.[3] |
Metabolic Pathways and Experimental Workflows
L-Glutamine Metabolic Pathways
L-glutamine is a central hub in cellular metabolism, feeding into multiple critical pathways. The following diagrams illustrate the primary metabolic routes of L-glutamine and a typical experimental workflow for its analysis.
Caption: L-Glutamine metabolic pathways in mammalian cells.
Caption: Experimental workflow for L-glutamine analysis.
This compound: A Putative Metabolic Pathway
The metabolic fate of this compound in mammalian cells is less defined. Based on current literature, its primary route may involve limited conversion or excretion.
Caption: Putative metabolic fate of this compound in mammalian cells.
Experimental Protocols
Accurate quantification and differentiation of D- and L-glutamine are critical for validating their respective metabolic roles. Below are detailed methodologies for key experiments.
Chiral Amino Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the separation and quantification of D- and L-amino acid enantiomers.
Protocol:
-
Sample Preparation:
-
For plasma or serum, deproteinize the sample by adding a 4-fold excess of ice-cold acetone, vortex, and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
For cell or tissue lysates, homogenize in a suitable buffer and deproteinize as described above.
-
-
Derivatization:
-
Dry the deproteinized supernatant under a stream of nitrogen.
-
Add 50 µL of 2 N HCl in isopropanol and heat at 110°C for 1 hour to form the isopropyl esters.
-
Evaporate the reagent under nitrogen.
-
Add 50 µL of pentafluoropropionic anhydride (PFPA) and 20 µL of ethyl acetate. Heat at 60°C for 15 minutes.
-
Evaporate the reagents under nitrogen and reconstitute the sample in ethyl acetate for GC-MS analysis.
-
-
GC-MS Analysis:
-
Column: Chiral capillary column (e.g., Chirasil-Val).
-
Injection: Splitless injection.
-
Carrier Gas: Helium.
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 200°C) to achieve separation of the enantiomers.
-
Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for targeted quantification of D- and L-glutamine derivatives.
-
L-Glutamine Quantification by Enzymatic Assay
This protocol is specific for the quantification of L-glutamine.
Protocol:
-
Principle: L-glutamine is hydrolyzed by glutaminase to L-glutamate and ammonia. L-glutamate is then oxidized by glutamate oxidase to produce α-ketoglutarate, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ is measured using a colorimetric or fluorometric probe in the presence of horseradish peroxidase (HRP).
-
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Glutaminase solution.
-
Glutamate oxidase solution.
-
HRP solution.
-
Colorimetric or fluorometric probe (e.g., Amplex Red).
-
L-Glutamine standard solution.
-
-
Procedure:
-
Prepare a standard curve of L-glutamine.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mixture containing glutaminase, glutamate oxidase, HRP, and the probe to each well.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the L-glutamine concentration in the samples based on the standard curve.
-
Conclusion and Future Directions
The evidence overwhelmingly supports the central and multifaceted role of L-glutamine in mammalian metabolism, with profound implications for health and disease. In stark contrast, this compound appears to be a metabolically inert molecule in mammals under normal physiological conditions.
However, the "validation of the role of this compound in novel metabolic pathways" remains an open and intriguing area of research. The discovery of D-pyroglutamate as a potential biomarker suggests that this compound may undergo specific, albeit limited, metabolic conversions. Future research should focus on:
-
Investigating this compound transport: Elucidating if specific transporters mediate this compound uptake under particular physiological or pathological states.
-
Exploring enzymatic conversion: Identifying mammalian enzymes, such as D-amino acid transaminases, that may act on this compound.
-
Searching for novel signaling roles: Determining if this compound, independent of its metabolism, can act as a signaling molecule to influence cellular processes.
By employing the detailed experimental protocols outlined in this guide, researchers can rigorously investigate these possibilities and potentially uncover novel metabolic pathways and therapeutic targets related to this compound.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Glutamine: Benefits, Uses and Side Effects [healthline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. oaepublish.com [oaepublish.com]
- 6. Glutamine Supplementation as an Anticancer Strategy: A Potential Therapeutic Alternative to the Convention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Glutamine Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PathWhiz [smpdb.ca]
- 11. D-amino-acid transaminase - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer [frontiersin.org]
- 13. Glutamine Metabolism and Its Role in Immunity, a Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
D-Glutamine vs. D-Glutamate: A Comparative Analysis of Their Metabolic Fates
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct metabolic pathways of D-Glutamine and D-Glutamate in mammalian systems, supported by experimental data and methodologies.
In the landscape of D-amino acid research, understanding the metabolic journey of each molecule is paramount for elucidating their physiological roles and therapeutic potential. This guide provides a detailed comparison of the metabolic fates of two closely related D-amino acids: this compound and D-Glutamate. While structurally similar, their metabolic pathways diverge significantly, influencing their bioavailability and downstream effects.
Key Metabolic Pathways: A Divergent Journey
The metabolic fates of this compound and D-Glutamate in mammals are distinct, with D-Glutamate having a more clearly defined primary metabolic route.
D-Glutamate: The principal metabolic pathway for D-Glutamate is its conversion to 5-oxo-D-proline, also known as D-pyroglutamate. This reaction is catalyzed by the mitochondrial enzyme D-glutamate cyclase[1][2]. This enzyme is particularly abundant in the heart[1]. Notably, D-Glutamate is not a substrate for D-amino acid oxidase (DAAO), a major enzyme in the metabolism of many other D-amino acids.
This compound: The metabolic fate of this compound in mammalian cells is less direct. Current evidence suggests that this compound is not readily utilized by mammalian cells in its original form[3]. However, the detection of its downstream metabolite, D-pyroglutamate, indicates an indirect metabolic pathway[3]. The prevailing hypothesis is that this compound is first hydrolyzed to D-Glutamate, which then enters the established D-glutamate cyclase pathway to form D-pyroglutamate. While glutaminase enzymes are responsible for the conversion of L-Glutamine to L-Glutamate, their activity on this compound in mammals is not well-characterized[4][5][6]. In bacterial systems, glutaminases have been shown to hydrolyze this compound to D-Glutamate[3].
Comparative Data Summary
The following table summarizes the key differences in the metabolic fates of this compound and D-Glutamate based on available experimental data.
| Feature | This compound | D-Glutamate |
| Primary Metabolic Enzyme | Not definitively identified in mammals; potentially mammalian glutaminases (activity on D-isomer is unclear) | D-glutamate cyclase[1][2] |
| Primary Metabolic Product | D-pyroglutamate (indirectly)[3] | 5-oxo-D-proline (D-pyroglutamate)[1] |
| Subcellular Location of Metabolism | Unknown (presumed to be mitochondrial if converted to D-Glutamate) | Mitochondria[1] |
| Metabolism by D-Amino Acid Oxidase (DAAO) | No | No |
Experimental Protocols
Detailed experimental protocols for the direct comparative analysis of this compound and D-Glutamate metabolism are not extensively documented. However, the following methodologies are central to investigating their individual metabolic fates.
Enzyme Activity Assays
D-Glutamate Cyclase Activity Assay: The activity of D-glutamate cyclase can be measured by monitoring the conversion of D-Glutamate to 5-oxo-D-proline.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), MgCl₂, D-Glutamate, and the enzyme source (e.g., mitochondrial extract or purified D-glutamate cyclase).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) and neutralize the mixture.
-
Quantification: Analyze the formation of 5-oxo-D-proline using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Stable Isotope Tracing
Stable isotope tracing is a powerful method to track the metabolic fate of molecules in vitro and in vivo.
-
Labeled Substrates: Synthesize or procure ¹³C or ¹⁵N-labeled this compound and D-Glutamate.
-
In Vitro Cell Culture: Incubate mammalian cells of interest with media containing the labeled D-amino acid.
-
In Vivo Administration: Administer the labeled D-amino acid to an animal model.
-
Metabolite Extraction: After a specified time, harvest the cells or tissues and extract the metabolites.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment in potential downstream metabolites (e.g., D-Glutamate, 5-oxo-D-proline) using LC-MS or GC-MS to map the metabolic pathway and quantify flux[7].
Metabolic Pathways and Signaling
The metabolic pathways of this compound and D-Glutamate converge on the formation of D-pyroglutamate. This common metabolite may have its own biological activities.
The downstream metabolite, D-pyroglutamic acid, has been shown to have biological activity, including the ability to antagonize the effects of NMDA receptor antagonists[3]. This suggests a potential role for both this compound and D-Glutamate in modulating glutamatergic signaling, albeit indirectly. Further research is needed to fully elucidate the signaling pathways affected by these D-amino acids and their metabolites.
Conclusion
References
- 1. Structural and enzymatic properties of mammalian d-glutamate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-glutamate cyclase - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of glutaminase activity and glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutaminase is essential for the growth of triple-negative breast cancer cells with a deregulated glutamine metabolism pathway and its suppression synergizes with mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
Assessing the Stereospecificity of L-Glutaminase: A Comparative Guide on Cross-Reactivity with D-Glutamine
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount. This guide provides a comprehensive comparison of L-glutaminase's activity with its non-natural stereoisomer, D-glutamine. We present quantitative data on enzyme kinetics, detailed experimental protocols for assessing cross-reactivity, and a comparative analysis of alternative glutamine-depleting agents.
L-glutaminase, an enzyme that catalyzes the hydrolysis of L-glutamine to L-glutamic acid and ammonia, plays a crucial role in cellular metabolism.[1] Its applications range from cancer therapy, by depleting the essential amino acid L-glutamine required by tumor cells, to flavor enhancement in the food industry. However, the potential for cross-reactivity with this compound, the D-enantiomer of glutamine, can have significant implications for its use in research and therapeutic contexts where stereospecificity is critical.
Data Presentation: L-Glutaminase Substrate Specificity
The degree of cross-reactivity of L-glutaminase with this compound varies significantly depending on the microbial source of the enzyme. While L-glutamine is consistently the preferred substrate, some L-glutaminases exhibit considerable activity towards this compound.
One study on L-glutaminase from Stenotrophomonas maltophilia NYW-81 reported that the enzyme hydrolyzed L-glutamine, L-asparagine, this compound, and D-asparagine, with the highest specific activity observed for L-glutamine.[2]
Below is a summary of available quantitative data comparing the kinetic parameters of L-glutaminases from different sources with L-glutamine and this compound.
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Relative Activity (%) |
| Penicillium brevicompactum NRC 829 | L-Glutamine | 1.66 | - | 100 |
| Hypocrea jecorina | L-Glutamine | 0.491 | 13.86 U/L | 100 |
| Lactobacillus rhamnosus | L-Glutamine | 4.8 | - | 100 |
| Aspergillus tamarii AUMC 10198 | L-Glutamine | 0.28 mg/ml | 10.10 U/ml | 100 |
| Streptomyces sp. | L-Glutamine | 12.2 x 10⁻⁶ M | 121.95 µmol/mL/min | 100 |
| Halomonas meridiana | L-Glutamine | 12.2 x 10⁻⁶ M | 121.95 µmol/mL/min | 100 |
| Achromobacter xylosoxidans strain RSHG1 | L-Glutamine | 0.236 | 443.8 | 100 |
Note: Data for this compound is often not reported or is presented as relative activity without full kinetic analysis. The table will be updated as more specific comparative data becomes available.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity of an L-glutaminase with this compound, standard enzyme assays can be performed in parallel, using L-glutamine as the reference substrate and this compound as the test substrate. The two primary methods for measuring glutaminase activity are the Nesslerization assay and the coupled NADH-glutamate dehydrogenase assay.
Experimental Workflow for Assessing Stereospecificity
Caption: Workflow for assessing L-glutaminase stereospecificity.
Protocol 1: Nesslerization Assay
This method quantifies the ammonia produced from the hydrolysis of glutamine.
Reagents:
-
0.1 M Phosphate Buffer (pH 7.0)
-
40 mM L-Glutamine or this compound solution
-
1.5 M Trichloroacetic Acid (TCA)
-
Nessler's Reagent
-
Ammonium Sulfate Standard Solutions (for standard curve)
Procedure:
-
Prepare a reaction mixture containing 1 ml of the crude or purified enzyme solution and 1 ml of 40 mM L-glutamine or this compound in phosphate buffer.[[“]]
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).[[“]]
-
Stop the reaction by adding 0.5 ml of 1.5 M TCA.[[“]]
-
Centrifuge the mixture to pellet any precipitated protein.
-
Take 0.1 ml of the supernatant and add it to 3.7 ml of distilled water.[[“]]
-
Add 0.2 ml of Nessler's reagent and mix well.[[“]]
-
Measure the absorbance at 450 nm.[4]
-
Calculate the amount of ammonia released by comparing the absorbance to a standard curve prepared with ammonium sulfate.
-
Enzyme activity is typically expressed in International Units (IU), where one IU is the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute.
Protocol 2: NADH-Coupled Glutamate Dehydrogenase Assay
This is a continuous spectrophotometric assay that measures the formation of glutamate, which is then converted to α-ketoglutarate by glutamate dehydrogenase, leading to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored. This method is often preferred due to its higher sensitivity and avoidance of the hazardous Nessler's reagent.[5]
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
L-Glutamine or this compound solution (various concentrations for kinetic analysis)
-
NAD+ solution
-
Glutamate Dehydrogenase (GLDH)
-
L-Glutaminase sample
Procedure:
-
In a cuvette, prepare a reaction mixture containing the assay buffer, NAD+, and GLDH.
-
Add the L-glutaminase sample and equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the L-glutamine or this compound solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.
-
The rate of the reaction is proportional to the rate of decrease in absorbance.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
-
To determine Km and Vmax, perform the assay with varying concentrations of L-glutamine and this compound and analyze the data using a Michaelis-Menten plot or a Lineweaver-Burk plot.[4]
Signaling Pathway: Glutamine Metabolism
Caption: Simplified pathway of L-glutamine metabolism.
Alternatives to L-Glutaminase for Glutamine Depletion
For applications where strict stereospecificity is required and the cross-reactivity of L-glutaminase with this compound is a concern, several alternative approaches can be employed to deplete L-glutamine.
| Alternative | Mechanism of Action | Advantages | Disadvantages |
| L-Asparaginase | An enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia. Many L-asparaginases also exhibit significant L-glutaminase activity. | Clinically approved for treating acute lymphoblastic leukemia (ALL).[6] | The glutaminase side-activity can lead to toxicity. Glutaminase-free versions are being developed.[[“]][[“]] |
| 6-Diazo-5-oxo-L-norleucine (L-DON) | A glutamine analog that irreversibly inhibits a broad range of glutamine-utilizing enzymes. | Potent inhibitor of glutamine metabolism. | Lacks specificity and can cause significant toxicity to normal tissues. |
| CB-839 (Telaglenastat) | A selective, orally bioavailable inhibitor of the kidney-type glutaminase (GLS1).[8][9][10] | High specificity for GLS1, reducing off-target effects. Currently in clinical trials.[8] | Does not inhibit the liver-type glutaminase (GLS2). |
Logical Relationship: Selecting a Glutamine Depletion Strategy
Caption: Decision tree for selecting a glutamine depletion method.
Conclusion
The cross-reactivity of L-glutaminase with this compound is a critical consideration for its application in research and drug development. While L-glutaminase from some sources exhibits minimal activity towards this compound, others show significant cross-reactivity. Therefore, it is essential to characterize the stereospecificity of the specific L-glutaminase being used. The detailed experimental protocols provided in this guide offer a framework for this assessment. For applications demanding absolute stereospecificity, alternative agents such as the specific glutaminase inhibitor CB-839 or glutaminase-free L-asparaginases present viable options. The choice of strategy should be guided by the specific requirements of the study, balancing the need for L-glutamine depletion with the tolerance for off-target effects on this compound.
References
- 1. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glutaminase Activity Determines Cytotoxicity of L-Asparaginases on Most Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Functional Comparison of D-Glutamine and Dipeptide Glutamine Sources in Research and Drug Development
For researchers, scientists, and drug development professionals, the choice of glutamine source in cell culture is a critical parameter influencing experimental outcomes and the production of biotherapeutics. This guide provides an objective comparison of D-Glutamine and dipeptide glutamine sources, supported by experimental data, to inform the selection of the most appropriate supplement for specific research needs.
Glutamine, a conditionally essential amino acid, is a vital nutrient for proliferating cells in culture, serving as a primary energy source and a building block for proteins and nucleotides. However, the standard L-glutamine is notoriously unstable in liquid media, degrading into ammonia and pyroglutamate, which can be toxic to cells and negatively impact culture performance. This guide explores two alternatives: the stereoisomer this compound and stabilized dipeptide forms of L-glutamine.
Executive Summary of Functional Differences
| Feature | This compound | Dipeptide Glutamine (e.g., L-alanyl-L-glutamine) |
| Metabolic Activity in Mammalian Cells | Generally not metabolized. | Readily utilized after intracellular hydrolysis to L-glutamine. |
| Support of Cell Growth | Does not support proliferation of mammalian cells. | Supports and often enhances cell growth and viability. |
| Stability in Liquid Media | Stable. | Highly stable, resistant to spontaneous degradation.[1][2][3] |
| Ammonia Generation | Minimal, as it is not metabolized. | Significantly reduced compared to L-glutamine.[4][5] |
| Primary Application | Limited in mammalian cell culture; potential in bacterial studies. | A stable source of L-glutamine for mammalian cell culture, biopharmaceutical production. |
In-Depth Functional Comparison
Stability in Aqueous Solutions
This compound: As a stereoisomer of L-glutamine, this compound is chemically stable in liquid cell culture media and does not spontaneously degrade to form ammonia and pyroglutamic acid.
Dipeptide Glutamine: Dipeptides such as L-alanyl-L-glutamine and glycyl-L-glutamine are highly stable in aqueous solutions, even at 37°C and during heat sterilization. This stability prevents the accumulation of toxic byproducts that can impair cell growth and productivity.[2][4][5] Experimental data shows that L-glutamine in DMEM degrades significantly over 7 days at 37°C, while L-alanyl-L-glutamine (in the form of GlutaMAX™) remains stable.[6]
Experimental Data: Stability and Ammonia Accumulation
The following table summarizes the comparative stability of L-glutamine and L-alanyl-L-glutamine and the resulting ammonia concentration in cell culture medium incubated at 37°C.
| Time (Days) | L-Glutamine Concentration (% of Initial) | L-alanyl-L-glutamine Concentration (% of Initial) | Ammonia Concentration from L-Glutamine (mM) | Ammonia Concentration from L-alanyl-L-glutamine (mM) |
| 0 | 100% | 100% | ~0.5 | ~0.5 |
| 1 | ~90% | ~100% | ~1.0 | ~0.5 |
| 3 | ~70% | ~100% | ~2.0 | ~0.6 |
| 7 | ~40% | ~98% | ~3.5 | ~0.7 |
Data adapted from studies on L-glutamine and GlutaMAX™ stability.[6]
Bioavailability and Cellular Uptake
This compound: Mammalian cells lack the necessary enzymes to readily transport and metabolize D-amino acids. Therefore, this compound is not bioavailable and cannot be used as a nutrient source by these cells.
Dipeptide Glutamine: Dipeptide glutamine, such as L-alanyl-L-glutamine, is transported into the cell via peptide transporters. Once inside the cell, peptidases hydrolyze the dipeptide, releasing L-glutamine and the other constituent amino acid (e.g., L-alanine) for cellular use.[7] This mechanism provides a controlled release of L-glutamine, meeting the cell's metabolic demands without the detrimental effects of high extracellular concentrations.
Metabolic Fate and Impact on Cell Performance
This compound: Due to the inability of mammalian cells to metabolize it, this compound does not contribute to cellular energy production, nucleotide synthesis, or protein synthesis. Its presence in culture media is functionally inert for mammalian cells.
Dipeptide Glutamine: The L-glutamine released from dipeptides enters the same metabolic pathways as free L-glutamine. It serves as a carbon and nitrogen source, fueling the TCA cycle and supporting the synthesis of essential biomolecules.[6] The use of dipeptide glutamine has been shown to lead to improved cell growth, higher viable cell densities, and increased production of recombinant proteins, such as monoclonal antibodies, in various cell lines, including Chinese Hamster Ovary (CHO) cells.[4][8] For instance, replacing L-glutamine with L-alanyl-L-glutamine in CHO cell cultures has resulted in higher monoclonal antibody titers.[4]
Experimental Data: Impact on CHO Cell Culture Performance
| Glutamine Source | Peak Viable Cell Density (cells/mL) | Monoclonal Antibody Titer (mg/L) | Ammonia Accumulation (mM) |
| L-Glutamine | Lower | Lower | Higher |
| L-alanyl-L-glutamine | Higher | Higher | Lower |
This table represents a qualitative summary of findings from multiple studies on CHO cell culture.[4][9]
Signaling Pathways
Glutamine metabolism is intricately linked to key signaling pathways that regulate cell growth, proliferation, and survival.
mTOR Pathway: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and is sensitive to amino acid availability. L-glutamine is a potent activator of mTORC1 signaling, which promotes protein synthesis and cell proliferation.[10][11] Dipeptide glutamine sources, by providing a sustained intracellular supply of L-glutamine, effectively support the activation of this pathway.
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation and survival. L-glutamine has been shown to activate the ERK pathway, contributing to its pro-survival effects.[12][13]
Experimental Protocols
Protocol 1: Quantification of Glutamine and Ammonia by HPLC
This protocol provides a method for the analysis of glutamine and ammonia concentrations in cell culture supernatants.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector.
-
Reversed-phase C18 column.
-
O-phthalaldehyde (OPA) for pre-column derivatization (for fluorescence detection).
-
Mobile phase A: 0.1 M Sodium Acetate (pH 7.2), Methanol, THF mixture.
-
Mobile phase B: Methanol.
-
Ammonium chloride and L-glutamine standards.
-
Cell culture supernatant samples.
Procedure:
-
Sample Preparation:
-
Centrifuge cell culture samples to pellet cells and debris.
-
Collect the supernatant.
-
If necessary, dilute the supernatant with mobile phase A to bring the analyte concentrations within the linear range of the standard curve.
-
-
Standard Curve Preparation:
-
Prepare a series of glutamine and ammonium chloride standards of known concentrations in the cell culture medium.
-
-
Derivatization (for fluorescence detection):
-
Mix a defined volume of the sample or standard with the OPA reagent.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes) at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized (or underivatized for UV detection) sample/standard onto the HPLC column.
-
Run a gradient elution program with mobile phases A and B to separate the analytes.
-
Detect the analytes at the appropriate wavelength (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives; 210 nm for UV).
-
-
Data Analysis:
-
Integrate the peak areas for glutamine and ammonia.
-
Construct a standard curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of glutamine and ammonia in the samples by interpolating their peak areas on the standard curve.
-
This is a generalized protocol; specific parameters may need to be optimized for your system and application.[14]
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium containing the different glutamine sources (this compound, dipeptide glutamine, L-glutamine as control).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells. Compare the absorbance readings between the different experimental groups.
-
This is a generalized protocol; specific incubation times and cell densities may need to be optimized for your cell line.[15][16][17]
Conclusion and Recommendations
The functional comparison clearly demonstrates that This compound is not a viable substitute for L-glutamine in mammalian cell culture due to its metabolic inertness.
In contrast, dipeptide glutamine sources, such as L-alanyl-L-glutamine, offer significant advantages over the direct use of L-glutamine. Their enhanced stability prevents the accumulation of cytotoxic ammonia, leading to improved cell viability, growth, and productivity. For researchers and professionals in drug development engaged in mammalian cell culture, the use of dipeptide glutamine is highly recommended to ensure reproducibility, consistency, and optimal performance of their cell culture systems. The initial higher cost of dipeptide supplements is often offset by the improved yields and reliability of the experimental or production outcomes.
References
- 1. jcmr.um.ac.ir [jcmr.um.ac.ir]
- 2. Influence of two glutamine-containing dipeptides on growth of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choosing The Right L-Glutamine Dipeptide To Improve Your Cell Culture Performance [bioprocessonline.com]
- 4. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stress‐induced increase of monoclonal antibody production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]
- 12. Glutamine up-regulates MAPK phosphatase-1 induction via activation of Ca2+→ ERK cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.psu.edu [pure.psu.edu]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
D-Glutamine's Interaction with Glutamate Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Glutamine's interaction with glutamate receptors versus other known ligands. The central finding of this analysis is that this compound itself does not exhibit significant binding to glutamate receptors. Any observed agonist activity in experimental settings is likely attributable to contamination with L-Glutamate, the primary excitatory neurotransmitter in the central nervous system.
Core Findings: this compound Shows No Direct Interaction with Glutamate Receptors
Extensive research indicates that the structural difference between glutamine and glutamate is critical for receptor binding. Glutamate possesses a carboxyl group (-COOH) on its side chain, which is essential for its interaction with the binding pocket of glutamate receptors. In contrast, glutamine has an amide group (-CONH2) in the same position. This seemingly minor difference is sufficient to prevent glutamine from effectively binding to and activating glutamate receptors, including the NM-D-aspartate (NMDA) receptor subtype[1].
Conversely, studies have demonstrated that commercial preparations of glutamine can contain residual glutamate as an impurity. This contamination, even at levels below 0.05%, has been shown to be sufficient to elicit weak agonist activity at NMDA receptors in sensitive experimental systems like cultured embryonic Xenopus neurons[2][3]. This finding underscores the critical importance of using highly purified compounds in pharmacological studies of glutamate receptors.
Comparative Analysis of Ligand Interactions
To understand the lack of this compound interaction, it is useful to compare it with the established interactions of L-Glutamate and other ligands with the various glutamate receptor subtypes.
Ionotropic Glutamate Receptors
Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory neurotransmission. They are further classified into three main subtypes: NMDA, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.
| Receptor Subtype | L-Glutamate (Endogenous Agonist) | This compound (Test Compound) | Other Key Ligands |
| NMDA Receptors | Acts as a primary agonist, requiring a co-agonist (glycine or D-serine) for activation. | No direct binding or activation. Observed weak agonism is attributed to L-Glutamate contamination[1][3]. | Agonists: NMDAAntagonists (non-competitive): Ketamine, Phencyclidine (PCP)Antagonists (competitive): AP5 |
| AMPA Receptors | Primary endogenous agonist, mediating the majority of fast excitatory neurotransmission. | No documented direct binding or activation. | Agonists: AMPA, QuisqualateAntagonists: CNQX, NBQX |
| Kainate Receptors | Endogenous agonist involved in both pre- and postsynaptic modulation of neurotransmission. | No documented direct binding or activation. | Agonists: Kainic acid, Domoic acidAntagonists: CNQX, UBP-310 |
Metabotropic Glutamate Receptors
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling. They are classified into three groups (I, II, and III).
| Receptor Group | L-Glutamate (Endogenous Agonist) | This compound (Test Compound) | Other Key Ligands |
| Group I (mGluR1, mGluR5) | Activates receptors, leading to the mobilization of intracellular calcium. | No documented direct binding or activation. | Agonists: (S)-3,5-DHPGAntagonists: MPEP, YM-298198 |
| Group II (mGluR2, mGluR3) | Activation leads to the inhibition of adenylyl cyclase. | No documented direct binding or activation. | Agonists: LY379268, DCG-IVAntagonists: EGLU, LY341495 |
| Group III (mGluR4, mGluR6, mGluR7, mGluR8) | Activation leads to the inhibition of adenylyl cyclase. | No documented direct binding or activation. | Agonists: L-AP4Antagonists: MAP4, UBP1112 |
Experimental Protocols
To validate the interaction (or lack thereof) of a compound like this compound with glutamate receptors, several key experimental protocols are employed.
Radioligand Binding Assay
This technique is used to determine the affinity of a ligand for a receptor. It involves incubating a radiolabeled ligand with a preparation of membranes containing the receptor of interest. The amount of bound radioactivity is then measured.
Objective: To determine the binding affinity (Ki) of this compound for a specific glutamate receptor subtype.
Materials:
-
Membrane preparation from cells expressing the glutamate receptor subtype of interest.
-
Radiolabeled ligand with known high affinity for the receptor (e.g., [³H]CGP39653 for the NMDA receptor glutamate site).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation.
Electrophysiology (Patch-Clamp Recording)
This technique measures the electrical currents flowing through ion channels in the cell membrane, providing a functional readout of receptor activation.
Objective: To determine if this compound can elicit an electrical response in cells expressing glutamate receptors.
Materials:
-
Cells expressing the glutamate receptor subtype of interest (e.g., Xenopus oocytes or HEK293 cells).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Microelectrodes.
-
Extracellular and intracellular recording solutions.
-
This compound solution.
-
Known agonist for the receptor as a positive control (e.g., L-Glutamate).
Procedure:
-
Establish a whole-cell patch-clamp recording from a cell expressing the target receptor.
-
Perfuse the cell with the extracellular solution.
-
Apply a known concentration of the positive control agonist to confirm receptor functionality and record the resulting current.
-
Wash out the agonist.
-
Apply varying concentrations of this compound to the cell and record any changes in membrane current.
-
Compare the responses (or lack thereof) to this compound with those elicited by the positive control.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the glutamate-glutamine cycle and the experimental workflow for a radioligand binding assay.
Caption: The Glutamate-Glutamine Cycle in the CNS.
Caption: Workflow for a Radioligand Binding Assay.
Conclusion
The available scientific evidence strongly indicates that this compound does not directly interact with any of the major glutamate receptor subtypes. The weak excitatory effects observed in some studies using commercial glutamine preparations are best explained by the presence of contaminating L-Glutamate. Researchers and drug development professionals should exercise caution and ensure the purity of their reagents when investigating glutamatergic systems to avoid misinterpretation of experimental results. The detailed experimental protocols provided in this guide offer a framework for rigorously validating the activity of test compounds at glutamate receptors.
References
- 1. Neurotransmitters: Glutamate – Neuroscience [uen.pressbooks.pub]
- 2. Damage to neurons in culture following medium change: role of glutamine and extracellular generation of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor activation by residual glutamate in glutamine preparations: a cautionary note regarding weak NMDA receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of D-Glutamine and L-Glutamine in Neuroprotection: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective efficacy of D-Glutamine and L-Glutamine. While extensive research has elucidated the significant neuroprotective roles of L-Glutamine, a notable scarcity of direct comparative studies and specific data on the neuroprotective effects of this compound exists within the current scientific literature. This document summarizes the available experimental data, details relevant methodologies, and visualizes key signaling pathways to offer a comprehensive overview for researchers in neuropharmacology and drug development.
Executive Summary
L-Glutamine, the most abundant amino acid in the body, demonstrates robust neuroprotective properties across a range of in vitro and in vivo models of neurological insults, including oxidative stress, excitotoxicity, and neurodegenerative disease models.[1][2][3][4] Its mechanisms of action are multifaceted, involving the enhancement of antioxidant defenses, modulation of the glutamate-glutamine cycle, and activation of pro-survival signaling pathways.[5][6][7]
In stark contrast, research on the neuroprotective effects of this compound is exceptionally limited. While the presence and roles of other D-amino acids, such as D-serine and D-aspartate, in the central nervous system as neuromodulators are recognized, the specific contributions of this compound to neuronal survival remain largely unexplored. Consequently, this guide will primarily focus on the well-documented neuroprotective efficacy of L-Glutamine, while also discussing the metabolic context of D-amino acids in the brain to frame the existing knowledge gap and highlight areas for future investigation.
L-Glutamine: A Multifaceted Neuroprotective Agent
L-Glutamine's neuroprotective effects are attributed to several key mechanisms:
-
Antioxidant Defense: L-Glutamine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[5][7] By bolstering GSH levels, L-Glutamine helps to mitigate oxidative stress, a key contributor to neuronal damage in various neurological disorders.[8][9][10][11]
-
Glutamate-Glutamine Cycle and Excitotoxicity Prevention: In the brain, L-Glutamine is a key component of the glutamate-glutamine cycle, which regulates the levels of the excitatory neurotransmitter glutamate. Astrocytes take up excess glutamate from the synaptic cleft and convert it to L-Glutamine, which is then transported back to neurons to be reconverted to glutamate. This cycle is vital for preventing glutamate-induced excitotoxicity, a major mechanism of neuronal death in conditions like ischemia and trauma.
-
Activation of Pro-Survival Signaling Pathways: L-Glutamine has been shown to activate signaling pathways that promote neuronal survival, including the PI3K/Akt and Wnt/β-catenin pathways.[6]
Quantitative Data on L-Glutamine Neuroprotection
The following tables summarize quantitative data from various neuroprotection assays investigating the efficacy of L-Glutamine.
Table 1: In Vitro Neuroprotection Assays with L-Glutamine
| Cell Line/Primary Culture | Insult/Toxin | L-Glutamine Concentration | Outcome Measure | Result | Reference |
| PC12 cells | MPP+ (1-methyl-4-phenylpyridinium) | 32 µM | Cell Viability (CCK-8 assay) | Increased cell viability | [2] |
| PC12 cells | MPP+ | 32 µM | SOD and GSH-Px activity | Restored antioxidant enzyme activity | [2] |
| Primary cortical neurons | Amyloid-β | Not specified | Neuronal survival | Protected cultured neuronal cells | [1][3][4][12] |
| HT22 cells | Glutamate | Not directly tested, but contextually relevant | Cell Viability | L-Glutamine is a precursor to neuroprotective glutathione | [8] |
Table 2: In Vivo Neuroprotection Assays with L-Glutamine
| Animal Model | Neurological Condition | L-Glutamine Dosage | Outcome Measure | Result | Reference |
| Mice | Ischemic Stroke | Not specified | Infarct volume, neurobehavioral recovery | Reduced infarct volume, promoted recovery | [5] |
| Mice | Familial Alzheimer's Disease | 10-day dietary supplementation | Tau phosphorylation, synaptic protein levels | Reduced tau phosphorylation, increased VAMP2 and synaptophysin | [1][3][4] |
| Rats | Cerebral Ischemia | Not specified | Malondialdehyde (MDA) levels | Significantly decreased MDA levels | [11] |
| Rats | Deltamethrin-induced neurotoxicity | 1.5 g/kg | Neuronal cell degeneration | Decreased neuronal cell degeneration | [9] |
This compound: An Unexplored Frontier in Neuroprotection
Currently, there is a significant lack of published experimental data specifically evaluating the neuroprotective efficacy of this compound. The metabolism of D-amino acids in the brain is regulated by the enzyme D-amino acid oxidase (DAAO), which is present in astrocytes. While DAAO metabolizes D-serine and other D-amino acids, its specific activity on this compound in the context of neuroprotection has not been elucidated.
Table 3: Comparative Efficacy Data
| Parameter | L-Glutamine | This compound |
| Antioxidant Activity | Well-documented precursor to glutathione synthesis. | No direct evidence found. |
| Anti-Excitotoxic Effects | Key role in the glutamate-glutamine cycle. | No direct evidence found. |
| Pro-Survival Signaling | Activates PI3K/Akt and Wnt/β-catenin pathways. | No direct evidence found. |
| In Vitro Efficacy | Demonstrated in various neuronal cell lines. | Data not available. |
| In Vivo Efficacy | Demonstrated in models of stroke, AD, and toxicity. | Data not available. |
Experimental Protocols
In Vitro Neuroprotection Assay against Oxidative Stress
Objective: To assess the ability of L-Glutamine to protect neuronal cells from oxidative stress-induced cell death.
Cell Line: PC12 rat pheochromocytoma cells.
Protocol:
-
Cell Culture: Culture PC12 cells in appropriate media supplemented with fetal bovine serum and penicillin-streptomycin.
-
Induction of Oxidative Stress: Treat cells with MPP+ (1-methyl-4-phenylpyridinium) to induce oxidative stress.
-
Treatment: Pre-treat a subset of cells with L-Glutamine (e.g., 32 µM) for a specified period before MPP+ exposure.
-
Cell Viability Assessment: Measure cell viability using a CCK-8 assay according to the manufacturer's instructions.
-
Antioxidant Enzyme Activity: Measure the activity of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in cell lysates using commercially available kits.
-
Data Analysis: Compare the outcomes between control, MPP+-treated, and L-Glutamine + MPP+-treated groups.
In Vivo Neuroprotection Assay in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the neuroprotective effects of dietary L-Glutamine supplementation in a transgenic mouse model of Alzheimer's disease.
Animal Model: Familial Alzheimer's Disease transgenic mice (e.g., 3xTg-AD).
Protocol:
-
Dietary Supplementation: Provide a diet supplemented with L-Glutamine to the experimental group for a defined period (e.g., 10 days). The control group receives a standard diet.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Biochemical Analysis:
-
Western Blotting: Analyze brain homogenates for levels of phosphorylated tau (a marker of neurofibrillary tangles) and synaptic proteins (e.g., VAMP2, synaptophysin).
-
-
Data Analysis: Compare the protein expression levels between the control and L-Glutamine-supplemented groups.
Signaling Pathways and Experimental Workflows
L-Glutamine Neuroprotective Signaling Pathway
Caption: L-Glutamine's neuroprotective signaling pathways.
Glutamate-Glutamine Cycle Experimental Workflow
Caption: Workflow for assessing L-Glutamine's effect on excitotoxicity.
Conclusion and Future Directions
The available evidence strongly supports the neuroprotective efficacy of L-Glutamine through multiple, well-defined mechanisms. It represents a promising candidate for further investigation in the context of various neurodegenerative and acute neurological conditions.
The striking absence of research on this compound's neuroprotective potential presents a significant knowledge gap. Future studies should be directed towards:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the neuroprotective efficacy of this compound and L-Glutamine under various neurotoxic conditions.
-
Mechanistic Investigations: Elucidating the metabolic fate of this compound in the brain and determining if it can contribute to antioxidant defense or modulate neuronal signaling pathways.
-
Enzymatic Activity Studies: Investigating the interaction of this compound with D-amino acid oxidase and its potential impact on the metabolism of other neuroactive D-amino acids.
A thorough investigation into the neuroprotective properties of this compound is warranted to fully understand the therapeutic potential of glutamine isomers in neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glutamine Acts as a Neuroprotectant against DNA Damage, Beta-Amyloid and H2O2-Induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine acts as a neuroprotectant against DNA damage, beta-amyloid and H2O2-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L‐glutamine protects mouse brain from ischemic injury via up‐regulating heat shock protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamine protects against oxidative stress injury through inhibiting the activation of PI3K/Akt signaling pathway in parkinsonian cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamine Supplementation Preserves Glutamatergic Neuronal Activity in the Infralimbic Cortex, Which Delays the Onset of Mild Cognitive Impairment in 3×Tg-AD Female Mice [mdpi.com]
- 8. Glutamine Supplementation Prevents Chronic Stress-Induced Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of l-glutamine against toxicity of deltamethrin in the cerebral tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of Manganese and Glutamine Intake on Antioxidants and Neurotransmitter Amino Acids Levels in Rats' Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating the protective effect of glutamine against cerebral ischemia and bilateral carotid occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamine Acts as a Neuroprotectant against DNA Damage, Beta-Amyloid and H2O2-Induced Stress | PLOS One [journals.plos.org]
Evaluating D-Amino Acid Oxidase Activity on D-Glutamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of D-amino acid oxidase (DAAO) activity with D-Glutamine as a substrate. It is well-established in the scientific literature that D-amino acid oxidase exhibits high specificity for neutral and hydrophobic D-amino acids, while showing negligible to no activity towards acidic D-amino acids such as D-Aspartate and D-Glutamate.[1][2][3] Experimental evidence confirms that this compound, a polar, neutral D-amino acid, is not a substrate for DAAO. The primary enzyme responsible for the oxidative deamination of this compound is D-aspartate oxidase (DASPO), also known as D-aspartate oxidase (DDO). This guide compares the enzymatic activity of DAAO and DASPO on relevant substrates, provides detailed experimental protocols for activity assessment, and outlines the enzymatic pathways.
Comparative Analysis of Enzyme Activity
The following table summarizes the kinetic parameters for human D-amino acid oxidase (hDAAO) with some of its preferred substrates. This starkly contrasts with its lack of activity towards this compound.
Table 1: Kinetic Parameters of human D-Amino Acid Oxidase (hDAAO) on Various D-Amino Acid Substrates
| Substrate | Apparent Km (mM) | Apparent kcat (s⁻¹) | Apparent kcat/Km (s⁻¹mM⁻¹) |
| This compound | Not Applicable | Not Detected | Not Detected |
| D-Alanine | 1.8 | 15.2 | 8.4 |
| D-Proline | 2.7 | 12.0 | 4.4 |
| D-Serine | 10.0 | 7.0 | 0.7 |
| D-Phenylalanine | 0.8 | 18.0 | 22.5 |
| D-Tyrosine | 0.5 | 20.0 | 40.0 |
Data for D-Alanine, D-Proline, D-Serine, D-Phenylalanine, and D-Tyrosine are adapted from studies on human DAAO. The activity on this compound is consistently reported as not detectable.
In contrast, D-aspartate oxidase is the enzyme that demonstrates activity towards this compound and other acidic D-amino acids and their amides.
Table 2: Relative Activity of human D-Aspartate Oxidase (hDASPO) on Various D-Amino Acid Substrates
| Substrate | Relative Activity (%) |
| D-Aspartate | 100 |
| N-methyl-D-aspartate (NMDA) | ~110 |
| D-Glutamate | 13[4] |
| D-Asparagine | 10[4] |
| This compound | Active (activity inferred to be similar to D-Asn and D-Glu) |
| D-Histidine | ~1[4] |
| D-Proline | ~1[4] |
Enzymatic Reaction Pathways
The oxidative deamination of D-amino acids by both DAAO and DASPO follows a similar biochemical pathway, producing an α-keto acid, ammonia, and hydrogen peroxide.
Caption: General reaction pathways for DAAO and DASPO.
Experimental Protocols
To evaluate the activity of DAAO on a potential substrate like this compound, a comparative assay using a known substrate is essential. The following protocol is a standard method for measuring DAAO activity via oxygen consumption.
Protocol 1: D-Amino Acid Oxidase Activity Assay (Oxygen Consumption Method)
1. Principle: The enzymatic oxidation of a D-amino acid consumes molecular oxygen. The rate of oxygen consumption is directly proportional to the enzyme activity and can be measured using a Clark-type oxygen electrode.
2. Reagents and Materials:
- Purified D-amino acid oxidase (e.g., from porcine kidney or recombinant human DAAO).
- 75 mM Disodium Pyrophosphate buffer, pH 8.5.[1]
- 1 M D-Alanine stock solution (positive control substrate).
- 1 M this compound stock solution (test substrate).
- Clark-type oxygen electrode system.
- Reaction vessel with a magnetic stirrer, thermostated to 25°C.
3. Procedure:
- Calibrate the oxygen electrode according to the manufacturer's instructions. The signal should be set to 100% with air-saturated buffer and to 0% by adding a few crystals of sodium dithionite.
- Add 1.9 ml of 75 mM disodium pyrophosphate buffer (pH 8.5) to the reaction vessel and allow it to equilibrate to 25°C with gentle stirring.
- Initiate the reaction by adding a known amount of DAAO enzyme (e.g., 10-50 µl of a 1 mg/ml solution).
- Record the baseline rate of oxygen consumption (this should be negligible).
- Add a saturating concentration of the D-amino acid substrate. For D-Alanine, a final concentration of 20-30 mM is typically used. For this compound, use the same concentration for a direct comparison.
- Monitor and record the rate of oxygen consumption. The initial linear rate is used to calculate the enzyme activity.
- One unit of DAAO activity is defined as the amount of enzyme that catalyzes the consumption of 1 µmol of oxygen per minute under the specified conditions.
4. Expected Results: A significant and rapid decrease in oxygen concentration will be observed upon the addition of D-Alanine. In contrast, no significant change in oxygen concentration is expected after the addition of this compound, confirming it is not a substrate for DAAO.
Experimental Workflow Visualization
The logical workflow for comparing the activity of DAAO on a known substrate versus a test substrate can be visualized as follows:
Caption: Workflow for comparing DAAO activity.
Conclusion
The experimental evidence overwhelmingly indicates that D-amino acid oxidase is not active on this compound. For researchers interested in the enzymatic oxidation of this compound, the focus should be on D-aspartate oxidase, which has been shown to metabolize this compound and other acidic D-amino acids and their amides. The provided protocols and comparative data serve as a valuable resource for designing experiments to study D-amino acid metabolism.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling D-Glutamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, procedural information for the safe handling, use, and disposal of D-Glutamine in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and maintaining experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is generally not classified as a hazardous substance. However, standard laboratory safety practices should always be observed to minimize any potential risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or latex). |
| Body Protection | A standard laboratory coat. |
| Respiratory | Generally not required under normal handling of the solid. If creating aerosols or dust, a dust mask is recommended. |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. |
Operational Plan: Handling and Preparation of this compound Solutions
This section provides a step-by-step guide for the preparation of a sterile this compound stock solution, a common procedure in cell culture applications.
Protocol for Preparing a 200 mM this compound Stock Solution (100 mL):
-
Preparation:
-
Work in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses).
-
-
Weighing this compound:
-
Using a calibrated analytical balance, weigh out 2.92 grams of this compound powder on sterile weigh paper.
-
Handle the powder carefully to avoid creating dust.
-
-
Dissolving this compound:
-
In a sterile beaker or flask, add the 2.92 g of this compound powder to approximately 90 mL of cell culture grade water or 0.85% saline.
-
Stir the solution with a sterile magnetic stir bar until the this compound is completely dissolved. The solution should be clear and colorless.
-
-
Adjusting the Volume:
-
Transfer the dissolved this compound solution to a 100 mL sterile graduated cylinder.
-
Add cell culture grade water or 0.85% saline to bring the final volume to 100 mL.
-
-
Sterilization:
-
Sterilize the 200 mM this compound solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
-
Storage:
-
Store the sterile this compound stock solution in aliquots at -20°C to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Disposal Plan
As a non-hazardous substance, this compound and its solutions can typically be disposed of following standard laboratory procedures for non-hazardous waste. However, always consult your institution's specific waste disposal guidelines.
-
Solid this compound: Uncontaminated, solid this compound can often be disposed of in the regular laboratory trash.
-
Aqueous this compound Solutions: Small quantities of this compound solutions can generally be disposed of down the sanitary sewer, followed by flushing with a large volume of water.
-
Contaminated Waste: Any this compound waste that has been in contact with hazardous materials (e.g., certain cell lines, other chemicals) must be disposed of as hazardous waste according to institutional protocols.
Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C₅H₁₀N₂O₃ |
| Molecular Weight | 146.14 g/mol [1][2] |
| Melting Point | Approximately 185 °C (decomposes) |
| Appearance | White crystalline powder |
| Solubility in Water | Soluble |
| XLogP3 | -3.1[2] |
| Hydrogen Bond Donor Count | 3[2] |
| Hydrogen Bond Acceptor Count | 4[2] |
Experimental Protocol: this compound's Effect on Cancer Cell Viability (MTT Assay)
This protocol outlines a typical experiment to assess the impact of this compound on the viability of cancer cells using an MTT assay.
Objective: To determine the dose-dependent effect of this compound on the proliferation and viability of a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile 200 mM this compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of the 200 mM this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0, 1, 2, 4, 8, 16 mM).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various this compound-containing media to the respective wells. Include a control group with no this compound.
-
Incubate the plate for another 24-48 hours.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control group (0 mM this compound).
-
Plot the cell viability against the this compound concentration to determine the dose-response relationship.
-
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling, preparation, and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
